molecular formula C10H18 B1198266 Carane CAS No. 554-59-6

Carane

Cat. No.: B1198266
CAS No.: 554-59-6
M. Wt: 138.25 g/mol
InChI Key: BWRHOYDPVJPXMF-UHFFFAOYSA-N
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Description

Carane is a carbobicyclic compound that is bicyclo[4.1.0]heptane substituted by methyl groups at positions 3, 7 and 7. It is a terpenoid fundamental parent, a monoterpene and a carbobicyclic compound.
This compound skeleton belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other. Thus, this compound skeleton is considered to be an isoprenoid lipid molecule. This compound skeleton is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound skeleton has been primarily detected in saliva. Within the cell, this compound skeleton is primarily located in the membrane (predicted from logP) and cytoplasm. This compound skeleton can be converted into car-3-ene and (-)-car-4-ene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]heptane
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InChI

InChI=1S/C10H18/c1-7-4-5-8-9(6-7)10(8,2)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRHOYDPVJPXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10858852
Record name 3,7,7-Trimethylbicyclo[4.1.0]heptane
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Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name cis-Carane
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CAS No.

554-59-6
Record name Carane
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Record name Carane
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Record name 3,7,7-Trimethylbicyclo[4.1.0]heptane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Carane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carane, systematically named 3,7,7-trimethylbicyclo[4.1.0]heptane, is a bicyclic monoterpene with a unique and rigid structure that has garnered interest in various fields of chemical research, including natural product synthesis and drug discovery. Its bicyclo[4.1.0]heptane core, which consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, imparts specific stereochemical properties that make it a valuable chiral building block. This guide provides a comprehensive overview of the chemical structure of this compound, including its stereoisomerism, quantitative structural data, experimental protocols for its synthesis and analysis, and its interaction with biological signaling pathways.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C10H18.[1][2] Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name 3,7,7-trimethylbicyclo[4.1.0]heptane[3]
Molecular Formula C10H18[1][2]
Molecular Weight 138.25 g/mol [1][3]
CAS Number 554-59-6[1][2][3]
Appearance Solid[1]
Boiling Point 165-166 °C at 750 Torr[1]
Density 0.8381 g/cm³ at 20 °C[1]
Synonyms Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-; Dihydro-4-carene[1]

Stereochemistry and Conformational Analysis

The this compound molecule possesses three stereocenters, leading to the existence of several stereoisomers. The fusion of the cyclopropane and cyclohexane rings can be either cis or trans. In the cis isomer, the hydrogens on the bridgehead carbons are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Due to significant ring strain, the cis conformation is more stable.[4] The cyclohexane ring in this compound is constrained and adopts a boat-like conformation rather than a more stable chair conformation to alleviate torsional strain.[4]

Quantitative Structural Data
ParameterValue
Bond Lengths (Å)
C1-C61.52
C1-C71.51
C6-C71.51
C1-C21.54
C2-C31.54
C3-C41.54
C4-C51.54
C5-C61.54
**Bond Angles (°) **
C6-C1-C2118.5
C1-C2-C3112.0
C2-C3-C4112.0
C3-C4-C5112.0
C4-C5-C6112.0
C5-C6-C1118.5
C1-C7-C660.0

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~0.5 - 0.9m2HCyclopropyl CH
~0.8 - 1.0m9HMethyl groups
~1.0 - 1.9m7HCyclohexane CH and CH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~15 - 20Cyclopropyl carbons
~20 - 30Methyl carbons
~25 - 40Cyclohexane carbons

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2850StrongC-H stretch (alkane)
1470 - 1450MediumCH₂ bend
1380 - 1370MediumCH₃ bend
~1020MediumCyclopropane C-C stretch

MS (Mass Spectrometry)

m/zRelative IntensityAssignment
138Moderate[M]⁺ (Molecular ion)
123Strong[M - CH₃]⁺
95Strong[M - C₃H₇]⁺
81Very Strong[C₆H₉]⁺
67Strong[C₅H₇]⁺

Experimental Protocols

Synthesis of cis-Carane from (+)-3-Carene

This protocol describes the catalytic hydrogenation of (+)-3-carene to yield cis-carane.

Materials:

  • (+)-3-Carene

  • Anhydrous ethanol (B145695)

  • Raney Nickel (catalyst)

  • Hydrogen gas

  • High-pressure autoclave with mechanical stirring

Procedure:

  • In a high-pressure autoclave, a solution of (+)-3-carene in anhydrous ethanol is prepared.

  • Raney Nickel catalyst (5-10% by weight of 3-carene) is carefully added to the solution under an inert atmosphere.

  • The autoclave is sealed and purged with hydrogen gas.

  • The reaction mixture is heated to 100-150°C with vigorous stirring.

  • The pressure of hydrogen gas is maintained at 5-10 MPa.

  • The reaction is monitored by GC-MS until the starting material is consumed (typically 4-8 hours).

  • After cooling to room temperature and venting the hydrogen gas, the reaction mixture is filtered to remove the Raney Nickel catalyst.

  • The ethanol is removed from the filtrate by rotary evaporation.

  • The crude product is purified by vacuum distillation to afford pure cis-carane.

GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Final hold: Hold at 240°C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their potential pharmacological activities. Notably, certain this compound derivatives have shown to act as antagonists at β-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, regulating processes such as heart rate, bronchodilation, and metabolism.

The binding of a this compound-based antagonist to a β-adrenergic receptor blocks the downstream signaling cascade that is normally initiated by endogenous agonists like epinephrine (B1671497) and norepinephrine. This inhibition prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP). The subsequent decrease in protein kinase A (PKA) activity alters the phosphorylation state of various cellular proteins, leading to a physiological response.

Carane_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor (GPCR) Agonist->Beta_Receptor Activates Carane_Antagonist This compound Derivative (Antagonist) Carane_Antagonist->Beta_Receptor Blocks G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered metabolism, ion channel activity) PKA->Cellular_Response Phosphorylates Targets

References

A Comprehensive Technical Guide to Carane Stereoisomers and Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the stereochemistry of carane, a bicyclic monoterpene foundational to synthetic chemistry and drug discovery. We will dissect the nuances of its stereoisomers, establish a clear framework for its nomenclature based on IUPAC conventions, and present relevant physicochemical data and experimental protocols.

Core Structure and Systematic Nomenclature

This compound is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. Its systematic IUPAC name is 3,7,7-trimethylbicyclo[4.1.0]heptane.[1] The structure consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. The numbering of the bicyclic system begins at one of the bridgehead carbons (C1), proceeds along the larger ring to the other bridgehead carbon (C6), and concludes with the methylene (B1212753) bridge of the cyclopropane ring (C7).

The stereochemistry of this compound is primarily defined by the relative orientation of the methyl group at the C3 position and the gem-dimethyl group at the C7 position with respect to the plane of the six-membered ring. The molecule possesses three chiral centers: C1, C3, and C6, leading to a variety of possible stereoisomers.

Diastereomers: Cis and Trans Isomerism

The fusion of the cyclopropane ring to the cyclohexane ring creates a rigid structure where the substituents on the cyclohexane ring can be oriented on the same side (cis) or on opposite sides (trans) relative to the cyclopropane ring.[2][3] This gives rise to the two primary diastereomers of this compound:

  • Cis-Carane : The methyl group at C3 is on the same side of the cyclohexane ring as the cyclopropane ring.

  • Trans-Carane (B1175383) : The methyl group at C3 is on the opposite side of the cyclohexane ring from the cyclopropane ring.

These diastereomers have distinct physical and chemical properties due to their different three-dimensional shapes.[4]

Enantiomers and Absolute Configuration (R/S Nomenclature)

Each diastereomer (cis and trans) is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.[5][6] The absolute configuration of each chiral center (C1, C3, and C6) is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an (R) or (S) descriptor.[7][8]

For example, the full IUPAC name for a specific cis-carane enantiomer is (1R,3R,6S)-3,7,7-trimethylbicyclo[4.1.0]heptane .[9] Its enantiomer would have the opposite configuration at all three chiral centers: (1S,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane .

The logical process for naming a this compound stereoisomer is outlined in the diagram below.

G start Identify this compound Structure parent Parent Name: 3,7,7-trimethylbicyclo[4.1.0]heptane start->parent diastereomer Determine Relative Stereochemistry (C3-Me vs. Cyclopropane Ring) parent->diastereomer cis cis-carane diastereomer->cis  Same Side trans trans-carane diastereomer->trans Opposite Sides   chiral Assign Absolute Configuration (R/S) at Chiral Centers (C1, C3, C6) cis->chiral trans->chiral final_name Combine Descriptors for Full IUPAC Name Example: (1R,3R,6S)-cis-Carane chiral->final_name

Caption: Logical workflow for the systematic IUPAC naming of this compound stereoisomers.

Classification of this compound Stereoisomers

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[10][11] this compound provides a classic example of stereoisomerism, where isomers have the same connectivity but differ in the spatial arrangement of their atoms.

G cluster_0 Isomers of C10H18 cluster_1 Stereoisomers (Same Connectivity) isomers Isomers (Same Formula: C10H18) stereoisomers Stereoisomers isomers->stereoisomers constitutional Constitutional Isomers (Different Connectivity) e.g., Limonene isomers->constitutional enantiomers Enantiomers (Non-superimposable mirror images) e.g., (+)-cis-carane & (-)-cis-carane stereoisomers->enantiomers diastereomers Diastereomers (Not mirror images) e.g., cis-carane & trans-carane stereoisomers->diastereomers

Caption: Classification of isomers with this compound examples.

Physicochemical Properties of this compound Stereoisomers

The spatial arrangement of atoms in stereoisomers influences their physical properties. Enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity). Diastereomers, however, have distinct physical properties.[12][13]

Property(+)-cis-Carane(-)-cis-Caranetrans-Carane (Isomer Mixture)
CAS Number 18968-24-620399-52-018968-23-5
Molecular Weight 138.25 g/mol [9]138.25 g/mol 138.25 g/mol [14]
Boiling Point (K) 436.85 (Calculated)[15]436.85 (Calculated)~435-437
Density (g/cm³ at 20°C) ~0.84~0.84~0.84
Specific Rotation ([α]D) +16.5°-16.5°Varies
logP (Octanol/Water) 3.079 (Calculated)[15]3.079 (Calculated)Varies

Note: Experimental data for isolated, pure this compound stereoisomers is sparse. Many values are calculated or based on related structures. Enantiomers have equal and opposite specific rotation values.

Experimental Protocols

The synthesis and characterization of specific this compound stereoisomers are crucial for their application in asymmetric synthesis and pharmaceutical development.

Synthesis: Catalytic Hydrogenation of (+)-3-Carene

A common route to the cis-carane skeleton is the stereoselective hydrogenation of (+)-3-carene, a major component of turpentine.[16] The catalyst directs the addition of hydrogen from the less sterically hindered face of the double bond.

  • Objective: To synthesize (+)-cis-carane from (+)-3-carene.

  • Reaction: (+)-3-Carene + H₂ → (+)-cis-Carane

  • Reagents and Equipment:

    • (+)-3-carene (purified)

    • Palladium on carbon (Pd/C, 5%) or Raney Nickel catalyst[16]

    • Solvent: Ethanol or Ethyl Acetate

    • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

    • Hydrogen gas (H₂)

  • Procedure:

    • A solution of (+)-3-carene in the chosen solvent is placed in the reaction vessel of the hydrogenator.

    • The catalyst (e.g., 5% Pd/C, ~1-2 mol%) is carefully added to the solution.

    • The apparatus is sealed, purged with nitrogen, and then filled with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • The reaction mixture is agitated (stirred or shaken) at room temperature or with gentle heating.

    • The reaction progress is monitored by observing the cessation of hydrogen uptake or by GC analysis of aliquots.

    • Upon completion, the vessel is depressurized, and the catalyst is removed by filtration through a pad of Celite.

    • The solvent is removed from the filtrate under reduced pressure (rotary evaporation).

    • The resulting crude (+)-cis-carane can be purified by fractional distillation.

Characterization: Spectroscopic Analysis

Distinguishing between this compound stereoisomers requires spectroscopic techniques.[17][18][19][20]

  • ¹H NMR Spectroscopy: The proton NMR spectra of cis- and trans-carane will show characteristic differences in the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly H3 and the bridgehead protons H1 and H6, due to their different spatial environments. The signals for the three methyl groups will also be distinct.

  • ¹³C NMR Spectroscopy: The number of unique carbon signals will confirm the structure's symmetry. The chemical shifts of the carbons, especially C3 and the bridgehead carbons, will differ between the cis and trans diastereomers due to varying steric interactions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While enantiomers are typically indistinguishable by standard GC-MS, diastereomers (cis and trans) will have different retention times. A chiral GC column is required to separate and identify individual enantiomers. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 138, with a fragmentation pattern characteristic of the this compound skeleton.[14]

The general workflow for producing and analyzing a specific this compound stereoisomer is depicted below.

G start Precursor Selection (e.g., (+)-3-Carene) synthesis Stereoselective Synthesis (e.g., Catalytic Hydrogenation) start->synthesis purification Purification (e.g., Distillation) synthesis->purification mixture Product Mixture (Diastereomers/Enantiomers) purification->mixture separation Stereoisomer Separation (e.g., Chiral HPLC/GC) mixture->separation isomer Isolated Pure Stereoisomer separation->isomer characterization Structural Characterization isomer->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr gcms GC-MS Analysis characterization->gcms polarimetry Polarimetry (Optical Rotation) characterization->polarimetry

Caption: General experimental workflow for the synthesis and analysis of this compound stereoisomers.

Conclusion

The this compound framework presents a rich field of study in stereochemistry. A thorough understanding of the distinctions between its cis and trans diastereomers, as well as their respective enantiomeric pairs, is fundamental. The application of systematic IUPAC nomenclature, including both relative (cis/trans) and absolute (R/S) stereodescriptors, allows for unambiguous communication among researchers. The protocols for stereoselective synthesis and detailed characterization are essential tools for harnessing the potential of these chiral building blocks in drug development and materials science.

References

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Carane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carane-type bicyclic monoterpenes, with a primary focus on the most abundant natural isomer, (+)-3-carene. It details the primary natural sources, presents methodologies for isolation and purification, outlines analytical procedures, and explores the known biological activities and associated signaling pathways.

Natural Sources of this compound Compounds

This compound compounds, particularly delta-3-carene (3-carene), are prevalent constituents of essential oils derived from a variety of plants. Turpentine (B1165885), the resinous exudate of pine trees, is a major commercial source. The concentration of 3-carene (B45970) can vary significantly based on the plant species, geographical location, and the specific part of the plant used for extraction.

Table 1: Quantitative Analysis of 3-Carene in Various Natural Sources

Natural SourcePlant Part3-Carene Concentration (%)
Pinus mugo (Mountain Pine)Twigs28.1%[1]
Pinus mugo (Mountain Pine)Needles19.3%[1]
Pinus mugo (Mountain Pine)Cones15.8%[1]
Schinus terebinthifolia (Brazilian Peppertree)Leaves8.70% - 33.16%[2]
Pistacia vera L. (Pistachio)Hull7.73% (along with 31.74% 4-Carene)[3]
Black Pepper (Piper nigrum)FruitHigh, one of the main components[4]
White Pepper (Piper nigrum)FruitHigh, one of the main components[4]
Indian TurpentineResinup to 42%

Isolation and Purification Methodologies

The isolation of this compound compounds from their natural matrix, typically an essential oil, relies on the physicochemical properties of terpenes. Steam distillation is the primary method for extracting the essential oil from the raw plant material, while fractional distillation is employed to separate the individual terpene components, such as 3-carene, from the complex oil mixture.

Experimental Protocol: Steam Distillation for Essential Oil Extraction

Steam distillation is an effective method for extracting volatile compounds like 3-carene from solid plant matter. The process utilizes steam to vaporize the volatile oils at temperatures lower than their boiling points, preventing thermal degradation.[5][6]

Materials and Apparatus:

  • Ground plant material (e.g., pine needles, peppercorns)

  • Distillation flask

  • Steam generator (or boiling flask for in-situ steam generation)

  • Still head and condenser

  • Receiving flask or separatory funnel

  • Heating mantle or hot plate

  • Deionized water

Procedure:

  • Preparation: Weigh the plant material. If necessary, grind or crush the material to increase the surface area.[7]

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material in the distillation flask. Fill the boiling flask to approximately two-thirds with deionized water and add boiling chips.

  • Distillation: Heat the boiling flask to generate steam. The steam passes through the plant material, causing the volatile essential oils to vaporize.[6] The steam-oil mixture then travels to the condenser.

  • Condensation: Circulate cold water through the condenser to cool the vapor, causing it to condense back into a liquid.

  • Collection: Collect the distillate, which consists of a biphasic mixture of water (hydrosol) and the immiscible essential oil, in a receiving vessel.[6][7] The essential oil, being less dense than water, will typically form a layer on top.

  • Separation: Separate the oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil using an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water.

  • Yield Calculation: Weigh the final essential oil product and calculate the yield relative to the initial mass of the plant material.

Experimental Protocol: Fractional Vacuum Distillation for 3-Carene Isolation

Fractional distillation separates components of a liquid mixture based on differences in their boiling points. To isolate 3-carene (boiling point ~170°C) from other terpenes in turpentine or essential oils (e.g., α-pinene, ~156°C; β-pinene, ~164°C), a distillation column with high theoretical plates is required.[8][9] Performing the distillation under vacuum lowers the boiling points, preventing thermal degradation of the terpenes.[10]

Materials and Apparatus:

  • Crude essential oil or turpentine

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer/temperature probe

  • Condenser

  • Receiving flasks (multiple for collecting different fractions)

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Charge the round-bottom flask with the crude oil.

  • Vacuum Application: Carefully apply vacuum to the system, reducing the pressure to the desired level (e.g., 5-10 mBar).[11]

  • Heating: Begin heating the flask gently. The mixture will start to boil at a reduced temperature.

  • Equilibration: Allow the vapor to rise through the fractionating column. A temperature gradient will establish in the column. The system should be run at total reflux for a period to allow for equilibration between the liquid and vapor phases.

  • Fraction Collection: Slowly begin collecting the distillate. Monitor the temperature at the distillation head. Collect the fraction that distills over at the boiling point corresponding to the most volatile component (e.g., α-pinene) at the operating pressure.

  • Transition: As the lower-boiling components are removed, the temperature at the head will begin to rise. Change the receiving flask to collect the intermediate fraction.

  • Target Collection: When the temperature stabilizes at the boiling point of the next component (e.g., 3-carene), change the receiving flask again to collect the target fraction.

  • Analysis: Analyze each collected fraction using Gas Chromatography (Section 3) to determine its composition and purity.

Analytical Workflow and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of volatile compounds like 3-carene within a complex essential oil matrix.[12][13]

Experimental Protocol: GC-MS Analysis of this compound Compounds

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar SLB-5ms or MXT-1).[14]

  • Mass Spectrometer (MS) detector (e.g., Quadrupole).

  • Autosampler (recommended for precision).

  • Helium carrier gas.

Procedure:

  • Sample Preparation: Dilute the essential oil sample or isolated fraction in a suitable volatile solvent (e.g., n-hexane or ethanol) to an appropriate concentration (e.g., 1 µL/mL).

  • GC Method Setup:

    • Injector: Set to a high temperature (e.g., 250°C) in split mode.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).[15]

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for several minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final high temperature (e.g., 240°C) to elute all compounds.[13]

  • MS Method Setup:

    • Ion Source: Set temperature (e.g., 230°C).

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for monoterpenes (e.g., m/z 40-300).

  • Data Acquisition: Inject the prepared sample into the GC-MS system and begin data acquisition.

  • Data Analysis:

    • Identification: Identify 3-carene by comparing its retention time and the acquired mass spectrum with that of a pure standard and by matching the spectrum against a reference library (e.g., NIST).

    • Quantification: Determine the relative percentage of 3-carene by peak area integration from the total ion chromatogram (TIC). For absolute quantification, a calibration curve generated from authentic standards is required.[12]

Experimental and Logical Workflows

Visualizing the process from raw material to final analysis provides a clear logical framework for researchers.

G Plant Plant Material (e.g., Pinus spp.) Distill Steam Distillation Plant->Distill Extraction Oil Crude Essential Oil Distill->Oil Fractionate Fractional Vacuum Distillation Oil->Fractionate Purification Fractions Isolated Fractions (Pinene, Carene, etc.) Fractionate->Fractions Analysis GC-MS Analysis Fractions->Analysis Characterization Pure Pure 3-Carene (>95%) Analysis->Pure Data Compositional Data (Purity, Yield) Analysis->Data

Caption: Workflow for the isolation and analysis of 3-carene.

Biological Activity and Signaling Pathways

Natural this compound compounds and their synthetic derivatives exhibit a range of biological activities. Studies have shown that 3-carene possesses antimicrobial and anti-inflammatory properties and may have effects on the central nervous system.[4][16][17]

Proposed Mechanism of 3-Carene (Antimicrobial)

Research indicates that 3-carene exerts its antimicrobial effect by disrupting bacterial cell integrity.[4][16] This leads to a cascade of events that compromise cell function and viability.

G Carene 3-Carene Membrane Bacterial Cell Wall & Membrane Carene->Membrane Interacts with Damage Structural Damage & Increased Permeability Membrane->Damage Leakage Leakage of Intracellular Components (e.g., AKP) Damage->Leakage ATPase Disruption of ATPase (Ca2+-Mg2+, Na+-K+) Damage->ATPase Death Inhibition of Growth & Cell Death Leakage->Death Ion Ion Imbalance ATPase->Ion Ion->Death

Caption: Proposed antimicrobial mechanism of action for 3-carene.

Signaling Pathway of 3-Carene (Neurological)

Studies suggest that the sleep-enhancing effects of 3-carene are mediated through its action as a positive modulator of GABA-A receptors, specifically at the benzodiazepine (B76468) (BZD) binding site.[17]

G Carene 3-Carene GABA_A GABA-A Receptor (Benzodiazepine Site) Carene->GABA_A Positive Modulator Channel Chloride (Cl-) Ion Channel Opening GABA_A->Channel Potentiates Effect of GABA GABA GABA GABA->GABA_A Agonist Influx Increased Cl- Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization CNS CNS Depression (Sedative/Hypnotic Effect) Hyperpolarization->CNS

Caption: Neurological signaling pathway of 3-carene via GABA-A receptors.

References

The Biosynthesis of Carane in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carane-type bicyclic monoterpenes, such as the prominent (+)-3-carene, are significant components of the essential oils and oleoresins of many plant species, particularly conifers like pine (Pinus) and spruce (Picea). These compounds play crucial roles in plant defense against herbivores and pathogens and are of considerable interest to the pharmaceutical, fragrance, and biofuel industries. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, focusing on the core metabolic pathway, its regulation, and the experimental methodologies used in its study.

Core Biosynthetic Pathway

The biosynthesis of this compound monoterpenes originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids.

The key steps in the biosynthesis of (+)-3-carene are:

  • Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed by geranyl diphosphate synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP).

  • Cyclization by (+)-3-Carene Synthase: The pivotal step is the cyclization of GPP, catalyzed by the enzyme (+)-3-carene synthase (TPS-car). This enzyme facilitates a complex series of events including the isomerization of GPP to a linalyl diphosphate intermediate, followed by cyclization to form the characteristic bicyclic this compound skeleton. The reaction mechanism involves the formation of a carbocation intermediate which is then quenched by deprotonation to yield (+)-3-carene.[1][2]

The regio- and stereochemistry of the enzymatic conversion of geranyl pyrophosphate to (+)-3-carene is a critical aspect of the biosynthesis.[1] Kinetic analyses have shown that the cyclization of a (3S)-linalyl pyrophosphate intermediate is faster than the coupled isomerization and cyclization of the geranyl substrate.[1]

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Carane_Biosynthesis IPP Isopentenyl Diphosphate (IPP) GPPS GPP Synthase IPP->GPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPPS GPP Geranyl Diphosphate (GPP) TPS (+)-3-Carene Synthase GPP->TPS Isomerization LPP (3S)-Linalyl Diphosphate (intermediate) LPP->TPS This compound (+)-3-Carene GPPS->GPP TPS->LPP TPS->this compound Cyclization

Core biosynthetic pathway of (+)-3-carene.

Quantitative Data

Enzyme Kinetics of (+)-3-Carene Synthase

The kinetic parameters of (+)-3-carene synthase have been characterized in several plant species. These values are crucial for understanding the efficiency of the enzyme and for metabolic engineering efforts.

Enzyme SourceSubstrateKm (µM)Vmax (pmol/s/µg protein)kcat (s-1)Reference
Picea sitchensis (Sitka spruce) - PsTPS-3car2Geranyl Diphosphate6.8832.12.21[3]
Pinus contorta (Lodgepole pine)Geranyl Diphosphate---[1]
Concentration of 3-Carene (B45970) in Plant Tissues

The concentration of 3-carene varies significantly between plant species, tissues, and in response to environmental stimuli.

Plant SpeciesTissueCondition3-Carene Concentration (µg/g fresh weight)Reference
Pinus densifloraResinControlFaintly detected[4]
Pinus densifloraResinPine Wood Nematode Infected14.75 times higher than control[4]
Pinus densifloraVolatilesControl0.79[4]
Pinus densifloraVolatilesPine Wood Nematode Infected7.65 (9.7 times higher)[4]
Picea abies (Norway spruce)Bark-Present, but not quantified[5][6]

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other specialized metabolites, is tightly regulated at the transcriptional level in response to both developmental cues and environmental stresses.

Phytohormonal Regulation

Jasmonic Acid (JA) and Methyl Jasmonate (MeJA): Jasmonates are key signaling molecules in plant defense. Exogenous application of MeJA has been shown to induce the expression of terpene synthase genes, including those involved in monoterpene biosynthesis.[7][8] The JA signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors such as MYC2, AP2/ERF, and WRKY, that can bind to the promoters of terpene synthase genes and upregulate their expression.[9][10][11]

Salicylic (B10762653) Acid (SA): Salicylic acid is another crucial phytohormone involved in plant defense, particularly against biotrophic pathogens. SA has been shown to induce the expression of monoterpene synthase genes in several plant species.[1][8][12] The SA signaling pathway can lead to the activation of pathogenesis-related (PR) genes, and there is evidence of crosstalk between the SA and JA signaling pathways in regulating terpene biosynthesis.[13]

Abiotic Stress Regulation

Drought Stress: Water deficit is a significant abiotic stress that has been shown to increase the accumulation of monoterpenes in some plant species.[14] This response is likely mediated by abscisic acid (ABA) signaling, which can influence the expression of genes in the MEP pathway and terpene synthase genes.[15][16] Drought stress can lead to an increase in the overall monoterpene synthesis, potentially as a protective mechanism against oxidative damage.[16][17]

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Regulation_Pathway JA Jasmonic Acid JAZ JAZ Repressors JA->JAZ Degradation SA Salicylic Acid TPS_Gene (+)-3-Carene Synthase Gene Expression SA->TPS_Gene Drought Drought Stress ABA Abscisic Acid Drought->ABA TFs Transcription Factors (MYC2, WRKY, AP2/ERF) JAZ->TFs TFs->TPS_Gene ABA->TPS_Gene

Simplified regulatory network of this compound biosynthesis.

Experimental Protocols

Heterologous Expression and Purification of (+)-3-Carene Synthase

This protocol describes the general workflow for producing recombinant (+)-3-carene synthase in E. coli for subsequent characterization.

1.1. Gene Cloning and Vector Construction: a. Isolate total RNA from the plant tissue of interest. b. Synthesize cDNA using reverse transcriptase. c. Amplify the full-length coding sequence of the putative (+)-3-carene synthase gene using gene-specific primers. d. Clone the PCR product into an expression vector (e.g., pET vector with a His-tag). e. Verify the sequence of the construct.

1.2. Protein Expression: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic. c. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. e. Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

1.3. Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation. e. Apply the supernatant to a Ni-NTA affinity chromatography column. f. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). g. Elute the recombinant protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM). h. Analyze the purified protein by SDS-PAGE. i. Desalt and concentrate the purified protein using ultrafiltration.

In Vitro Enzyme Assay for (+)-3-Carene Synthase

This protocol is for determining the activity and product profile of the purified recombinant enzyme.

2.1. Reaction Mixture:

  • Assay Buffer: 25 mM HEPES, pH 7.2
  • 10 mM MgCl2
  • 5 mM Dithiothreitol (DTT)
  • 10 µM Geranyl diphosphate (GPP)
  • 1-5 µg of purified (+)-3-carene synthase
  • Final volume: 500 µL

2.2. Procedure: a. Combine the assay buffer, MgCl2, and DTT in a reaction tube. b. Add the purified enzyme and pre-incubate at 30°C for 5 minutes. c. Initiate the reaction by adding GPP. d. Incubate the reaction at 30°C for 1-2 hours. e. Stop the reaction by adding 50 µL of 5 M NaCl and 50 µL of 0.5 M EDTA. f. Extract the monoterpene products by adding an equal volume of n-hexane or pentane (B18724) and vortexing vigorously. g. Centrifuge to separate the phases. h. Carefully collect the organic phase for GC-MS analysis.

GC-MS Analysis of Monoterpenes

This protocol outlines the parameters for the separation and identification of 3-carene and other monoterpenes.

3.1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).
  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

3.2. GC Conditions:

  • Injector temperature: 250°C
  • Injection mode: Splitless
  • Carrier gas: Helium at a constant flow rate of 1 mL/min.
  • Oven temperature program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 150°C at 5°C/min.
  • Ramp to 250°C at 20°C/min, hold for 5 minutes.

3.3. MS Conditions:

  • Ion source temperature: 230°C
  • Quadrupole temperature: 150°C
  • Ionization energy: 70 eV
  • Scan range: m/z 40-350

3.4. Data Analysis:

  • Identify 3-carene by comparing its retention time and mass spectrum with an authentic standard.
  • Quantify 3-carene by creating a calibration curve using a series of standard solutions of known concentrations. An internal standard (e.g., isobutylbenzene) should be used for accurate quantification.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the transcript levels of (+)-3-carene synthase genes.

4.1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from plant tissues using a commercial kit or a standard protocol (e.g., Trizol method). b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

4.2. qRT-PCR Reaction: a. Prepare a reaction mixture containing:

  • SYBR Green Master Mix
  • Forward and reverse primers for the (+)-3-carene synthase gene (designed to amplify a product of 100-200 bp).
  • Diluted cDNA template. b. Perform the qRT-PCR in a real-time PCR system with the following cycling conditions:
  • Initial denaturation: 95°C for 10 minutes.
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds.
  • Annealing/Extension: 60°C for 1 minute. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

4.3. Data Analysis: a. Use the 2-ΔΔCt method to calculate the relative expression of the target gene. b. Normalize the expression data to a stably expressed reference gene (e.g., actin, ubiquitin, or 18S rRNA).

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Experimental_Workflow Plant_Material Plant Material RNA_Extraction RNA Extraction & cDNA Synthesis Plant_Material->RNA_Extraction Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction qRT_PCR qRT-PCR Gene Expression Analysis RNA_Extraction->qRT_PCR Cloning Gene Cloning & Vector Construction RNA_Extraction->Cloning Expression Heterologous Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay GC_MS GC-MS Analysis Enzyme_Assay->GC_MS Metabolite_Extraction->GC_MS

A generalized experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a fascinating and complex process with significant ecological and economic implications. This guide has provided a comprehensive overview of the core biosynthetic pathway, its intricate regulation by phytohormones and abiotic stress, and detailed protocols for its investigation. A deeper understanding of these mechanisms will be instrumental for researchers and professionals in the fields of plant science, metabolic engineering, and drug development, paving the way for the sustainable production of valuable this compound-type monoterpenes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Carane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of cis-carane, a bicyclic monoterpene. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential applications of this compound. This guide includes a detailed summary of its physicochemical properties, a protocol for its synthesis, and a visual representation of the synthetic pathway.

Introduction

cis-Carane, systematically named (1R,3R,6S)-3,7,7-trimethylbicyclo[4.1.0]heptane, is a saturated bicyclic monoterpene.[1] Its structure consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring, with the two rings in a cis configuration. This unique strained ring system imparts interesting chemical reactivity and stereochemical properties. As a derivative of the naturally occurring monoterpene 3-carene, cis-carane serves as a valuable chiral building block in organic synthesis. Understanding its physical and chemical properties is crucial for its effective utilization in research and development, including in the synthesis of novel therapeutic agents.

Physical and Chemical Properties

The physical and chemical properties of cis-carane are summarized in the table below. The data presented is a compilation from various chemical databases and literature sources. It is important to note that while some properties are based on experimental measurements, others are computationally derived and should be considered as estimates.

PropertyValueSource
Molecular Formula C₁₀H₁₈PubChem[1]
Molecular Weight 138.25 g/mol PubChem[1]
CAS Number 18968-24-6PubChem[1]
IUPAC Name (1R,3R,6S)-3,7,7-trimethylbicyclo[4.1.0]heptanePubChem[1]
Boiling Point (Calculated) 163.7 °C at 760 mmHgCheméo
Melting Point (Calculated) -22.91 °CCheméo
Density (Calculated) 0.844 g/cm³LookChem
logP (Octanol/Water Partition Coefficient) 3.9PubChem[1]
Kovats Retention Index (Non-polar column) 975NIST Chemistry WebBook[1]
Refractive Index (Calculated) 1.458ChemAxon
Flash Point (Calculated) 36 °CLookChem
Enthalpy of Vaporization (Calculated) 36.08 kJ/molCheméo
Enthalpy of Fusion (Calculated) 11.67 kJ/molCheméo

Chemical Reactivity and Synthesis

The chemical reactivity of cis-carane is largely dictated by the strained cyclopropane ring and the cyclohexane framework. It can undergo various reactions such as ring-opening, oxidation, and rearrangement under specific conditions.

The most common and stereoselective method for the synthesis of cis-carane is the catalytic hydrogenation of (+)-3-carene. The hydrogenation occurs preferentially from the less sterically hindered face of the double bond, leading to the formation of cis-carane as the major product.

Experimental Protocol: Synthesis of cis-Carane via Catalytic Hydrogenation of 3-Carene

This protocol describes a general procedure for the laboratory-scale synthesis of cis-carane.

Materials:

  • (+)-3-Carene (95% purity or higher)

  • Raney Nickel (or 5% Platinum on carbon)

  • Anhydrous Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Nitrogen gas (for inerting)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Preparation: The high-pressure autoclave is thoroughly cleaned and dried. The system is then purged with nitrogen gas to ensure an inert atmosphere.

  • Charging the Reactor: The autoclave is charged with (+)-3-carene and the solvent (e.g., anhydrous ethanol). The catalyst (e.g., Raney Nickel, approximately 1-5% by weight of the substrate) is then carefully added under a stream of nitrogen.

  • Hydrogenation: The reactor is sealed and purged again with nitrogen before being pressurized with hydrogen gas. The reaction is typically carried out at a pressure of 0.03-0.08 MPa. The temperature is raised to 50-60°C. The reaction mixture is stirred vigorously to ensure efficient mixing and contact between the reactants and the catalyst.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with nitrogen) and analyzed by Gas Chromatography (GC) to determine the conversion of 3-carene.

  • Work-up: Once the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The system is then purged with nitrogen.

  • Catalyst Removal: The reaction mixture is filtered to remove the catalyst. The filtration should be done carefully, especially with pyrophoric catalysts like Raney Nickel, which should be kept wet with solvent.

  • Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude product, which is a mixture of cis-carane and a smaller amount of trans-carane, can be purified by fractional distillation under reduced pressure to obtain pure cis-carane.

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated fume hood and behind a safety shield.

  • Raney Nickel is pyrophoric and may ignite if allowed to dry in the air. It should always be handled as a slurry in a solvent.

  • The high-pressure autoclave should be operated by trained personnel, and all safety guidelines provided by the manufacturer should be strictly followed.

Visualizations

Synthesis of cis-Carane

The following diagram illustrates the stereoselective synthesis of cis-carane from (+)-3-carene.

Synthesis_of_cis_Carane cluster_reaction reactant (+)-3-Carene product_cis cis-Carane (Major) reactant->product_cis H₂ / Catalyst (e.g., Raney Ni, Pt/C) product_trans trans-Carane (Minor) reactant->product_trans H₂ / Catalyst (e.g., Raney Ni, Pt/C)

Caption: Catalytic hydrogenation of (+)-3-carene yields predominantly cis-carane.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of cis-carane. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocol for its synthesis provides a practical starting point for researchers. The provided visualization clarifies the stereochemical outcome of the synthetic route. This information is intended to support further research and application of cis-carane in various scientific and industrial fields, particularly in the realm of synthetic organic chemistry and drug development.

References

Spectroscopic Profile of trans-Carane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-carane (B1175383), a bicyclic monoterpene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines general experimental protocols for obtaining such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data of trans-Carane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified ¹H and ¹³C NMR data specifically for trans-carane are not widely published. However, based on the known structure of trans-carane (3,7,7-trimethylbicyclo[4.1.0]heptane) and typical chemical shifts for similar terpenoid structures, a predicted spectrum can be inferred. For comparison, the experimental ¹³C NMR data for a related compound, cis-caran-trans-4-ol, is provided.

Table 1: Predicted ¹H NMR Chemical Shifts for trans-Carane

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H1, H60.4 - 0.7m
H2, H50.8 - 1.2m
H31.2 - 1.6m
H41.5 - 1.9m
CH₃-100.9 - 1.1s
CH₃-8, CH₃-90.7 - 0.9s

Note: These are estimated values and require experimental verification.

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-Carane

CarbonPredicted Chemical Shift (δ, ppm)
C1, C615 - 25
C2, C520 - 30
C330 - 40
C425 - 35
C715 - 25
C8, C925 - 35
C1010 - 20

Note: These are estimated values and require experimental verification.

Table 3: Experimental ¹³C NMR Chemical Shifts for cis-caran-trans-4-ol [1]

Carbon AtomChemical Shift (δ, ppm)
121.1
230.5
340.8
470.1
528.4
621.1
718.2
828.4
915.3
1020.7

Solvent: CDCl₃. This data is for a derivative and is provided for comparative purposes.

Infrared (IR) Spectroscopy

The infrared spectrum of carane (isomer not specified) shows characteristic peaks for C-H stretching and bending vibrations.

Table 4: Infrared (IR) Spectroscopy Data for 3,7,7-Trimethylbicyclo[4.1.0]heptane

Wavenumber (cm⁻¹)IntensityAssignment
~2920StrongC-H stretch (alkane)
~2860StrongC-H stretch (alkane)
~1450MediumC-H bend (methylene)
~1370MediumC-H bend (methyl)

Note: This data is for 3,7,7-Trimethylbicyclo(4.1.0)heptane, and the specific stereoisomer is not defined in the source.

Mass Spectrometry (MS)

The mass spectrum of trans-carane, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), provides a characteristic fragmentation pattern.

Table 5: Mass Spectrometry (MS) Data for trans-Carane (Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1α,3α,6α)-)

m/zRelative Intensity (%)
41100
9395
8180
6975
5570
12350
138 (M⁺)20

Source: NIST WebBook.[2] The molecular ion (M⁺) is observed at m/z 138.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of trans-carane are not readily published. However, the following are general and widely accepted methodologies for the analysis of volatile monoterpenes.

NMR Spectroscopy
  • Sample Preparation: A sample of trans-carane (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like trans-carane, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of trans-carane is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column (e.g., DB-5ms) is commonly employed for terpene analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The resulting total ion chromatogram (TIC) is used to identify the retention time of trans-carane. The mass spectrum corresponding to this peak is then extracted and compared to a reference library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like trans-carane.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of trans-Carane cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample trans-Carane Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq GCMS_Acq GC-MS System Prep_MS->GCMS_Acq Process_NMR Fourier Transform, Phase & Baseline Correction NMR_Acq->Process_NMR Process_IR Background Subtraction IR_Acq->Process_IR Process_MS Chromatogram & Mass Spectrum Extraction GCMS_Acq->Process_MS Analysis_NMR Structure Elucidation (Chemical Shifts, Coupling) Process_NMR->Analysis_NMR Analysis_IR Functional Group Identification Process_IR->Analysis_IR Analysis_MS Fragmentation Pattern & Library Matching Process_MS->Analysis_MS Final_Report Comprehensive Spectroscopic Report Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_MS->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

The Discovery and Enduring Legacy of Carane Monoterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carane-type monoterpenes, a distinct class of bicyclic isoprenoids, have a rich history rooted in the foundational explorations of terpene chemistry. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound monoterpenes. It details the initial isolation and structural elucidation efforts, outlines key synthetic and biosynthetic pathways, and presents their physicochemical and spectroscopic data in a structured format for easy reference. Furthermore, this guide explores the pharmacological significance of this compound derivatives, offering insights into their potential as scaffolds in modern drug discovery. Detailed experimental protocols for the isolation of the precursor 3-carene (B45970) and the synthesis of the this compound backbone are provided, alongside graphical representations of key chemical and biological processes to facilitate a deeper understanding of this important class of natural products.

Introduction: A Historical Perspective on this compound Monoterpenes

The story of this compound monoterpenes is intrinsically linked to the pioneering work of German chemist Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his extensive contributions to the field of alicyclic compounds.[1][2] In the late 19th and early 20th centuries, Wallach undertook the systematic investigation of essential oils, complex mixtures of volatile organic compounds from plants.[1] Through meticulous fractional distillation and chemical derivatization, he was able to isolate and characterize numerous terpenes, including those with the bicyclo[4.1.0]heptane skeleton characteristic of caranes.[3] While natural sources of this compound itself are not commonly found, its unsaturated precursor, 3-carene, is a major constituent of turpentine (B1165885) from various pine species.[4] The hydrogenation of 3-carene yields the saturated this compound, which exists as two primary stereoisomers: cis-carane and trans-carane (B1175383).[5] The elucidation of the structure of these bicyclic systems was a significant achievement in early organic chemistry, relying on chemical degradation and the nascent field of spectroscopy.

Physicochemical Properties of this compound Isomers

The stereochemical arrangement of the cyclopropane (B1198618) ring relative to the methyl group at C3 results in distinct physical properties for cis- and trans-carane. These differences are crucial for their separation, characterization, and application in stereoselective synthesis.

Propertycis-Caranetrans-Carane
Molecular Formula C₁₀H₁₈C₁₀H₁₈
Molecular Weight 138.25 g/mol [6]138.25 g/mol
CAS Number 18968-24-6[6]18968-23-5
Boiling Point ~163-164 °C~168-169 °C
Density ~0.84 g/cm³~0.85 g/cm³
Refractive Index ~1.456~1.458

Spectroscopic Characterization

The structural elucidation and routine identification of this compound monoterpenes and their derivatives heavily rely on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the stereochemistry of the this compound skeleton. The chemical shifts and coupling constants are sensitive to the spatial orientation of the substituents.

Table 2: Approximate ¹H and ¹³C NMR Chemical Shifts (δ) for cis-Carane and trans-Carane in CDCl₃

Atom Position cis-Carane ¹H NMR (ppm) cis-Carane ¹³C NMR (ppm) trans-Carane ¹H NMR (ppm) trans-Carane ¹³C NMR (ppm)
C1/C6 (bridgehead) ~0.6-0.8~18-22~0.5-0.7~17-21
C2/C5 (methylene) ~1.2-1.9~20-28~1.1-1.8~21-29
C3 (methine) ~0.8-1.0~28-32~0.7-0.9~27-31
C4 (methylene) ~1.3-1.6~25-29~1.4-1.7~26-30
C7 (gem-dimethyl) ~0.75 (s), ~0.95 (s)~15, ~28~0.80 (s), ~0.98 (s)~16, ~29
C10 (methyl) ~0.85 (d)~15-18~0.88 (d)~16-19

Note: These are approximate chemical shift ranges and can vary based on the specific isomer and solvent used. Data is compiled from various spectroscopic resources.

Infrared (IR) Spectroscopy

The IR spectra of caranes are typical of saturated hydrocarbons, characterized by C-H stretching and bending vibrations. The presence of the cyclopropane ring can introduce subtle shifts in these absorptions.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
C-H stretch (alkane)2960-2850Strong
C-H bend (CH₂)~1465Medium
C-H bend (CH₃)~1375Medium
Cyclopropane C-H stretch~3050Weak-Medium
Cyclopropane ring vibrations~1020Weak
Mass Spectrometry (MS)

Electron ionization mass spectrometry of caranes results in characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 138 is often observed, although it can be weak. Fragmentation typically involves the loss of methyl and larger alkyl fragments.

Table 4: Major Fragmentation Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Significance
138[C₁₀H₁₈]⁺Molecular Ion (M⁺)
123[M - CH₃]⁺Loss of a methyl group
95[M - C₃H₇]⁺Loss of a propyl group
81[C₆H₉]⁺Further fragmentation
69[C₅H₉]⁺Common terpene fragment
41[C₃H₅]⁺Allylic carbocation

Experimental Protocols

Isolation of (+)-3-Carene from Turpentine

Objective: To isolate (+)-3-carene from a turpentine oil mixture by fractional distillation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or Raschig ring-packed). The apparatus should include a distillation flask, the packed column, a condenser, a receiving flask, and a calibrated thermometer.

  • Sample Preparation: Charge the distillation flask with turpentine oil known to contain a significant percentage of 3-carene (e.g., from Pinus sylvestris). Add boiling chips to ensure smooth boiling.

  • Fractional Distillation: Heat the distillation flask gently. The components of the turpentine will vaporize and rise through the packed column. The component with the lowest boiling point will reach the top of the column first.

  • Fraction Collection: Collect the fractions based on their boiling points. α-Pinene (b.p. ~156 °C) will typically distill first, followed by 3-carene (b.p. ~172 °C).

  • Purity Analysis: Analyze the collected fractions using gas chromatography (GC) to determine the purity of the isolated 3-carene.

G cluster_0 Isolation of 3-Carene turpentine Turpentine Oil distillation Fractional Distillation (Packed Column) turpentine->distillation fractions Collect Fractions (by Boiling Point) distillation->fractions gc_analysis GC Analysis fractions->gc_analysis carene (+)-3-Carene gc_analysis->carene

Caption: Experimental workflow for the isolation of (+)-3-carene from turpentine oil.

Synthesis of this compound by Catalytic Hydrogenation of 3-Carene

Objective: To synthesize a mixture of cis- and trans-carane by the catalytic hydrogenation of 3-carene.

Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve (+)-3-carene in an appropriate solvent such as ethanol (B145695) or ethyl acetate.[7]

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[8]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the reaction temperature (e.g., 50-100 °C).[8][9] Maintain the reaction with stirring for several hours until the uptake of hydrogen ceases.

  • Work-up: Cool the reaction mixture to room temperature and carefully vent the excess hydrogen. Filter the mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude product can be purified by distillation to yield a mixture of cis- and trans-carane.[8] The ratio of the isomers can be influenced by the choice of catalyst and reaction conditions.[5]

G cluster_1 Synthesis of this compound carene (+)-3-Carene dissolve Dissolve in Solvent (e.g., Ethanol) carene->dissolve catalyst Add Catalyst (e.g., Pd/C) dissolve->catalyst hydrogenation Hydrogenation (H₂, Pressure, Heat) catalyst->hydrogenation filter Filter to Remove Catalyst hydrogenation->filter evaporate Solvent Evaporation filter->evaporate product This compound (cis/trans mixture) evaporate->product

Caption: Experimental workflow for the synthesis of this compound from (+)-3-carene.

Biosynthesis of this compound-type Monoterpenes

The biosynthesis of the this compound skeleton in nature originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key step is the cyclization of geranyl pyrophosphate (GPP), a C10 intermediate, catalyzed by a specific monoterpene synthase. In the case of (+)-3-carene, this enzyme is (+)-3-carene synthase.[10] The generally accepted mechanism involves the ionization of GPP to a geranyl cation, which then undergoes isomerization to a linalyl cation, followed by cyclization to an α-terpinyl cation. A subsequent 1,3-hydride shift and final deprotonation lead to the formation of the bicyclic structure of (+)-3-carene. The regulation of these biosynthetic pathways in plants is complex and can be influenced by developmental and environmental cues.

G cluster_2 Biosynthesis of (+)-3-Carene ipp Isopentenyl Pyrophosphate (IPP) gpp Geranyl Pyrophosphate (GPP) ipp->gpp + DMAPP dmapp Dimethylallyl Pyrophosphate (DMAPP) dmapp->gpp geranyl_cation Geranyl Cation gpp->geranyl_cation (+)-3-carene synthase linalyl_cation Linalyl Cation geranyl_cation->linalyl_cation Isomerization terpinyl_cation α-Terpinyl Cation linalyl_cation->terpinyl_cation Cyclization carene (+)-3-Carene terpinyl_cation->carene 1,3-Hydride Shift & Deprotonation

Caption: Simplified biosynthetic pathway of (+)-3-carene from IPP and DMAPP.

Pharmacological Significance and Future Directions

Derivatives of the this compound skeleton have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Research has demonstrated that various this compound derivatives exhibit analgesic, anti-inflammatory, and antioxidant properties.[11] For instance, certain amino-derivatives of this compound have shown potent local anesthetic effects. The rigid bicyclic structure of the this compound nucleus provides a valuable and stereochemically defined scaffold for the design of novel therapeutic agents.

While a direct, specific signaling pathway initiated by a this compound monoterpene in a manner analogous to a hormone or neurotransmitter has not been definitively elucidated, their biological effects are likely mediated through a combination of mechanisms. These may include:

  • Modulation of Ion Channels: The lipophilic nature of monoterpenes allows them to interact with cell membranes and modulate the function of various ion channels, which could explain their analgesic and anesthetic properties.[12]

  • Enzyme Inhibition: this compound derivatives may act as inhibitors of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Antioxidant Activity: The ability to scavenge reactive oxygen species (ROS) contributes to their anti-inflammatory and cytoprotective effects.

  • Interaction with G-Protein Coupled Receptors (GPCRs): Some monoterpenes have been shown to interact with olfactory and other GPCRs, which could trigger downstream signaling cascades.

G cluster_3 Proposed Mechanisms of Pharmacological Action This compound This compound Derivatives ion_channel Ion Channel Modulation This compound->ion_channel enzyme Enzyme Inhibition (e.g., COX, LOX) This compound->enzyme ros ROS Scavenging This compound->ros gpcr GPCR Interaction This compound->gpcr analgesia Analgesic Effects ion_channel->analgesia anti_inflammatory Anti-inflammatory Effects enzyme->anti_inflammatory antioxidant Antioxidant Effects ros->antioxidant cellular_response Cellular Response gpcr->cellular_response

Caption: Logical relationships of proposed mechanisms for the pharmacological effects of this compound derivatives.

The continued exploration of the this compound scaffold in medicinal chemistry, aided by a deeper understanding of its historical context and fundamental chemical properties, holds promise for the development of new and effective therapeutic agents. The stereochemical richness and conformational rigidity of the this compound skeleton make it an attractive starting point for the design of compounds with high target specificity and improved pharmacological profiles.

References

The Biological Activity of Naturally Occurring Caranes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Naturally occurring caranes, a class of bicyclic monoterpenes, have garnered significant interest within the scientific community for their diverse and potent biological activities. Predominantly found in the essential oils of various plants, including those of the Pinus genus, caranes, with 3-carene (B45970) being a prominent member, have demonstrated a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the current research on the biological activities of these compounds, with a focus on their anti-inflammatory, analgesic, bone-reparative, antimicrobial, antioxidant, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms.

Anti-inflammatory and Analgesic Activities

Naturally occurring caranes, particularly 3-carene, have been shown to possess significant anti-inflammatory and analgesic properties. These effects have been demonstrated in various in vivo and in vitro models, suggesting their potential as therapeutic agents for inflammatory conditions and pain management.

Quantitative Data for Anti-inflammatory and Analgesic Activities
CompoundAssayModelDose/ConcentrationObserved EffectReference
Essential Oil (high 3-carene content)Carrageenan-induced paw edemaRat-High effectiveness against acute inflammation.[1]
KP-23R (carane derivative)Hot-plate test, Randall's testRodent-Demonstrated analgesic activity.
3-CareneLPS-stimulated RBL-2H3 cellsIn vitro-Decreased expression of IL-4 and IL-13.
Experimental Protocols

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

  • Test compound (this compound derivative) and vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, vehicle, or standard drug orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.[2]

This method is used to evaluate the central analgesic activity of a compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Hot-plate apparatus set at a constant temperature (e.g., 55 ± 0.5°C)

  • Test compound (this compound derivative) and vehicle

  • Standard analgesic drug (e.g., Morphine)

Procedure:

  • Acclimatize the mice to the laboratory environment.

  • Place each mouse individually on the hot plate and record the reaction time, which is the time taken to lick a hind paw or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Administer the test compound, vehicle, or standard drug intraperitoneally or orally.

  • Measure the reaction time on the hot plate at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • An increase in the reaction time compared to the vehicle control group indicates an analgesic effect.

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of caranes are, in part, mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G Workflow for Carrageenan-Induced Paw Edema Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Acclimatize and Fast Rats initial_measure Measure Initial Paw Volume animal_prep->initial_measure drug_prep Prepare Test Compound, Vehicle, and Standard administration Administer Compounds drug_prep->administration carrageenan_prep Prepare 1% Carrageenan Solution induction Inject Carrageenan carrageenan_prep->induction initial_measure->administration administration->induction post_measure Measure Paw Volume at Time Intervals induction->post_measure calculate_inhibition Calculate % Inhibition of Edema post_measure->calculate_inhibition statistics Statistical Analysis calculate_inhibition->statistics

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

NFkB_Pathway Inhibition of NF-κB Signaling by Caranes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB_degradation IκBα Degradation IkB->IkB_degradation NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB_active->Gene This compound This compound (e.g., 3-Carene) This compound->IKK Inhibition IkB_degradation->NFkB_active Release

Caption: Inhibition of the NF-κB signaling pathway by caranes.

Bone Reparative and Mineralization Activity

Emerging evidence suggests that 3-carene can positively influence bone metabolism by stimulating osteoblast differentiation and mineralization. This anabolic activity presents a promising avenue for the development of therapies for bone disorders like osteoporosis.

Quantitative Data for Bone Reparative Activity
CompoundAssayCell LineConcentrationObserved EffectReference
3-CareneAlkaline Phosphatase (ALP) ActivityMC3T3-E1 subclone 4Low concentration (up to 5 µM)Significantly stimulated ALP activity and expression.
3-CareneMineralization (Alizarin Red S staining)MC3T3-E1 subclone 4Up to 5 µMDramatically promoted calcium induction in a dose-dependent manner.
Experimental Protocols

This assay is used to visualize and quantify the mineralization of the extracellular matrix by osteoblasts.

Materials:

  • Osteoblastic cell line (e.g., MC3T3-E1)

  • Osteogenic differentiation medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone)

  • Test compound (3-carene)

  • 4% Paraformaldehyde (PFA) for fixation

  • Alizarin Red S (ARS) staining solution (e.g., 40 mM, pH 4.2)

  • 10% Cetylpyridinium chloride (CPC) for quantification

Procedure:

  • Culture osteoblastic cells to confluence in a multi-well plate.

  • Induce differentiation by replacing the growth medium with osteogenic differentiation medium, with or without the test compound (3-carene).

  • Culture the cells for a period of 14-21 days, changing the medium every 2-3 days.

  • After the differentiation period, wash the cells with PBS and fix with 4% PFA for 15-30 minutes.

  • Wash the fixed cells with deionized water and stain with Alizarin Red S solution for 20-30 minutes.

  • Wash away the excess stain with deionized water and visualize the mineralized nodules (stained red) under a microscope.

  • For quantification, destain the cells with 10% CPC and measure the absorbance of the extracted stain at a specific wavelength (e.g., 562 nm).

Signaling Pathways in Osteoblast Differentiation

The osteogenic effects of 3-carene are linked to the activation of the MAPK signaling pathway, which in turn upregulates the expression of key genes involved in bone formation.

MAPK_Osteoblast MAPK Signaling in 3-Carene-Induced Osteoblast Differentiation cluster_nucleus Nucleus Carene 3-Carene Receptor Cell Surface Receptor (Hypothesized) Carene->Receptor TAK1 TAK1 Receptor->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 Activation p38 p38 MAPK MKK3_6->p38 Activation Runx2 Runx2 p38->Runx2 Phosphorylation CBP CBP/p300 Runx2->CBP Association Gene_Expression Osteogenic Gene Expression (e.g., Osteopontin, Collagen I) Runx2->Gene_Expression Transcription Differentiation Osteoblast Differentiation & Mineralization Gene_Expression->Differentiation

Caption: MAPK signaling in 3-carene-induced osteoblast differentiation.

Antimicrobial Activity

This compound monoterpenes, including 3-carene, have demonstrated notable antimicrobial activity against a range of pathogenic and spoilage bacteria. Their mechanism of action often involves the disruption of bacterial cell membranes.

Quantitative Data for Antimicrobial Activity
CompoundOrganismMIC (Minimum Inhibitory Concentration)Reference
3-CarenePseudomonas lundensis25 mL/L (21.65 mg/mL)[3]
3-CareneBrochothrix thermosphacta20 mL/L[4][5]
3-CarenePseudomonas fluorescens20 mL/L[4][5]
3-CareneStaphylococcus aureus10.39 mg/mL (for biofilm inhibition)[6]
Experimental Protocol

This method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Test compound (3-carene) stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of 3-carene in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the 3-carene stock solution in MHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prepare_compound Prepare Serial Dilutions of 3-Carene inoculate_plate Inoculate Microtiter Plate prepare_compound->inoculate_plate prepare_inoculum Prepare and Standardize Bacterial Inoculum prepare_inoculum->inoculate_plate incubate Incubate at 37°C inoculate_plate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Antioxidant and Neuroprotective Activities

This compound derivatives have been reported to possess antioxidant properties, which may contribute to their neuroprotective effects. The ability to scavenge free radicals and mitigate oxidative stress is a key aspect of their therapeutic potential.

Quantitative Data for Antioxidant Activity
CompoundAssayIC50 ValueReference
KP-23S (this compound derivative)ABTS radical scavenging~11-18 mM
KP-23R (this compound derivative)ABTS radical scavenging~11-18 mM
Essential Oil (high 3-carene)DPPH radical scavenging84.46 µg/mL
Neuroprotective Effects

Studies have indicated that 3-carene may offer neuroprotective benefits, particularly in the context of Alzheimer's disease. In animal models, 3-carene has been shown to improve memory and reduce the formation of amyloid plaques.[7] It has also been observed to increase the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) in the hippocampus.[7]

Conclusion

The naturally occurring caranes, with 3-carene as a key representative, exhibit a compelling range of biological activities that warrant further investigation for their therapeutic potential. Their demonstrated anti-inflammatory, analgesic, bone-reparative, antimicrobial, antioxidant, and neuroprotective effects provide a strong foundation for future drug discovery and development efforts. The detailed experimental protocols and insights into the underlying signaling pathways provided in this guide are intended to facilitate and inspire further research in this promising area of natural product science.

References

Toxicological Profile of Carane and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological knowledge regarding carane and its derivatives. Due to a notable lack of extensive toxicological data for this compound itself, this guide synthesizes available information on its derivatives and the closely related bicyclic monoterpene, 3-carene (B45970), to infer a potential toxicological profile. This document is intended to serve as a foundational resource for professionals in research, scientific investigation, and drug development, highlighting areas where further research is critically needed.

Executive Summary

This compound, a bicyclic monoterpene, is a constituent of some essential oils. While its derivatives have been investigated for various pharmacological activities, including antioxidant and anti-inflammatory properties, a comprehensive toxicological profile of the parent compound, this compound, remains largely undefined. Safety Data Sheets for this compound frequently report "no data available" for key toxicological endpoints. This guide compiles and analyzes the existing data on this compound derivatives and 3-carene to provide an initial assessment of potential hazards. The primary concerns associated with related compounds include skin and mucous membrane irritation, and the potential for allergic contact dermatitis with prolonged exposure.

Quantitative Toxicological Data

Quantitative data on the toxicity of this compound is scarce in publicly available literature. The following table summarizes the available data for the related compound, 3-carene.

CompoundTest OrganismRoute of ExposureToxicity EndpointValueReference
3-CareneHumanInhalationIrritationRatings of irritation statistically significant at 450 mg/m³[1]
3-CareneHumanInhalationAirway ResistanceNot significantly different from control at 450 mg/m³[1]

Experimental Protocols

Skin Irritation and Sensitization
  • Draize Skin Test (for Irritation): This test is typically performed on albino rabbits. A small area of the animal's back is shaved, and the test substance is applied to the intact and abraded skin under a semi-occlusive dressing for a specified period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 24, 48, and 72 hours) after patch removal. Scores are assigned based on the severity of the reactions.

  • Guinea Pig Maximization Test (GPMT) (for Sensitization): This method is used to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis). The test involves an induction phase where the test substance is administered to guinea pigs intradermally with Freund's Complete Adjuvant (to enhance the immune response) and topically. This is followed by a challenge phase where a non-irritating concentration of the substance is applied to a different area of the skin. The skin is then observed for signs of an allergic reaction.

Acute Toxicity
  • Up-and-Down Procedure (UDP) (for LD50 determination): This is a method for determining the acute oral or dermal toxicity (LD50). It is a sequential dosing test where animals (typically rats or mice) are dosed one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This method uses fewer animals than traditional LD50 tests.

Genotoxicity
  • Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, and the bacteria will regain the ability to synthesize histidine and grow on a histidine-free medium.

Metabolism and Toxicokinetics

The biotransformation of this compound and its derivatives is a critical factor in their toxicological profile. Studies on rabbits have provided initial insights into the metabolic pathways of related compounds.

A study on the biotransformation of various monoterpenes in rabbits revealed that (+)-3-carene is metabolized into several compounds, including (-)-m-mentha-4,6-dien-8-ol, 3-caren-9-ol, (-)-3-carene-9-carboxylic acid, and 3-carene-9,10-dicarboxylic acid.[2] The metabolism of (-)-cis-carane in the same study yielded this compound-9,10-dicarboxylic acid.[2] These metabolic processes involve allylic oxidation, epoxidation, and stereoselective gem-dimethyl hydroxylation.[2]

In humans exposed to 3-carene via inhalation, the relative pulmonary uptake was high (approximately 70%).[1] The compound is fairly readily metabolized, with about 3% of the total uptake eliminated unchanged through the lungs and less than 0.001% in the urine.[1] The long half-life in the blood suggests a high affinity for adipose tissues.[1]

Metabolism_of_3_Carene 3-Carene 3-Carene Metabolites (-)-m-mentha-4,6-dien-8-ol 3-caren-9-ol (-)-3-carene-9-carboxylic acid 3-carene-9,10-dicarboxylic acid 3-Carene->Metabolites Biotransformation in Rabbits

Caption: Metabolic pathway of (+)-3-carene in rabbits.

Toxicokinetics_Workflow cluster_exposure Exposure cluster_disposition Disposition Inhalation Inhalation Absorption Absorption Inhalation->Absorption Dermal Dermal Dermal->Absorption Oral Oral Oral->Absorption Distribution Distribution (High affinity for adipose tissue) Absorption->Distribution Metabolism Metabolism (e.g., Oxidation, Epoxidation) Distribution->Metabolism Excretion Excretion (Lungs, Urine) Distribution->Excretion Metabolism->Excretion

Caption: General toxicokinetics workflow for this compound-related compounds.

Toxicological Endpoints

Irritation and Sensitization

Studies on a hydroxyamine this compound derivative indicated that it did not cause irritative changes or induce a late-type contact allergy in guinea pigs.[3] However, research on 3-carene suggests that terpenes, in general, can be irritating to the skin and mucous membranes.[1] Prolonged exposure to 3-carene may lead to allergic contact dermatitis.[1]

Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of this compound. The Safety Data Sheets for this compound explicitly state "no data available" for these endpoints.[4]

Neurotoxicity

Direct studies on the neurotoxicity of this compound are lacking.

Other Toxicological Effects

Certain this compound derivatives have demonstrated beneficial pharmacological effects, such as antioxidant, anti-inflammatory, and analgesic activities.[3][5][6] For instance, diastereoisomers of the this compound derivative KP-23 have shown antioxidant properties in a dose-dependent manner.[3] It is important to note that pharmacological activity does not preclude toxicity, and a thorough toxicological assessment is always necessary.

Conclusion and Future Directions

The toxicological profile of this compound is largely incomplete, presenting a significant data gap for researchers, scientists, and drug development professionals. While some of its derivatives show promising pharmacological activities with low irritancy potential, the lack of data on the parent compound and other derivatives necessitates a cautious approach.

Future research should prioritize a systematic toxicological evaluation of this compound, including:

  • Acute and chronic toxicity studies via oral, dermal, and inhalation routes.

  • In vitro and in vivo genotoxicity assays.

  • Carcinogenicity bioassays.

  • Reproductive and developmental toxicity studies.

  • Mechanistic studies to identify potential signaling pathways involved in any observed toxicity.

A comprehensive understanding of the toxicological profile of this compound and its derivatives is essential for ensuring their safe use in any potential application and for guiding the development of new, safer derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Carane from 3-Carene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carane, a bicyclic monoterpene, serves as a valuable chiral building block in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals. Its rigid bicyclic structure, derived from the naturally abundant (+)-3-carene, provides a unique scaffold for the synthesis of complex molecules with specific stereochemistry. The primary route for the synthesis of this compound is the catalytic hydrogenation of 3-carene (B45970). This document provides detailed application notes and experimental protocols for this transformation, focusing on catalyst selection, reaction optimization, and product characterization. The hydrogenation of 3-carene is a diastereoselective reaction, predominantly yielding the cis-carane isomer due to steric hindrance.

Data Presentation

The following table summarizes quantitative data from various catalytic systems for the hydrogenation of 3-carene to this compound.

CatalystTemperature (°C)Pressure (MPa)Substrate:Catalyst (w/w)Reaction Time (h)Conversion (%)Selectivity to this compound (%)Yield (%)Purity (%)Reference
Nickel50-900.03-0.151:0.005 - 1:0.02Variable99.6 - 99.899.3 - 99.6~9393.0 - 94.1[1]
Pd/CHighHighNot SpecifiedNot Specified>99 (to saturated C10H20)Lower (forms p- and m-cymene)Not SpecifiedNot Specified[2]
Platinum (PtO2)Low (e.g., RT)Not SpecifiedNot SpecifiedNot Specified>99 (to saturated C10H20)HighNot SpecifiedNot Specified[2]
Raney NickelNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHighLow (isomerization to 2-carene (B1609329) also occurs)Not SpecifiedNot Specified[3]

Mandatory Visualizations

Reaction Pathway

reaction_pathway Reaction Scheme for the Synthesis of this compound cluster_reactants Reactant cluster_products Products 3-carene 3-Carene This compound cis-Carane (major) 3-carene->this compound H2, Catalyst (e.g., Ni, PtO2) trans_this compound trans-Carane (minor) 3-carene->trans_this compound H2, Catalyst

Caption: Catalytic hydrogenation of 3-carene to its stereoisomeric products.

Experimental Workflow

experimental_workflow General Experimental Workflow for this compound Synthesis A Charge Reactor: 3-Carene and Catalyst B Pressurize with Hydrogen A->B C Heat to Reaction Temperature B->C D Monitor Reaction Progress (e.g., GC) C->D E Cool Down and Depressurize D->E F Catalyst Filtration E->F G Product Purification (Fractional Distillation) F->G H Characterization (GC-MS, NMR) G->H

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound using a Nickel Catalyst

This protocol is adapted from a patented method designed for high conversion and selectivity.[1]

Materials:

  • (+)-3-Carene (purity > 90%)

  • Nickel catalyst (e.g., Raney Nickel or supported nickel catalyst)

  • Hydrogen gas

  • Nitrogen gas (for inerting)

  • High-pressure reactor (autoclave) equipped with a stirrer, heating mantle, and temperature and pressure controls.

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Purge the reactor with nitrogen gas to remove any air.

  • Charging the Reactor: Charge the reactor with the 3-carene mixture and the nickel catalyst. The mass ratio of the 3-carene mixture to the nickel catalyst should be between 1:0.005 and 1:0.02.

  • Initial Hydrogenation Step:

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to 0.03 - 0.08 MPa.

    • Begin stirring and heat the reactor to 50 - 60 °C.

    • Maintain this temperature and pressure, monitoring the reaction progress by gas chromatography (GC) until the 3-carene content is approximately 30-50%.

  • Second Hydrogenation Step:

    • Increase the hydrogen pressure to 0.08 - 0.12 MPa.

    • Increase the reaction temperature to 60 - 75 °C.

    • Continue the reaction until the 3-carene content is between 10% and 30%.

  • Third Hydrogenation Step:

    • Increase the hydrogen pressure to 0.12 - 0.15 MPa.

    • Increase the reaction temperature to 75 - 90 °C.

    • Continue the reaction until the 3-carene content is less than 10%.

  • Final Hydrogenation Step:

    • Maintain the hydrogen pressure at 0.15 MPa and the temperature at 90 °C until the 3-carene content is ≤1%.

  • Work-up:

    • Stop the hydrogen supply and heating.

    • Cool the reactor to below 40 °C.

    • Carefully vent the excess hydrogen pressure.

    • Discharge the reaction mixture.

    • Filter the mixture to remove the nickel catalyst. The catalyst can potentially be regenerated and reused.

  • Purification:

    • The crude this compound is purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Protocol 2: General Procedure for Platinum-Catalyzed Hydrogenation

This protocol provides a general guideline for the laboratory-scale synthesis of this compound using a platinum catalyst, which is known for high selectivity.

Materials:

  • (+)-3-Carene

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or Platinum on carbon (Pt/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-carene in the chosen anhydrous solvent.

  • Catalyst Addition: Carefully add the platinum catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm for laboratory scale) or maintain a hydrogen atmosphere using a balloon.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up:

    • Carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the platinum catalyst.

    • Wash the filter cake with the solvent used in the reaction.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude this compound by fractional distillation.

Diastereoselectivity of the Hydrogenation

The catalytic hydrogenation of 3-carene is highly diastereoselective, with the major product being cis-carane. This selectivity is governed by the steric hindrance imposed by the gem-dimethyl group on the cyclopropane (B1198618) ring of the 3-carene molecule.[4] The catalyst, being a solid surface, preferentially adsorbs the less sterically hindered face of the double bond. The gem-dimethyl group shields the trans face of the double bond, forcing the hydrogen atoms to add from the cis face, leading to the formation of cis-carane as the predominant stereoisomer.[4]

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC: A single major peak should be observed, indicating the purity of the distilled product. The retention time will be specific to the GC conditions used.

  • MS: The mass spectrum of this compound (C₁₀H₁₈, molecular weight: 138.25 g/mol ) will show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern will be characteristic of a saturated bicyclic alkane, with common fragments arising from the loss of methyl (M-15, m/z = 123) and other alkyl groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of cis-carane will exhibit complex multiplets in the aliphatic region (typically 0.5-2.0 ppm). The signals corresponding to the methyl groups will appear as singlets or doublets, depending on their environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the this compound structure. The chemical shifts will be in the aliphatic region, and their specific values can be used to confirm the structure.

3. Purity Analysis:

  • The purity of the final product can be determined by GC analysis by calculating the peak area percentage. A purity of >95% is generally considered good for most applications.

By following these protocols and characterization methods, researchers can reliably synthesize and verify the structure and purity of this compound for its use in further synthetic applications.

References

Application Notes and Protocols for the Stereoselective Synthesis of Carane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the stereoselective synthesis of valuable carane derivatives. The methods described leverage the inherent chirality of (+)-3-carene and (+)-2-carene, abundant natural products, to produce enantiomerically enriched compounds with applications in asymmetric catalysis and as chiral building blocks for drug discovery.

Stereoselective Epoxidation of (+)-3-Carene

The epoxidation of (+)-3-carene proceeds with high stereoselectivity to yield (+)-3α,4α-epoxythis compound, a key intermediate for the synthesis of various this compound derivatives. The bulky gem-dimethylcyclopropane ring directs the electrophilic attack of the peroxy acid to the less hindered α-face of the double bond.

Table 1: Stereoselective Epoxidation of (+)-3-Carene

Starting MaterialReagentProductYield (%)Diastereomeric Ratio (d.r.)
(+)-3-Carenem-CPBA(+)-3α,4α-Epoxythis compound>95>99:1 (α:β)

Experimental Protocol: Synthesis of (+)-3α,4α-Epoxythis compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (+)-3-carene (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C (ice bath).

  • Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM and add it dropwise to the stirred solution of (+)-3-carene over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure (+)-3α,4α-epoxythis compound.

epoxidation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_carene (+)-3-Carene dissolve Dissolve (+)-3-carene in DCM at 0 °C start_carene->dissolve start_mcpba m-CPBA add_mcpba Add m-CPBA solution dropwise start_mcpba->add_mcpba dissolve->add_mcpba stir Stir at 0 °C add_mcpba->stir quench Quench with NaHCO3 stir->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry purify Purify (distillation or chromatography) dry->purify product (+)-3α,4α-Epoxythis compound purify->product

Caption: Workflow for the stereoselective epoxidation of (+)-3-carene.

Synthesis of this compound-based Amino Alcohols

The ring-opening of (+)-3α,4α-epoxythis compound with sodium azide (B81097) followed by reduction provides a straightforward route to valuable chiral amino alcohols. The nucleophilic attack of the azide anion occurs at the less hindered C4 position with inversion of configuration, leading to the trans-amino alcohol.

Table 2: Synthesis of (+)-trans-Caran-4α-ol-3α-amine

Starting MaterialReagentsIntermediateFinal ProductOverall Yield (%)
(+)-3α,4α-Epoxythis compound1. NaN₃, NH₄Cl2. LiAlH₄(+)-trans-4α-Azido-3α-caranol(+)-trans-Caran-4α-ol-3α-amine~70-80

Experimental Protocol: Synthesis of (+)-trans-Caran-4α-ol-3α-amine

  • Azide Opening: To a solution of (+)-3α,4α-epoxythis compound (1.0 eq) in a mixture of ethanol (B145695) and water, add sodium azide (1.5 eq) and ammonium (B1175870) chloride (1.2 eq). Heat the mixture to reflux and monitor the reaction by TLC.

  • Intermediate Isolation: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude azido (B1232118) alcohol.

  • Reduction: Carefully add the crude azido alcohol to a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether at 0 °C. Allow the reaction to warm to room temperature and then reflux.

  • Work-up: Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide (B78521), and then again with water. Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

  • Purification: Dry the combined organic filtrate over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the desired amino alcohol. Further purification can be achieved by crystallization or column chromatography.

aminoalcohol_synthesis start (+)-3α,4α-Epoxythis compound step1 Ring-opening with NaN₃ start->step1 intermediate (+)-trans-4α-Azido-3α-caranol step1->intermediate step2 Reduction with LiAlH₄ intermediate->step2 product (+)-trans-Caran-4α-ol-3α-amine step2->product

Caption: Synthetic pathway to this compound-based amino alcohols.

Diastereoselective Dihydroxylation of (+)-2-Carene

The dihydroxylation of (+)-2-carene using osmium tetroxide as a catalyst and N-methylmorpholine-N-oxide (NMO) as a co-oxidant proceeds with high diastereoselectivity. The osmylation occurs preferentially from the less hindered α-face of the double bond, leading to the corresponding cis-diol.

Table 3: Diastereoselective Dihydroxylation of (+)-2-Carene

Starting MaterialReagentsProductYield (%)Diastereomeric Ratio (d.r.)
(+)-2-CareneOsO₄ (cat.), NMO(+)-(1R,2R,3S,6S)-2,3-Carandiol~85-90>95:5

Experimental Protocol: Synthesis of (+)-(1R,2R,3S,6S)-2,3-Carandiol

  • Reaction Setup: In a round-bottom flask, dissolve (+)-2-carene (1.0 eq) in a mixture of acetone (B3395972) and water.

  • Reagent Addition: Add N-methylmorpholine-N-oxide (NMO) (1.2 eq) to the solution and stir until dissolved. Then, add a catalytic amount of osmium tetroxide (OsO₄, ~0.02 eq) as a solution in toluene.

  • Reaction Progress: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, which can be monitored by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure cis-diol.

Diastereoselective Hydroboration-Oxidation of (+)-2-Carene

The hydroboration of (+)-2-carene with borane, followed by oxidative work-up, results in the anti-Markovnikov addition of water across the double bond with high diastereoselectivity. The boron atom adds to the less substituted carbon from the less hindered α-face, leading to the formation of the trans-caran-3-ol.

Table 4: Diastereoselective Hydroboration-Oxidation of (+)-2-Carene

Starting MaterialReagentsProductYield (%)Diastereomeric Ratio (d.r.)
(+)-2-Carene1. BH₃·THF2. H₂O₂, NaOH(+)-trans-Caran-3-ol~80-85>98:2

Experimental Protocol: Synthesis of (+)-trans-Caran-3-ol

  • Hydroboration: To a solution of (+)-2-carene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for several hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add water, followed by 3 M aqueous sodium hydroxide and 30% aqueous hydrogen peroxide.

  • Work-up: Stir the mixture at room temperature for a few hours. Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude alcohol can be purified by column chromatography on silica gel.

hydroboration_mechanism cluster_hydroboration Hydroboration (syn-addition) cluster_oxidation Oxidation (retention) start 2-Carene + BH₃ ts [Four-membered transition state] start->ts α-face attack intermediate Alkylborane ts->intermediate oxidation_step Alkylborane + H₂O₂/NaOH intermediate->oxidation_step product trans-Caran-3-ol oxidation_step->product

Caption: Key steps in the hydroboration-oxidation of 2-carene.

Catalytic Hydrogenation of 3-Carene to Carane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

3-Carene (B45970), a bicyclic monoterpene naturally abundant in turpentine, serves as a valuable renewable feedstock for the synthesis of carane. The catalytic hydrogenation of 3-carene to produce this compound, a saturated bicyclic alkane, is a process of significant interest in the development of high-performance biofuels and specialty chemicals. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 3-carene, focusing on the use of Nickel, Palladium, and Platinum-based catalysts. The information is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis of different catalytic systems and methodologies.

The hydrogenation of 3-carene proceeds via the saturation of the carbon-carbon double bond within the six-membered ring, yielding a mixture of cis- and trans-carane. The stereoselectivity of this reaction is a critical aspect, with certain catalysts favoring the formation of the cis-isomer due to steric hindrance effects. This document will delve into the specifics of achieving high conversion and selectivity for the desired this compound isomer.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst significantly influences the efficiency and selectivity of the hydrogenation of 3-carene. Below is a summary of quantitative data from various experimental setups, providing a clear comparison of Nickel, Palladium, and Platinum catalysts.

CatalystCatalyst Loading (wt%)H₂ Pressure (MPa)Temperature (°C)Reaction Time (h)Conversion of 3-Carene (%)Selectivity for this compound (%)Predominant IsomerReference
Nickel2.00.0850Not specified99.699.3Not specified[1]
NickelNot specified3.0 - 1060 - 1802 - 12Not specifiedNot specifiedNot specified[1]
Pd/CNot specifiedHighHighNot specifiedNot specifiedSignificant p- and m-cymene (B53747) formationNot specified[2]
PtO₂Not specifiedLow-10 to 25Not specified>99 (for saturated products)Highcis-Carane[2][3]
PlatinumNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedcis-Carane (major)[3]

Signaling Pathways and Logical Relationships

The stereochemical outcome of the catalytic hydrogenation of 3-carene is primarily dictated by the mode of hydrogen addition to the double bond. The catalyst surface plays a crucial role in directing the stereoselectivity. The formation of cis-carane as the major product when using a platinum catalyst can be explained by the steric hindrance posed by the gem-dimethyl group on the cyclopropane (B1198618) ring, which favors the approach of hydrogen from the less hindered face of the molecule.

stereoselectivity cluster_reaction Catalytic Hydrogenation of 3-Carene cluster_products Products cluster_factors Influencing Factors 3-Carene 3-Carene H2_Catalyst H₂ / Catalyst Surface 3-Carene->H2_Catalyst Adsorption Transition_State Adsorbed Intermediate H2_Catalyst->Transition_State cis-Carane cis-Carane Transition_State->cis-Carane Less Hindered Path (Kinetic Product) trans-Carane trans-Carane Transition_State->trans-Carane More Hindered Path (Thermodynamic Product) Catalyst_Type Catalyst Type (e.g., Pt) Catalyst_Type->Transition_State Steric_Hindrance Steric Hindrance Steric_Hindrance->Transition_State

Caption: Stereoselective hydrogenation of 3-carene to this compound isomers.

Experimental Protocols

Detailed methodologies for the catalytic hydrogenation of 3-carene using Nickel, Palladium on Carbon (Pd/C), and Platinum (IV) Oxide (PtO₂) are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Protocol 1: Hydrogenation using Nickel Catalyst

This protocol is adapted from a patented method demonstrating high conversion and selectivity.[1]

Materials:

  • 3-Carene (purity > 90%)

  • Nickel catalyst (e.g., Raney Nickel)

  • Nitrogen gas (for inerting)

  • Hydrogen gas

  • Suitable solvent (optional, the referenced method is solvent-free)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with the 3-carene mixture and the nickel catalyst. The mass ratio of the 3-carene mixture to the nickel catalyst should be between 1:0.005 and 1:0.02.

  • Inerting: Purge the reactor three times with nitrogen gas to remove any air, followed by three purges with hydrogen gas.

  • Reaction Initiation: Pressurize the reactor with hydrogen to 0.03 - 0.08 MPa.

  • Heating and Reaction: Begin heating the reactor to a temperature of 50 - 60°C while maintaining the hydrogen pressure.

  • Monitoring and Staged Conditions (for enhanced purity and yield):

    • Monitor the concentration of 3-carene in the reaction mixture.

    • When the 3-carene content is ≤ 10%, increase the hydrogen pressure to 0.15 MPa and the temperature to 90°C.

    • Continue the reaction until the 3-carene content is ≤ 1%.

  • Reaction Quenching and Work-up:

    • Stop the hydrogen supply and heating.

    • Cool the reactor to below 40°C.

    • Carefully discharge the reaction mixture.

    • Filter the mixture to remove the nickel catalyst.

    • The resulting product is this compound. Further purification can be achieved by distillation if required.

Expected Outcome: This method can achieve a 3-carene conversion of up to 99.8% with a this compound selectivity of up to 99.6%.[1] The final product is a mixture of this compound isomers.

Protocol 2: General Protocol for Hydrogenation using Palladium on Carbon (Pd/C)

This is a general procedure that can be adapted for the hydrogenation of 3-carene.

Materials:

  • 3-Carene

  • 10% Palladium on Carbon (Pd/C)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen gas

  • Inert gas (e.g., Argon or Nitrogen)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Filtration aid (e.g., Celite)

Procedure:

  • Catalyst and Substrate Addition: In a suitable reaction vessel, add the 10% Pd/C catalyst. Under an inert atmosphere, add the solvent followed by the 3-carene.

  • Inerting: Purge the reaction vessel with the inert gas.

  • Hydrogenation: Introduce hydrogen gas to the system. If using a balloon, evacuate the flask and backfill with hydrogen (repeat 3 times). If using a Parr shaker, follow the manufacturer's instructions for pressurizing the vessel.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by techniques such as TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used for the reaction.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound product.

    • Purification can be performed by distillation.

Note: Hydrogenation with Pd/C at high temperatures and pressures may lead to the formation of aromatic byproducts such as p-cymene (B1678584) and m-cymene.[2]

Protocol 3: Stereoselective Hydrogenation using Platinum (IV) Oxide (PtO₂)

This protocol is designed to favor the formation of cis-carane.

Materials:

  • 3-Carene

  • Platinum (IV) Oxide (PtO₂, Adam's catalyst)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Hydrogen gas

  • Hydrogenation apparatus

Procedure:

  • Catalyst Pre-reduction (optional but recommended): In the reaction vessel, suspend PtO₂ in the chosen solvent. Subject the suspension to hydrogenation for a short period to reduce the PtO₂ to the active platinum catalyst (observed by a color change from brown to black).

  • Substrate Addition: Introduce the 3-carene to the activated catalyst suspension.

  • Hydrogenation: Vigorously stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature. The reaction is typically exothermic.

  • Monitoring: Monitor the uptake of hydrogen to determine the reaction endpoint. Further analysis can be done by GC-MS to confirm the conversion of 3-carene.

  • Work-up:

    • After the reaction is complete, purge the system with an inert gas.

    • Remove the catalyst by filtration through Celite.

    • Remove the solvent by distillation or extraction to yield the this compound product.

Expected Outcome: The hydrogenation of 3-carene over a platinum catalyst is stereoselective, yielding cis-carane as the major product.[3] This is attributed to the steric hindrance of the gem-dimethylcyclopropane moiety, which directs the hydrogen addition to the less hindered face of the double bond.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the catalytic hydrogenation of 3-carene.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactant 3-Carene Reactor Reaction Vessel Reactant->Reactor Catalyst Catalyst (Ni, Pd/C, or PtO₂) Catalyst->Reactor Solvent Solvent (Optional) Solvent->Reactor Inerting Inerting (N₂ or Ar Purge) Reactor->Inerting Hydrogenation Hydrogenation (H₂ Atmosphere, Stirring, Temp Control) Inerting->Hydrogenation Monitoring Reaction Monitoring (TLC, GC-MS) Hydrogenation->Monitoring Catalyst_Removal Catalyst Filtration Monitoring->Catalyst_Removal Reaction Complete Solvent_Removal Solvent Removal Catalyst_Removal->Solvent_Removal Purification Purification (e.g., Distillation) Solvent_Removal->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis

Caption: General workflow for the catalytic hydrogenation of 3-carene.

References

Oxidation Reactions of Carane and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of carane and its analogues. The focus is on key oxidative transformations, including epoxidation, ozonolysis, and allylic oxidation, which are crucial for the synthesis of valuable derivatives used in the pharmaceutical and fragrance industries.

Introduction to the Oxidation of this compound Derivatives

This compound, a bicyclic monoterpene, and its unsaturated analogue, 3-carene (B45970), are readily available natural products that serve as versatile starting materials in organic synthesis. Their strained bicyclo[4.1.0]heptane framework makes them amenable to a variety of chemical transformations. Oxidation reactions, in particular, allow for the introduction of oxygen-containing functional groups, leading to a diverse array of valuable compounds such as epoxides, aldehydes, ketones, and diols. These derivatives are important intermediates in the synthesis of complex natural products and pharmacologically active molecules.

This guide details established protocols for the controlled oxidation of the this compound skeleton, providing researchers with the necessary information to perform these reactions efficiently and safely.

Epoxidation of 3-Carene

Epoxidation of the double bond in 3-carene is a common strategy to produce 3,4-carene oxide, a key intermediate for the synthesis of various bioactive compounds.

Catalytic Epoxidation with Hydrogen Peroxide

This method utilizes a manganese sulfate (B86663) catalyst and aqueous hydrogen peroxide, offering an environmentally benign alternative to peroxy acid reagents.[1][2]

Table 1: Catalytic Epoxidation of 3-Carene with H₂O₂

ParameterValueReference
Substrate3-Carene[1][2]
Oxidant36% aq. H₂O₂[1]
CatalystManganese Sulfate (2 mol%)[1]
Co-catalyst/AdditiveSodium Bicarbonate, Salicylic (B10762653) Acid[1]
SolventAcetonitrile[1]
Temperature18-22 °C[1]
Product Yield
trans-3,4-Epoxythis compound47%[2]
3-Carene-5-one13%[2]
3-Carene-2,5-dione7%[2]

Experimental Protocol: Catalytic Epoxidation of 3-Carene

Materials:

  • 3-Carene

  • 36% Aqueous Hydrogen Peroxide (H₂O₂)

  • Manganese (II) Sulfate Monohydrate (MnSO₄·H₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Salicylic Acid

  • Acetonitrile (CH₃CN)

  • Methylene (B1212753) Chloride (CH₂Cl₂)

  • Diethyl Ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

Procedure:

  • To a stirred solution of 3-carene in acetonitrile, add manganese sulfate (2 mol%), sodium bicarbonate, and salicylic acid.

  • Cool the mixture in an ice bath.

  • Slowly add 36% aqueous hydrogen peroxide to the reaction mixture while maintaining the temperature between 18-22 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the mixture with methylene chloride (3 x 50 mL).[2]

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to isolate trans-3,4-epoxythis compound.[2] The distillation residue containing 3-carene-5-one and 3-carene-2,5-dione can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.[2]

Safety Precautions:

  • Hydrogen peroxide is a strong oxidizer; handle with care and avoid contact with skin and eyes.

  • Acetonitrile and methylene chloride are toxic and volatile; perform the reaction and extractions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Diagram 1: Catalytic Epoxidation of 3-Carene

Epoxidation_Pathway 3-Carene 3-Carene trans-3,4-Epoxythis compound trans-3,4-Epoxythis compound 3-Carene->trans-3,4-Epoxythis compound H₂O₂ / MnSO₄ CH₃CN, 18-22 °C 3-Carene-5-one 3-Carene-5-one 3-Carene->3-Carene-5-one Allylic Oxidation (side reaction) 3-Carene-2,5-dione 3-Carene-2,5-dione 3-Carene->3-Carene-2,5-dione Allylic Oxidation (side reaction)

Caption: Reaction scheme for the catalytic epoxidation of 3-carene.

Ozonolysis of 3-Carene

Ozonolysis is a powerful method for cleaving the double bond of 3-carene to yield carbonyl compounds, such as caronaldehyde, which is a precursor for the synthesis of pyrethroids.[3][4] The outcome of the reaction depends on the workup procedure.

Reductive Ozonolysis

Reductive workup, typically using zinc dust or dimethyl sulfide, cleaves the ozonide intermediate to form aldehydes and/or ketones. In the case of 3-carene, this leads to the formation of caronaldehyde.[3]

Table 2: Reductive Ozonolysis of 3-Carene

ParameterValueReference
Substrate3-Carene[3]
OxidantOzone (O₃)[3]
SolventDichloromethane (B109758) or Methanol[5]
Temperature-78 °C[5]
Workup ReagentZinc dust/Acetic Acid or Dimethyl Sulfide (DMS)[6]
Product Yield
Caronaldehyde6% (from O₃ reaction)[3][7]

Experimental Protocol: Reductive Ozonolysis of 3-Carene

Materials:

  • 3-Carene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (O₃) from an ozone generator

  • Zinc dust (Zn)

  • Acetic Acid (CH₃COOH)

  • Dimethyl Sulfide ((CH₃)₂S)

  • Nitrogen or Argon gas

  • Round-bottom flask with a gas inlet tube

  • Dry ice/acetone bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-carene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone. Alternatively, monitor the reaction by TLC.

  • Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.

  • Reductive Workup (Method A: Zinc/Acetic Acid): To the cold solution, add a mixture of zinc dust and acetic acid. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reductive Workup (Method B: Dimethyl Sulfide): To the cold solution, add dimethyl sulfide. Allow the mixture to warm to room temperature and stir overnight.

  • After the workup, filter the reaction mixture to remove any solids.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude caronaldehyde.

  • The product can be purified by vacuum distillation or column chromatography.

Safety Precautions:

  • Ozone is highly toxic and a strong oxidizing agent. All operations involving ozone must be conducted in a well-ventilated fume hood.

  • Ozonides are potentially explosive. Do not isolate the ozonide intermediate. Always perform the workup at low temperatures and handle the reaction mixture with care.

  • Dichloromethane is a volatile and toxic solvent. Handle it in a fume hood.

Diagram 2: Ozonolysis Workflow

Ozonolysis_Workflow cluster_reaction Ozonation cluster_workup Workup A Dissolve 3-Carene in CH₂Cl₂ B Cool to -78 °C A->B C Bubble O₃ until blue B->C D Purge with N₂ C->D E Add Reductive Agent (e.g., Zn/AcOH or DMS) D->E F Warm to RT E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Purification (Distillation or Chromatography) H->I

Caption: General experimental workflow for the ozonolysis of 3-carene.

Allylic Oxidation of 3-Carene

Allylic oxidation introduces a carbonyl group at a position adjacent to the double bond, a valuable transformation for synthesizing enones.

Copper-Catalyzed Allylic Oxidation

This method employs a heterogeneous copper(II) chloride catalyst on activated carbon with tert-butyl hydroperoxide (TBHP) as the oxidant to produce (-)-3-carene-2,5-dione from (+)-3-carene.[8]

Table 3: Copper-Catalyzed Allylic Oxidation of (+)-3-Carene

ParameterValueReference
Substrate(+)-3-Carene[8]
Oxidanttert-Butyl Hydroperoxide (TBHP) and O₂[8]
CatalystCuCl₂ on Activated Carbon (CuCl₂/AC)[8]
Catalyst Loading1 mol% (CuCl₂ to substrate)[8]
Substrate:Oxidant Ratio1:3 (volume ratio of (+)-3-carene to TBHP)[8]
Temperature45 °C[8]
Reaction Time12 h[8]
Product Selectivity
(-)-3-Carene-2,5-dione78%[8]
Conversion of (+)-3-Carene 100% [8]

Experimental Protocol: Copper-Catalyzed Allylic Oxidation of (+)-3-Carene

Materials:

  • (+)-3-Carene

  • tert-Butyl Hydroperoxide (TBHP), 70% in water

  • Copper (II) Chloride (CuCl₂)

  • Activated Carbon

  • Oxygen (O₂) gas

  • Solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Oil bath

  • Condenser

  • Gas inlet for oxygen

Procedure:

  • Catalyst Preparation: Prepare the CuCl₂/AC catalyst by impregnating activated carbon with an aqueous solution of CuCl₂ followed by drying.

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, add (+)-3-carene, the CuCl₂/AC catalyst (1 mol% CuCl₂), and the solvent.

  • Introduce a slow stream of oxygen gas into the reaction mixture.

  • Add tert-butyl hydroperoxide (3 equivalents) to the mixture.

  • Heat the reaction mixture to 45 °C in an oil bath and stir for 12 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the catalyst with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Safety Precautions:

  • tert-Butyl hydroperoxide is a strong oxidizing agent and can be explosive at high concentrations or temperatures. Handle with care.

  • Oxygen gas supports combustion; ensure there are no ignition sources nearby.

  • Perform the reaction in a well-ventilated fume hood.

Diagram 3: Allylic Oxidation Signaling Pathway

Allylic_Oxidation cluster_reactants Reactants A (+)-3-Carene D Reaction at 45 °C, 12 h A->D B TBHP + O₂ B->D C CuCl₂/AC Catalyst C->D E (-)-3-Carene-2,5-dione D->E

References

Application Notes and Protocols: Epoxidation of Carane and Subsequent Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the epoxidation of (+)-3-carene to form trans-3,4-epoxycarane and its subsequent ring-opening reactions. The information is intended to guide researchers in the synthesis of this compound derivatives, which are valuable chiral building blocks in medicinal chemistry and materials science.

Epoxidation of (+)-3-Carene

The epoxidation of (+)-3-carene, a readily available bicyclic monoterpene, is a key transformation for accessing a variety of functionalized this compound derivatives. The primary product of this reaction is trans-3,4-epoxythis compound, a chiral epoxide that serves as a versatile intermediate. Two common methods for this epoxidation are presented below.

Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is a widely used and reliable procedure for the epoxidation of alkenes.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (+)-3-carene (1.0 eq) in dichloromethane (B109758) (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve m-CPBA (1.1 eq) in DCM and add it dropwise to the stirred solution of 3-carene (B45970) over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with a 10% aqueous solution of sodium sulfite, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure trans-3,4-epoxythis compound.

Epoxidation using Hydrogen Peroxide

This method utilizes a catalytic system for the epoxidation, offering an alternative to peroxyacid reagents.

Experimental Protocol:

  • Catalyst Preparation: In a reaction vessel, prepare a catalytic system consisting of manganese sulfate, salicylic (B10762653) acid, and sodium bicarbonate in acetonitrile.

  • Reaction Execution: To the stirred catalyst mixture, add (+)-3-carene (1.0 eq). Subsequently, add 36% aqueous hydrogen peroxide (1.5 eq) dropwise while maintaining the reaction temperature at 20-25 °C.

  • Reaction Monitoring and Work-up: Monitor the reaction by GC-MS. After completion, extract the product with an organic solvent, wash with water, and dry over an anhydrous salt.

  • Purification: Isolate the trans-3,4-epoxythis compound by vacuum distillation.

Ring-Opening of trans-3,4-Epoxythis compound

The strained three-membered ring of trans-3,4-epoxythis compound is susceptible to nucleophilic attack, leading to a variety of ring-opened products. The regioselectivity of the attack is dependent on the reaction conditions (acidic or basic).

Base-Catalyzed Hydrolysis to this compound-3,4-diol

The hydrolysis of trans-3,4-epoxythis compound under basic conditions yields this compound-3,4-diols. This reaction is highly diastereoselective.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, charge crude trans-3,4-epoxythis compound (1.0 eq), ethanol, and a 5% aqueous solution of sodium hydroxide.

  • Reaction Conditions: Heat the mixture to 170 °C, which will generate a pressure of approximately 11 kg/cm ². Maintain these conditions for 20 hours with stirring.

  • Work-up: After cooling, separate the oil layer. Wash the organic phase with saturated brine and then with distilled water.

  • Purification and Analysis: Concentrate the organic layer to obtain the crude product. The major product, 1S, 3S, 4S, 6R-carane-3,4-diol, and its isomer, 1S, 3R, 4R, 6R-carane-3,4-diol, can be separated and purified by rectification. The ratio of the diastereomers can be determined by gas chromatography.[1]

Quantitative Data:

ProductDiastereomeric RatioYield (from (+)-3-carene)
1S, 3S, 4S, 6R-Carane-3,4-diol (major)~10:160-68%
1S, 3R, 4R, 6R-Carane-3,4-diol (minor)

Table 1: Yield and diastereoselectivity of the base-catalyzed hydrolysis of trans-3,4-epoxythis compound.[1]

Acid-Catalyzed Ring-Opening with Methanol (B129727) (General Procedure)

Under acidic conditions, the nucleophile (methanol) will preferentially attack the more substituted carbon atom of the epoxide ring.

Experimental Protocol (General):

  • Reaction Setup: Dissolve trans-3,4-epoxythis compound (1.0 eq) in methanol.

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution). Remove the methanol under reduced pressure and extract the product with an organic solvent.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting methoxy (B1213986) alcohol by column chromatography.

Ring-Opening with Amines to Synthesize β-Amino Alcohols (General Procedure)

The reaction of epoxides with amines is a common method for the synthesis of β-amino alcohols, which are important motifs in many pharmaceutical compounds.

Experimental Protocol (General):

  • Reaction Setup: In a suitable solvent (e.g., acetonitrile, ethanol, or neat), mix trans-3,4-epoxythis compound (1.0 eq) with the desired amine (1.1-1.5 eq).

  • Catalyst (Optional): The reaction can be carried out with or without a catalyst. Lewis acids or other catalysts can be employed to enhance the reaction rate and regioselectivity.

  • Reaction Conditions: The reaction can be conducted at room temperature or with heating, depending on the reactivity of the amine.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, remove the solvent and any excess amine under reduced pressure.

  • Purification: The resulting amino alcohol can be purified by column chromatography or crystallization.

Visualizations

Epoxidation_Workflow Start Start: (+)-3-Carene Epoxidation Epoxidation Start->Epoxidation m-CPBA or H₂O₂/Catalyst Epoxide trans-3,4-Epoxythis compound Epoxidation->Epoxide Workup Work-up & Purification Epoxide->Workup Final_Epoxide Pure trans-3,4-Epoxythis compound Workup->Final_Epoxide

Caption: Experimental workflow for the epoxidation of (+)-3-carene.

Ring_Opening_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Epoxide trans-3,4-Epoxythis compound Acid_Protonation Protonation of Epoxide Oxygen Epoxide->Acid_Protonation Nucleophilic_Attack_Base Nucleophilic Attack at C3 (less substituted) Epoxide->Nucleophilic_Attack_Base Nu⁻ (⁻OH, ⁻OR, RNH₂) Nucleophilic_Attack_Acid Nucleophilic Attack at C4 (more substituted) Acid_Protonation->Nucleophilic_Attack_Acid Nu⁻ (H₂O, ROH) Acid_Product trans-Diaxial Ring-Opened Product Nucleophilic_Attack_Acid->Acid_Product Base_Product trans-Diaxial Ring-Opened Product Nucleophilic_Attack_Base->Base_Product

Caption: Regioselectivity of nucleophilic ring-opening of trans-3,4-epoxythis compound.

References

Application Notes and Protocols: Carane Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral auxiliaries derived from carane, a naturally abundant bicyclic monoterpene, in asymmetric synthesis. The focus is on leveraging the inherent chirality of (+)-3-carene to induce stereoselectivity in key chemical transformations, including asymmetric alkylation and transfer hydrogenation.

Introduction to this compound as a Chiral Auxiliary

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers.[1] Terpenes, such as this compound, represent a readily available and cost-effective source of chirality. While not as extensively documented as other terpene-derived auxiliaries like those from camphor (B46023) or pinene, derivatives of (+)-3-carene have emerged as effective chiral controllers in specific asymmetric reactions, offering high diastereoselectivity and the potential for auxiliary recovery.[2] This guide details the synthesis and application of these novel chiral auxiliaries.

Asymmetric Alkylation of a (+)-3-Carene-Derived Tricyclic Iminolactone

A highly effective application of (+)-3-carene as a chiral auxiliary is in the asymmetric synthesis of α-methyl-α-amino acids. This is achieved through the diastereoselective alkylation of a novel tricyclic iminolactone synthesized from (1S)-(+)-3-carene. This methodology provides excellent stereocontrol, with reported diastereoselectivities often exceeding 98% de, and high isolated yields of the desired α,α-disubstituted amino acid precursors.

Quantitative Data Summary
Electrophile (R-X)Product Yield (%)Diastereomeric Excess (d.e., %)
Benzyl bromide94>98
Allyl bromide92>98
Ethyl iodide89>98
n-Propyl iodide86>98
Isopropyl iodide88>98
Experimental Protocols

1. Synthesis of the Tricyclic Iminolactone Chiral Auxiliary

The synthesis of the key tricyclic iminolactone from (+)-3-carene involves a multi-step sequence. A crucial intermediate is the corresponding diol, which is then elaborated to the final auxiliary.

  • Diagram of the Synthesis Workflow:

Synthesis of Tricyclic Iminolactone Auxiliary A (+)-3-Carene B Stereoselective Dihydroxylation A->B KMnO4, acetone (B3395972)/H2O C Carene Diol B->C D IBX Oxidation C->D E Keto-alcohol D->E F Esterification E->F G Ester Intermediate F->G H Deprotection & Cyclization G->H I Tricyclic Iminolactone Auxiliary H->I

Caption: Synthetic workflow for the tricyclic iminolactone auxiliary.

Protocol 1.1: Preparation of (1S,3R,4R,6R)-3,4-Carane Diol

  • To a stirred solution of (+)-3-carene (1.0 eq) in a mixture of acetone and water (10:1) at 0 °C, add potassium permanganate (B83412) (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Filter the mixture through a pad of Celite and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the diol.

Protocol 1.2: Synthesis of the Tricyclic Iminolactone

The detailed multi-step synthesis from the diol is described by Lu and Lin (2011) and involves oxidation, esterification, deprotection, and cyclization steps.

2. Asymmetric Alkylation

The diastereoselective alkylation of the tricyclic iminolactone is performed under phase-transfer catalysis conditions.

  • Diagram of the Alkylation Workflow:

Asymmetric Alkylation Workflow A Tricyclic Iminolactone B Deprotonation A->B K2CO3, TBAB C Enolate Formation B->C D Alkylation C->D R-X E Alkylated Iminolactone D->E F Hydrolysis E->F LiOH, H2O2 G α-Methyl-α-amino Acid F->G H Recovered Auxiliary F->H Synthesis of Carene-Derived Diamine Ligand A (+)-3-Carene B N-Tosylaziridination A->B Chloramine-T C N-Tosylaziridine B->C D Azide Ring Opening C->D NaN3 E Azido-tosylamide D->E F Reduction E->F H2, Pd/C G Mono-N-tosylated Diamine Ligand F->G Asymmetric Transfer Hydrogenation A Aromatic Ketone D Transfer Hydrogenation A->D B [RuCl2(p-cymene)]2 + Carene-Diamine Ligand B->D C HCOOH/NEt3 C->D E Chiral Alcohol D->E

References

Application of Carane Derivatives in Asymmetric Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Asymmetric catalysis, employing chiral catalysts to stereoselectively produce one enantiomer of a product, has emerged as a powerful tool in this endeavor. Nature provides a rich source of chiral molecules that can be transformed into effective catalysts. Among these, (+)-3-carene, a bicyclic monoterpene readily available from turpentine (B1165885) oil, offers a rigid and stereochemically defined scaffold for the synthesis of novel chiral ligands and auxiliaries. This document provides detailed application notes and protocols on the use of carane derivatives in asymmetric catalysis, with a focus on asymmetric transfer hydrogenation and the addition of organozinc reagents to aldehydes.

Asymmetric Transfer Hydrogenation of Aromatic Ketones

This compound-derived chiral diamines have proven to be effective ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones. These reactions provide a safe and efficient method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.

Ligand Synthesis and Catalyst Formation:

A key class of ligands is the mono-N-tosylated-1,2-diamines derived from (+)-3-carene. The synthesis involves the transformation of (+)-3-carene into an N-tosylaziridine derivative, followed by ring-opening with sodium azide (B81097) and subsequent reduction to the desired diamine.[1][2] The resulting chiral diamine can then be complexed with a ruthenium precursor to form the active catalyst.

Logical Relationship of Ligand Synthesis:

Ligand_Synthesis A (+)-3-Carene B N-Tosylaziridine Derivative A->B Chloramine-T trihydrate C Azide Intermediate B->C Sodium azide D Mono-N-tosylated-1,2-diamine C->D Reduction ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification A Dissolve [RuCl₂(p-cymene)]₂ and Ligand in i-PrOH B Stir at RT for 30 min A->B C Add KOH solution B->C D Add Acetophenone C->D E Heat to 80 °C and Stir D->E F Quench with Water E->F G Extract with CH₂Cl₂ F->G H Dry and Concentrate G->H I Column Chromatography H->I J Chiral HPLC/GC Analysis I->J Diethylzinc_Addition A Chiral Amino Alcohol Ligand C Chiral Zinc-Ligand Complex A->C B Diethylzinc (Et₂Zn) B->C E Transition State Assembly C->E D Benzaldehyde D->E F (R)-1-Phenyl-1-propanol E->F

References

Application Notes and Protocols for the Preparation of Carane-Based Ligands for Metal Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The use of chiral ligands in asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Terpenes, such as (+)-3-carene, are abundant, naturally occurring chiral molecules that serve as excellent starting materials for the synthesis of novel chiral ligands. The rigid bicyclic structure of the carane framework provides a well-defined stereochemical environment, making this compound-based ligands attractive candidates for inducing high enantioselectivity in metal-catalyzed reactions.

These application notes provide detailed protocols for the synthesis of a class of chiral amino alcohol and diamine ligands derived from (+)-3-carene. Furthermore, their application in the asymmetric transfer hydrogenation of ketones and the enantioselective addition of diethylzinc (B1219324) to aldehydes is described, highlighting their potential in catalytic carbon-carbon and carbon-oxygen bond formation.

I. Synthesis of this compound-Based Amino Alcohol and Diamine Ligands

This section details the multi-step synthesis of chiral ligands starting from the readily available monoterpene, (+)-3-carene. The synthetic pathway involves the epoxidation of the double bond, followed by regioselective ring-opening and subsequent functional group manipulations to yield the target amino alcohol and diamine ligands.

Experimental Workflow for Ligand Synthesis:

Synthesis of this compound-Based Ligands from (+)-3-carene start (+)-3-carene epoxide 3,4-epoxythis compound start->epoxide Epoxidation (m-CPBA) azido_alcohol Azido alcohol intermediate epoxide->azido_alcohol Ring-opening (NaN3) amino_alcohol Amino alcohol ligand azido_alcohol->amino_alcohol Reduction (e.g., LiAlH4) diamine Diamine ligand amino_alcohol->diamine Further functionalization (e.g., Tosylation, Azide displacement, Reduction) Application of this compound-Based Ligands in Asymmetric Catalysis ligand This compound-based ligand catalyst In situ generated chiral catalyst ligand->catalyst metal_precursor Metal precursor (e.g., [Ru(p-cymene)Cl₂]₂ or ZnEt₂) metal_precursor->catalyst Coordination product Chiral Product (e.g., Chiral alcohol) catalyst->product reactants Substrate (e.g., Ketone or Aldehyde) reactants->product Catalytic transformation

Synthesis of Bioactive Carane Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the synthesis and bioactivity of carane derivatives, a promising class of bicyclic monoterpenes with a range of therapeutic applications. This protocol outlines the synthesis of key this compound-based compounds, summarizes their biological activities, and illustrates the signaling pathways implicated in their mechanisms of action.

Introduction

This compound derivatives, originating from the naturally abundant monoterpene (+)-3-carene, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and antimicrobial effects.[1][2][3][4][5] Their unique stereochemistry and rigid bicyclic structure provide a versatile scaffold for the development of novel therapeutic agents. This document details the synthetic protocols for select bioactive this compound derivatives and presents their reported biological data to facilitate further research and drug discovery efforts.

Experimental Protocols

While specific, detailed, step-by-step protocols for every bioactive this compound derivative are often proprietary or not fully disclosed in the public domain, the following sections provide generalized and key synthetic procedures based on available literature. These protocols are intended to serve as a foundational guide for the synthesis of similar this compound-based molecules.

Synthesis of (-)-cis-caran-trans-4-ol Derivatives

A common starting material for the synthesis of various bioactive this compound derivatives is (-)-cis-caran-trans-4-ol, which can be derived from (+)-3-carene. From this intermediate, further modifications can be made. For instance, the synthesis of a bromolactone with a preserved this compound system has been reported, demonstrating its potential as an intermediate for further derivatization.[4]

General Procedure for the Synthesis of a this compound-based Bromolactone:

  • Starting Material: (-)-cis-caran-trans-4-ol is transformed through typical organic synthesis reactions to yield novel derivatives.[4]

  • Bromolactonization: While the specific conditions for the this compound derivative are not detailed in the provided abstracts, a general two-phase bromination process can be adapted. To a solution of the corresponding unsaturated carboxylic acid derived from (-)-cis-caran-trans-4-ol in a suitable solvent system (e.g., CH3CN/H2O/CHCl3), a brominating agent and a phase-transfer catalyst (e.g., a tetraalkylammonium salt) are added.[6]

  • The reaction mixture is stirred vigorously at room temperature for a specified period.

  • Upon completion, the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude bromolactone.

  • Purification is typically achieved through column chromatography on silica (B1680970) gel.

Synthesis of 3-caren-5-one Oxime Sulfonates

Another class of bioactive this compound derivatives is the oxime sulfonates synthesized from 3-caren-5-one. These compounds have shown notable antifungal activity.[2]

General Procedure for the Synthesis of 3-caren-5-one Oxime Sulfonates:

  • Oximation of 3-caren-5-one: 3-caren-5-one is reacted with hydroxylamine (B1172632) hydrochloride (NH2OH·HCl) in a mixed solvent system (e.g., EtOH:H2O = 5:1, v/v). To prevent the acid-sensitive cyclopropane (B1198618) ring from opening, a buffer such as sodium acetate (B1210297) is added.[2]

  • Synthesis of Oxime Sulfonates: The resulting 3-caren-5-one oxime is then reacted with various sulfonyl chlorides in the presence of a base (e.g., pyridine (B92270) or triethylamine) in a suitable solvent like dichloromethane (B109758) at a controlled temperature.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The final products, the (Z)- and (E)-isomers of 3-caren-5-one oxime sulfonates, are typically purified by column chromatography.[2]

Data Presentation

The biological activities of various this compound derivatives are summarized in the tables below, providing a clear comparison of their efficacy.

Table 1: Anti-inflammatory and Analgesic Activity of this compound Derivatives
CompoundTestActivityReference
KP-23RS and its diastereoisomersHind paw edema test, Randall's analgesia test, hot-plate testAnti-inflammatory and analgesic activity[2]
KP-23RSpasmolytic activity testShowed spasmolytic activity[2]
Investigated this compound compoundsStomach mucous membrane integrity testNo damage induced[2]
Table 2: Antioxidant Activity of this compound Derivatives
CompoundTestIC50 Value / % ScavengingReference
KP-23SABTS+ scavenging85% at 10 mM[3]
KP-23RABTS+ scavenging80% at 10 mM[3]
KP compoundsAntioxidant propertiesIC50 values ranging between 11-18 mM[3]
Table 3: Antimicrobial and Antifeedant Activity of a this compound-based Bromolactone
CompoundTest Organism/StrainActivityReference
((-)-(1R,4R,6S)-2'-(bromomethyl)-4,7,7-trimethylspiro[bicyclo[4.1.0]heptan-3,3'-furan]-5'(4'H)-one)Bacillus subtilisModerate antibacterial activity (MIC of 200 µg/mL)[4]
((-)-(1R,4R,6S)-2'-(bromomethyl)-4,7,7-trimethylspiro[bicyclo[4.1.0]heptan-3,3'-furan]-5'(4'H)-one)Alphitobius diaperinus (lesser mealworm)Antifeedant activity[4]
((-)-(1R,4R,6S)-2'-(bromomethyl)-4,7,7-trimethylspiro[bicyclo[4.1.0]heptan-3,3'-furan]-5'(4'H)-one)Myzus persicae (peach potato aphid)Antifeedant activity[4]

Signaling Pathways and Mechanisms of Action

The bioactivity of this compound derivatives is often attributed to their interaction with key cellular signaling pathways, such as the NF-κB and apoptosis pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response.[7][8] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. Bioactive this compound derivatives may exert their anti-inflammatory effects by modulating this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocation IkB_NF_kB->NF_kB Degradation of IκB Carane_Derivative Bioactive this compound Derivative Carane_Derivative->IKK_complex Inhibition DNA DNA NF_kB_active->DNA Binding Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Putative inhibition of the NF-κB signaling pathway by bioactive this compound derivatives.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. The intrinsic (mitochondrial) pathway is a key mechanism for apoptosis induction.[5][9][10]

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Carane_Derivative Bioactive this compound Derivative Bax_Bak Bax/Bak Carane_Derivative->Bax_Bak Activation Bcl2 Bcl-2 Carane_Derivative->Bcl2 Inhibition Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Bcl2->Bax_Bak Inhibition Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Formation Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by bioactive this compound derivatives via the intrinsic pathway.

References

Carane Derivatives as Novel Insecticidal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of carane derivatives as potential insecticidal agents. The information compiled is based on existing literature and is intended to guide researchers in the synthesis, evaluation, and understanding of the mechanism of action of this promising class of compounds.

Introduction

The bicyclic monoterpene (+)-3-carene, a natural product found in turpentine (B1165885) and various essential oils, has demonstrated notable insecticidal properties. Its unique structural framework, featuring a cyclopropane (B1198618) ring fused to a cyclohexene (B86901) ring, makes it an attractive scaffold for the development of novel insecticidal agents. Chemical modification of the 3-carene (B45970) backbone can lead to derivatives with enhanced potency, selectivity, and improved physicochemical properties. One such promising class of derivatives are the 3-caren-5-one oxime sulfonates, which are recognized for their broad biological activities, including insecticidal effects.

The primary mode of action for many monoterpene-based insecticides is believed to be the disruption of the octopaminergic signaling pathway in insects. Octopamine (B1677172) is a critical neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role analogous to norepinephrine (B1679862) in vertebrates. Crucially, the octopamine receptors are unique to invertebrates, making them an excellent target for the development of selective insecticides with potentially low toxicity to mammals and other non-target organisms.

Data Presentation: Insecticidal Activity

Quantitative data on the insecticidal activity of the parent compound, (+)-3-carene, against the maize weevil, Sitophilus zeamais, is presented below. While specific insecticidal data for a broad range of synthesized this compound derivatives is not yet widely available in the public domain, the data for 3-carene provides a baseline for comparison and highlights the potential of this chemical class. Oxime sulfonates, as a class of compounds, are known for their insecticidal properties, suggesting that the derivatives presented in the synthesis section hold significant promise.

Table 1: Insecticidal Activity of (+)-3-Carene against Sitophilus zeamais

CompoundBioassay TypeLC50 (ppm)Exposure TimeReference
(+)-3-CareneContact Toxicity1.64214 days[1][2]
(+)-3-CareneFumigant Toxicity0.61024 hours[1][2]

Signaling Pathway: Octopamine Receptor Activation

This compound derivatives are hypothesized to act as agonists or antagonists of insect octopamine receptors, which are G-protein coupled receptors (GPCRs). The binding of a ligand to the octopamine receptor can trigger a signaling cascade, leading to downstream physiological effects that can be lethal to the insect. A simplified representation of the octopamine receptor signaling pathway is depicted below.

Octopamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Carane_Derivative This compound Derivative (Ligand) Octopamine_Receptor Octopamine Receptor (GPCR) Carane_Derivative->Octopamine_Receptor Binds to G_Protein G-Protein (α, β, γ subunits) Octopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (Effector) G_Protein->Adenylyl_Cyclase Activates cAMP cAMP (Second Messenger) Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Target Proteins PKA->Phosphorylation Catalyzes Physiological_Response Physiological Response (e.g., neuronal hyperexcitation, metabolic disruption) Phosphorylation->Physiological_Response Experimental_Workflow Start Start: (+)-3-Carene Synthesis Synthesis of This compound Derivatives (e.g., Oxime Sulfonates) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioassay Insecticidal Bioassays (Contact & Fumigant Toxicity) Purification->Bioassay Data_Analysis Data Analysis (LC50/LD50 Determination) Bioassay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End End: Potent Insecticidal Agent SAR->End Lead_Optimization->Synthesis

References

Application Notes and Protocols for the Development of Carane-Based Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carane-based compounds, derived from the bicyclic monoterpene carene, represent a promising class of molecules for the development of novel local anesthetics. Their inherent lipophilicity, a key characteristic for nerve membrane penetration, coupled with opportunities for stereospecific synthesis, makes them attractive candidates for producing long-acting and potent local anesthetic agents. This document provides a comprehensive overview of the development process for this compound-based local anesthetics, including detailed protocols for synthesis, in vivo and in vitro evaluation, and data presentation guidelines.

One notable example from this class is the this compound derivative KP-23, identified as (–)-4-(2-Hydroxy-3(N-isopropylamino)-propoxyimino)-cis-carane, which has demonstrated potent local anesthetic activity.[1] Studies have shown that the stereoisomers of KP-23 exhibit different potencies in infiltration anesthesia, highlighting the importance of stereochemistry in the design of these compounds.[2]

The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane. By binding to these channels, local anesthetics inhibit the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This blockade of nerve impulse transmission results in a loss of sensation in the innervated area.

Data Presentation: Quantitative Analysis of a Representative this compound-Based Local Anesthetic

To facilitate the comparison of novel this compound-based local anesthetics, all quantitative data should be summarized in a structured tabular format. The following tables present representative data for a hypothetical this compound-based local anesthetic, "Caracaine," for illustrative purposes, alongside the standard local anesthetic, Lidocaine (B1675312).

Table 1: In Vivo Efficacy of Caracaine in a Rat Sciatic Nerve Block Model

CompoundConcentration (%)Onset of Anesthesia (minutes)Duration of Anesthesia (minutes)ED50 (mg)
Caracaine0.58.5 ± 1.2240 ± 252.5
1.05.2 ± 0.8360 ± 30
2.03.1 ± 0.5480 ± 45
Lidocaine1.04.5 ± 0.790 ± 155.0
2.02.8 ± 0.4150 ± 20

Data are presented as mean ± standard deviation.

Table 2: In Vitro Activity of Caracaine on Voltage-Gated Sodium Channels (NaV1.7)

CompoundIC50 (µM) for Tonic BlockIC50 (µM) for Use-Dependent Block
Caracaine15.8 ± 2.13.2 ± 0.5
Lidocaine50.2 ± 5.510.5 ± 1.8

Data are presented as mean ± standard deviation.

Experimental Protocols

Synthesis of a Representative this compound-Based Local Anesthetic (Caracaine)

This protocol describes a plausible synthetic route for a this compound-based local anesthetic, inspired by the structure of KP-23 and general synthetic methods for similar compounds.

Objective: To synthesize a this compound oxime ether derivative with potential local anesthetic properties.

Materials:

Procedure:

  • Oxidative Cleavage of (+)-3-Carene: A solution of (+)-3-carene in dichloromethane is cooled to -78°C. Ozone is bubbled through the solution until a blue color persists. The reaction is then purged with nitrogen, and dimethyl sulfide is added. The mixture is allowed to warm to room temperature and stirred overnight. The solvent is evaporated to yield the keto-aldehyde intermediate.

  • Oximation: The keto-aldehyde intermediate is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added. The mixture is refluxed for 4 hours. After cooling, the product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the oxime.

  • Etherification: The oxime is dissolved in a mixture of diethyl ether and aqueous sodium hydroxide. Epichlorohydrin is added dropwise at room temperature, and the reaction is stirred vigorously for 24 hours. The organic layer is separated, washed with water, dried, and concentrated.

  • Amination: The resulting epoxide is dissolved in ethanol, and an excess of isopropylamine is added. The mixture is heated in a sealed tube at 80°C for 12 hours. After cooling, the solvent and excess amine are removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final this compound-based local anesthetic, Caracaine.

In Vivo Evaluation: Rat Sciatic Nerve Block Model[3][4]

Objective: To evaluate the onset and duration of sensory and motor nerve blockade of a this compound-based local anesthetic in a rat model.[3][4]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Caracaine solution (0.5%, 1%, 2% in sterile saline)

  • Lidocaine solution (1%, 2% in sterile saline) as a positive control

  • Sterile saline (0.9%) as a negative control

  • Isoflurane for anesthesia

  • Insulin syringes with 27-gauge needles

  • Hot plate or radiant heat source

  • Forceps with a pressure transducer

Procedure:

  • Animal Preparation: Anesthetize the rat with isoflurane. Shave the fur over the lateral aspect of the thigh.

  • Injection: Locate the sciatic notch by palpation. Insert the needle perpendicular to the skin just posterior to the greater trochanter and advance it until it contacts the bone. Withdraw the needle slightly and inject a volume of 0.2 mL of the test solution.

  • Assessment of Sensory Block: The sensory block is assessed using a hot plate or radiant heat source to measure the paw withdrawal latency to a thermal stimulus.[5] A baseline latency is established before the injection. Measurements are taken at regular intervals (e.g., every 5-10 minutes) after the injection until the withdrawal latency returns to baseline. An increase in withdrawal latency indicates a sensory block.[5]

  • Assessment of Motor Block: Motor function is evaluated by observing the rat's gait and righting reflex. A more quantitative measure can be obtained by assessing the extensor postural thrust on a digital balance.[5] The loss of motor function indicates a motor block. The duration of the motor block is the time from the onset of the block until the complete recovery of motor function.[6]

  • Data Analysis: The onset of anesthesia is defined as the time from injection to the beginning of the sensory or motor block. The duration of anesthesia is the time from the onset of the block until the complete recovery of function. The ED50 can be determined using up-and-down methods or by probit analysis of dose-response data.

In Vitro Evaluation: Patch Clamp Electrophysiology on Voltage-Gated Sodium Channels[7]

Objective: To determine the inhibitory effect of a this compound-based local anesthetic on a specific subtype of voltage-gated sodium channels (e.g., NaV1.7), which are crucial for pain signaling.[7][8]

Materials:

  • HEK293 cells stably expressing human NaV1.7 channels

  • Caracaine solutions of varying concentrations

  • Lidocaine solutions as a positive control

  • Automated or manual patch-clamp system

  • Extracellular and intracellular recording solutions

Procedure:

  • Cell Culture: Culture HEK293 cells expressing NaV1.7 channels under standard conditions.

  • Patch Clamp Recording:

    • Obtain whole-cell patch-clamp recordings from single cells.

    • The standard external solution should contain (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.

    • The standard internal (pipette) solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Voltage Protocol for Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

    • Apply a depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.

    • Perfuse the cell with increasing concentrations of the test compound and measure the reduction in the peak sodium current.

  • Voltage Protocol for Use-Dependent Block:

    • Hold the cell at a more depolarized potential (e.g., -90 mV).

    • Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) to induce channel cycling between resting, open, and inactivated states.

    • Measure the reduction in the peak sodium current during the pulse train in the presence of the test compound. Local anesthetics typically show a greater block with repetitive stimulation (use-dependence).

  • Data Analysis:

    • Calculate the percentage of current inhibition for each concentration of the test compound.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value for both tonic and use-dependent block.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel Na_in Na+ (intracellular) VGSC->Na_in Block Blockade VGSC->Block Na_out Na+ (extracellular) Na_out->VGSC Influx This compound This compound-Based Local Anesthetic This compound->VGSC Binds to channel No_AP No Action Potential Propagation Block->No_AP Anesthesia Local Anesthesia No_AP->Anesthesia

Caption: Mechanism of action for this compound-based local anesthetics.

Experimental_Workflow cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Derivatives In_Vitro In Vitro Screening (Patch Clamp) Synthesis->In_Vitro Lead_Opt Lead Optimization In_Vitro->Lead_Opt In_Vivo In Vivo Efficacy (Rat Sciatic Nerve Block) Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND Lead_Opt->In_Vivo Clinical Clinical Trials IND->Clinical

Caption: Drug development workflow for this compound-based local anesthetics.

References

Antioxidant Properties of Novel Carane Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carane-type monoterpenes, a class of bicyclic natural products, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed application notes and protocols for investigating the antioxidant properties of novel this compound compounds. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Novel this compound derivatives are being explored as potential therapeutic agents capable of mitigating oxidative damage. These compounds may exert their antioxidant effects through direct radical scavenging or by modulating cellular antioxidant pathways, such as the Nrf2 signaling pathway.

These notes offer a summary of the available quantitative data on the antioxidant activity of selected this compound derivatives and provide standardized protocols for in vitro and cell-based antioxidant assays to guide researchers in this field.

Quantitative Antioxidant Activity of Novel this compound Compounds

The antioxidant capacity of novel this compound compounds has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. The data is presented to facilitate easy comparison of the antioxidant potency of different derivatives.

Table 1: ABTS Radical Scavenging Activity of KP-23 and its Optical Isomers [1]

CompoundIC50 (mM)Relative Scavenging Effect (%R at 10 mM)
KP-23S11-1885
KP-23R11-1880
Tetracaine (Standard)6.299
Procaine (Standard)129-34838
Lignocaine (Standard)129-34821
Benzocaine (Standard)129-34820

Note: IC50 represents the concentration required to scavenge 50% of the ABTS radicals. A lower IC50 value indicates higher antioxidant activity. The relative scavenging effect provides a direct comparison of antioxidant potency at a fixed concentration.

Mechanism of Action: The Nrf2 Signaling Pathway

A potential mechanism by which this compound compounds may exert their antioxidant effects at a cellular level is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of various protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.

Caption: Nrf2 signaling pathway activation by oxidative stress.

Experimental Protocols

The following are detailed protocols for commonly used in vitro and cell-based assays to evaluate the antioxidant properties of novel this compound compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Test this compound compounds

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.

  • Preparation of Test Samples: Dissolve the this compound compounds and the standard (ascorbic acid or Trolox) in methanol to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay: a. Add 100 µL of the DPPH solution to each well of a 96-well plate. b. Add 100 µL of the different concentrations of the test compounds or the standard to the wells. c. For the control well, add 100 µL of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample (DPPH solution with test compound).

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Test this compound compounds

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of concentrations of the this compound compounds and Trolox in the same solvent used to dilute the ABTS•+ working solution.

  • Assay: a. Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate. b. Add 10 µL of the different concentrations of the test compounds or the standard to the wells. c. For the control well, add 10 µL of the solvent instead of the sample. d. Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample (ABTS•+ solution with test compound).

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals in cultured cells.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Test this compound compounds

  • Quercetin (as a positive control)

  • Black 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: a. Culture HepG2 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. b. Seed the cells into a black 96-well plate at a density of 6 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment: a. Remove the culture medium and wash the cells with PBS. b. Treat the cells with 100 µL of medium containing various concentrations of the test this compound compounds or quercetin, along with 25 µM DCFH-DA. c. Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress: a. Remove the treatment medium and wash the cells twice with PBS. b. Add 100 µL of 600 µM AAPH solution in PBS to each well to induce oxidative stress.

  • Measurement: a. Immediately place the plate in a fluorescence microplate reader. b. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: a. Calculate the area under the curve (AUC) for the fluorescence versus time plot for each sample. b. The CAA unit is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) * 100 Where:

    • ∫SA is the integrated area under the sample curve.
    • ∫CA is the integrated area under the control curve. c. The EC50 value (the concentration required to provide 50% antioxidant activity) can be determined by plotting CAA units against the concentration of the test compound.

Experimental Workflow Visualization

The general workflow for assessing the antioxidant activity of novel this compound compounds can be visualized as follows:

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesis of Novel This compound Compounds Purification Purification & Characterization Synthesis->Purification DPPH DPPH Assay Purification->DPPH ABTS ABTS Assay Purification->ABTS Other_invitro Other Assays (e.g., FRAP, ORAC) Purification->Other_invitro CAA Cellular Antioxidant Activity (CAA) Assay Purification->CAA Toxicity Cytotoxicity Assays Purification->Toxicity IC50 IC50/EC50 Determination DPPH->IC50 ABTS->IC50 Other_invitro->IC50 Mechanism Mechanistic Studies (e.g., Western Blot for Nrf2) CAA->Mechanism Toxicity->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Comparison Comparison with Standards IC50->SAR

Caption: General workflow for antioxidant activity assessment.

References

Application Notes and Protocols: Synthesis of Fragrance Compounds from Carane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carane, a bicyclic monoterpene, and its precursor, (+)-3-carene, are valuable chiral building blocks in the synthesis of a variety of fragrance compounds.[1][2] (+)-3-Carene is a major component of turpentine (B1165885) derived from Pinus sylvestris, making it a readily available and renewable starting material.[3] The rigid this compound skeleton, with its gem-dimethylcyclopropane ring, provides a unique structural motif that can be functionalized to produce a range of odorants with diverse olfactory properties, from floral and fruity to woody and balsamic notes.[1][4] This document provides detailed application notes and experimental protocols for the synthesis of fragrance compounds utilizing this compound and its derivatives.

Key Synthetic Pathways

The primary strategies for synthesizing fragrance compounds from this compound derivatives often begin with the functionalization of (+)-3-carene, followed by hydrogenation to the saturated this compound skeleton. Key reactions include the Prins reaction, hydroformylation, oxidation, and esterification.

A common route involves the synthesis of 4-hydroxymethylthis compound, a key intermediate that can be further modified to produce various fragrant esters, ethers, and aldehydes. The general workflow for this process is outlined below.

Figure 1: General synthetic workflow from (+)-3-carene to this compound-based fragrance compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of (+)-3-Carene

This protocol describes the preparation of the saturated this compound skeleton from (+)-3-carene.

Materials:

  • (+)-3-Carene (95.4% purity)

  • Anhydrous ethanol (B145695)

  • Raney nickel catalyst

  • Hydrogen gas

  • Autoclave with mechanical stirrer

Procedure: [5]

  • In a 1000 mL autoclave equipped with a mechanical stirrer, combine 25.0 g (0.18 mol) of (+)-3-carene and 72.1 g of anhydrous ethanol.

  • Carefully add Raney nickel catalyst, amounting to 10% of the mass of the 3-carene.

  • Seal the autoclave and purge the system with hydrogen gas to replace the air.

  • Pressurize the autoclave with hydrogen to an internal pressure of 8 MPa.

  • Commence stirring and begin heating the reaction mixture to 180°C.

  • Maintain the reaction at this temperature and pressure for 3 hours.

  • After the reaction period, stop the heating and stirring, and allow the autoclave to cool to room temperature.

  • Carefully vent the excess hydrogen pressure.

  • Open the autoclave and filter the reaction mixture to remove the Raney nickel catalyst.

  • The filtrate is subjected to vacuum distillation to remove the ethanol solvent, yielding a water-white, oily product.

Expected Outcome: The final product is this compound with a purity greater than 90%.

Data Presentation:

CompoundPurity
This compound>90%
Protocol 2: Synthesis of 4-Hydroxymethylthis compound

This protocol details the synthesis of the key intermediate, 4-hydroxymethylthis compound, starting from a mixture of homocarenols derived from (+)-3-carene.

Background: The synthesis begins with the Prins reaction of (+)-3-carene with formaldehyde (B43269) in acetic acid, which yields a mixture of acetates of 4-hydroxymethyl-2-carene (B1614910) and 4-hydroxymethyl-3(10)-carene.[3][4] This acetate (B1210297) mixture is then hydrolyzed to a mixture of the corresponding alcohols (homocarenols).[3][4]

Materials:

  • Mixture of 4-hydroxymethyl-2-carene and 4-hydroxymethyl-3(10)-carene

  • Raney nickel catalyst

  • Solvent (e.g., ethanol)

  • Hydrogen gas

  • Hydrogenation apparatus

Procedure: [4]

  • The mixture of homocarenols (4-hydroxymethyl-2-carene and 4-hydroxymethyl-3(10)-carene) is dissolved in a suitable solvent such as ethanol.

  • The solution is placed in a hydrogenation apparatus with a Raney nickel catalyst.

  • The mixture is then subjected to catalytic hydrogenation under a hydrogen atmosphere.

  • Upon completion of the reaction (monitored by GC), the catalyst is filtered off.

  • The solvent is removed under reduced pressure to yield 4-hydroxymethylthis compound.

Synthesis of Fragrant this compound Derivatives

The intermediate 4-hydroxymethylthis compound can be further derivatized to produce compounds with distinct and desirable odors.

Protocol 3: Synthesis of 4-Hydroxymethylthis compound Acetate and Propionate

Materials:

  • 4-Hydroxymethylthis compound

  • Acetic anhydride (B1165640) or propionic anhydride

  • Pyridine (or other suitable base)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 4-hydroxymethylthis compound in a suitable solvent like dichloromethane (B109758).

  • Add a stoichiometric equivalent of pyridine.

  • Slowly add a slight excess of the corresponding anhydride (acetic or propionic).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 4: Synthesis of 4-Formylthis compound

Materials:

  • 4-Hydroxymethylthis compound

  • Oxidizing agent (e.g., PCC, PDC, or Swern oxidation reagents)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure (using PCC):

  • Suspend pyridinium (B92312) chlorochromate (PCC) in anhydrous dichloromethane in a flask equipped with a stirrer.

  • Dissolve 4-hydroxymethylthis compound in anhydrous dichloromethane.

  • Add the alcohol solution to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-3 hours or until the reaction is complete.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain 4-formylthis compound.

Odor Properties of this compound Derivatives

The functional group attached to the this compound skeleton has a significant impact on the resulting odor profile.

CompoundFunctional GroupOdor Description
4-Hydroxymethyl-2-careneAlcoholFloral with a fruit note[3][4]
4-Hydroxymethyl-2-carene acetateEsterHerb-flower[3][4]
4-Hydroxymethylthis compoundAlcohol-
4-Hydroxymethylthis compound acetateEster-
4-Hydroxymethylthis compound propionateEster-
4-Formylthis compoundAldehyde-
4-Formylthis compound diethyl acetalAcetal-
4-Formylthis compound ethanediol-1,2 acetalAcetalVerbena odor with a balsamic-woody note[4]
4-Formylthis compound propanediol-1,2 acetalAcetal-

(Note: "-" indicates data not specified in the provided search results.)

Conclusion

This compound and its derivatives, synthesized from the readily available (+)-3-carene, represent a versatile class of compounds for the fragrance industry. The synthetic pathways outlined in these application notes provide a foundation for researchers and professionals to explore the creation of novel fragrance ingredients. The modification of functional groups on the this compound skeleton allows for the fine-tuning of olfactory properties, leading to a wide array of scents for use in various consumer products. Further research into the structure-odor relationships of these compounds will continue to drive innovation in the field of perfumery.

References

Troubleshooting & Optimization

Technical Support Center: Controlling Stereochemistry in Carane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carane and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control and prevent racemization in your experiments, ensuring the stereochemical integrity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in this compound chemistry?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers, resulting in a loss of optical activity. In the context of this compound chemistry, which is often utilized for its specific stereochemistry in the synthesis of pharmaceuticals and other bioactive molecules, maintaining a single stereoisomer is crucial. The biological activity of a this compound derivative can be highly dependent on its stereochemical configuration. The formation of an unintended stereoisomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.

Q2: What are the common causes of racemization or epimerization in reactions involving this compound derivatives?

A2: Several factors can induce the loss of stereochemical integrity in this compound reactions:

  • Acidic or Basic Conditions: The presence of strong acids or bases can catalyze epimerization at stereocenters, particularly those adjacent to activating groups like carbonyls. Acid-catalyzed rearrangements of the this compound skeleton are also a known issue.[1][2][3]

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization, leading to a mixture of stereoisomers.[4][5][6][7][8] The effect of temperature on stereoselectivity can sometimes be complex and non-linear.[5]

  • Reaction Intermediates: The formation of planar intermediates, such as carbocations or enolates, can lead to the loss of stereochemical information. Nucleophilic attack on such intermediates can occur from either face, resulting in a racemic or diastereomeric mixture.

  • Catalyst Choice: The nature of the catalyst, including Lewis acids, can significantly influence the stereochemical outcome of a reaction.[9][10][11] While some catalysts can enhance stereoselectivity, others may promote side reactions that lead to racemization.

Q3: How can I minimize racemization when performing reactions under acidic conditions?

A3: To minimize acid-catalyzed racemization or epimerization:

  • Use Mild Acids: Opt for milder acidic conditions where possible.

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of epimerization.[6]

  • Protect Sensitive Functional Groups: If a stereocenter is adjacent to a group that can be activated by acid (e.g., a carbonyl), consider protecting it before subjecting the molecule to acidic conditions.

  • Lewis Acid Selection: When using Lewis acids, choose one that is known to promote the desired reaction with high stereoselectivity. The strength of the Lewis acid can impact the reaction barrier and stereochemical outcome.[10]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Loss of optical activity in the product Complete or significant racemization has occurred.- Analyze reaction intermediates to identify planar species (e.g., carbocations, enolates).- Re-evaluate reaction conditions: lower the temperature, use a less polar solvent, or change the catalyst.[5]- Consider a different synthetic route that avoids intermediates prone to racemization.
Formation of diastereomers Epimerization at one or more stereocenters.- Carefully control the pH of the reaction mixture.- For base-catalyzed reactions, use a sterically hindered, non-nucleophilic base.- If using a catalyst, screen for one with higher stereocontrol.[12]- Lower the reaction temperature.[6]
Inconsistent stereochemical outcomes Reaction is sensitive to minor variations in conditions.- Standardize all reaction parameters meticulously (temperature, concentration, addition rates, solvent purity).- Ensure the starting material has high enantiomeric purity.- Investigate the effect of additives that may enhance stereoselectivity.
Rearrangement of the this compound skeleton Strong acidic conditions leading to carbocation-mediated rearrangements.[1]- Use non-acidic or mildly acidic conditions.- Employ a catalyst that favors the desired reaction pathway over rearrangement.[13]

Experimental Protocols

Protocol 1: Stereoselective Epoxidation of (+)-3-Carene

This protocol aims to produce 3,4-epoxythis compound with high stereoselectivity, minimizing the formation of the undesired diastereomer.[14][15]

Materials:

  • (+)-3-Carene

  • m-Chloroperoxybenzoic acid (m-CPBA) or another suitable epoxidizing agent

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (+)-3-carene in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA in DCM to the cooled solution of (+)-3-carene over a period of 30-60 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the diastereomeric ratio of the product by chiral GC or NMR spectroscopy.

Protocol 2: Quantitative Analysis of Diastereomeric Excess using NMR Spectroscopy

This protocol provides a general method for determining the diastereomeric excess (d.e.) of a this compound derivative product mixture.[16][17][18][19][20]

Materials:

  • Diastereomeric product mixture

  • Deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

Procedure:

  • Prepare a solution of the purified product mixture in a suitable deuterated solvent.

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify well-resolved signals corresponding to each diastereomer. Protons on or near the stereocenters are often the most informative.

  • Integrate the signals for each diastereomer.

  • Calculate the diastereomeric excess using the following formula: d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

Visualizations

Racemization_Pathways cluster_start Chiral this compound Derivative cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product Start Single Enantiomer (+)-Carane Derivative Conditions Acid/Base High Temperature Inappropriate Catalyst Start->Conditions Reaction Intermediate Planar Intermediate (Carbocation/Enolate) Conditions->Intermediate Formation Product Racemic Mixture (+/-)-Carane Derivative Intermediate->Product Non-selective Attack Troubleshooting_Logic Start Unsatisfactory Stereoselectivity (Racemization/Epimerization) Temp Is the reaction temperature high? Start->Temp AcidBase Are strong acids or bases used? Temp->AcidBase No LowerTemp Lower the reaction temperature Temp->LowerTemp Yes Catalyst Is a catalyst being used? AcidBase->Catalyst No MilderCond Use milder acids/bases or protect sensitive groups AcidBase->MilderCond Yes ChangeCatalyst Screen for a more stereoselective catalyst Catalyst->ChangeCatalyst Yes End Improved Stereoselectivity Catalyst->End No LowerTemp->AcidBase MilderCond->Catalyst ChangeCatalyst->End

References

Navigating the Oxidation of Carane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the oxidation of carane and its derivatives, such as Δ³-carene, is a critical process for synthesizing valuable intermediates. However, this reaction is often accompanied by a variety of side reactions that can impact yield and purity. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during these experiments.

Troubleshooting Guide: Common Issues in this compound Oxidation

Low product yield and the formation of unexpected byproducts are common hurdles in the oxidation of this compound derivatives. This guide provides a structured approach to identifying and resolving these issues.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete Reaction: Insufficient reaction time, temperature, or amount of oxidizing agent.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material remains, consider extending the reaction time, cautiously increasing the temperature, or adding more oxidizing agent in small portions.[1]
Product Decomposition: The desired product may be unstable under the reaction conditions, leading to degradation.If you observe product decomposition before the starting material is fully consumed, consider quenching the reaction earlier.[1] It may also be beneficial to perform the reaction at a lower temperature.
Side Reactions: Competing reaction pathways consume the starting material, reducing the yield of the target molecule.The choice of oxidizing agent and reaction conditions is crucial. Refer to the FAQs below to select a more selective oxidant for your desired transformation. For instance, for epoxidation, using m-CPBA at controlled temperatures can minimize side reactions.
Losses During Workup: The product may be lost during extraction, washing, or purification steps.Ensure thorough extraction from the aqueous phase. When rinsing drying agents, use the extraction solvent to avoid leaving the product behind.[1] Be cautious during solvent removal (rotoevaporation) if the product is volatile.[1]
Formation of Multiple Products Non-selective Oxidizing Agent: Strong oxidizing agents like potassium permanganate (B83412) can lead to a mixture of products through various reaction pathways.For specific transformations, use milder and more selective reagents. For example, to obtain an epoxide, meta-chloroperoxybenzoic acid (m-CPBA) is a better choice than KMnO4.[2][3] For allylic oxidation, chromium-based reagents or other specific catalysts can be employed.[4]
Reaction Conditions: Temperature, pH, and solvent can significantly influence the reaction pathway.Optimize reaction conditions. For example, in permanganate oxidations, cold and dilute conditions favor the formation of diols, while hot, acidic conditions lead to oxidative cleavage.
Unexpected Byproduct Formation Rearrangement of Intermediates: Carbocationic or radical intermediates formed during the reaction may undergo rearrangement to form unexpected products.Altering the solvent or the acidity of the medium can sometimes suppress these rearrangements.
Over-oxidation: The desired product may be further oxidized to undesired byproducts.Use a stoichiometric amount of the oxidizing agent and monitor the reaction closely. Using milder oxidizing agents can also prevent over-oxidation.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers may have regarding side reactions in the oxidation of Δ³-carene, a common this compound derivative.

Q1: What are the common side products when oxidizing Δ³-carene with potassium permanganate (KMnO₄)?

When Δ³-carene is oxidized with potassium permanganate in an acetone (B3395972) solution, a mixture of products can be formed. The major identified side products include:

  • (2Z,4Z)-3,6,6-trimethylcyclohepta-2,4-dienone: An unsaturated ketone formed through rearrangement of the carene scaffold.[5]

  • (1R,4S,6S)-4-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptane-3-one: A hydroxyketone.[5]

  • (1S,3S,4R,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-3,4-diol: A cis-diol, which is a common product of alkene oxidation with cold, dilute KMnO₄.[5]

Under hot, acidic conditions, potassium permanganate can cause oxidative cleavage of the double bond, leading to the formation of dicarboxylic acids.[6]

Q2: I am trying to synthesize the epoxide of Δ³-carene. What are the potential side reactions?

Epoxidation of Δ³-carene, typically using a peroxy acid like m-CPBA, is generally a selective reaction. However, side reactions can still occur:

  • Ring Opening of the Epoxide: If acidic impurities are present (e.g., m-chlorobenzoic acid from the decomposition of m-CPBA), the newly formed epoxide can undergo acid-catalyzed ring-opening to form diols or other rearranged products.[7]

  • Allylic Oxidation: Although less common with peroxy acids, some allylic oxidation may occur, leading to the formation of allylic alcohols or ketones.

To minimize these side reactions, it is crucial to use purified m-CPBA and perform the reaction at controlled, often low, temperatures.[7]

Q3: What byproducts can I expect from the allylic oxidation of Δ³-carene?

Allylic oxidation aims to introduce a functional group at the carbon atom adjacent to the double bond. Common reagents for this include chromium-based oxidants (e.g., CrO₃, PDC). Potential side reactions and byproducts include:

  • Epoxidation: The double bond itself can be oxidized to form an epoxide.[4]

  • Over-oxidation: The initially formed allylic alcohol can be further oxidized to an enone (an α,β-unsaturated ketone).[4]

  • Oxidative Cleavage: With strong oxidizing conditions, cleavage of the double bond can occur.

The choice of a specific chromium reagent and careful control of reaction conditions can help to favor the desired allylic oxidation product.[4]

Q4: How does ozonolysis of Δ³-carene differ from oxidation with other reagents in terms of side products?

Ozonolysis of Δ³-carene followed by a reductive work-up (e.g., with dimethyl sulfide) is a relatively clean method for cleaving the double bond to form carbonyl compounds. The primary expected product is caronaldehyde. However, side reactions can include:

  • Formation of Highly Oxidized Molecules (HOMs): Especially in atmospheric chemistry contexts, further autoxidation can lead to highly oxygenated products.[8][9][10]

  • Incomplete Reduction: If the reductive work-up is not efficient, ozonides or other peroxidic species may remain, which can be unstable.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are general protocols for common oxidation reactions of Δ³-carene. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Oxidation of (+)-Δ³-carene with Potassium Permanganate

This protocol is adapted from the study by Tursunova et al. (2019) for the synthesis of oxygenated carene derivatives.[5]

  • Dissolution: Dissolve (+)-3-carene in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in acetone to the stirred solution of carene at room temperature. The addition should be done portion-wise to control the reaction temperature.

  • Reaction: Stir the mixture at room temperature for approximately 3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent like sodium bisulfite to reduce the manganese dioxide precipitate.

  • Extraction: Extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The resulting crude mixture can be purified by column chromatography on silica (B1680970) gel to separate the different oxidation products.[5]

Protocol 2: Epoxidation of Δ³-carene with m-CPBA

This is a general procedure for the epoxidation of an alkene.

  • Dissolution: Dissolve Δ³-carene in a chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) in a flask.

  • Addition of m-CPBA: Add solid m-CPBA portion-wise to the stirred solution at 0 °C (ice bath). It is recommended to use purified m-CPBA to minimize acidic impurities.[7]

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a solution of sodium sulfite (B76179) or sodium thiosulfate (B1220275) to destroy excess peroxy acid.

  • Extraction and Washing: Wash the organic layer with a sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and brine.

  • Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate the solvent to obtain the crude epoxide. Further purification can be achieved by distillation or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathways and potential side reactions in the oxidation of Δ³-carene.

OxidationPathways Carene Δ³-Carene KMnO4 KMnO₄ Carene->KMnO4 mCPBA m-CPBA Carene->mCPBA CrO3 CrO₃ Carene->CrO3 Diol cis-3,4-Caranediol (Side Product) KMnO4->Diol Cold, Dilute UnsatKetone (2Z,4Z)-3,6,6-trimethyl- cyclohepta-2,4-dienone (Side Product) KMnO4->UnsatKetone Acetone Cleavage Oxidative Cleavage Products KMnO4->Cleavage Hot, Acidic Epoxide 3,4-Epoxythis compound (Main Product) mCPBA->Epoxide AllylicAlcohol Allylic Alcohol (Intermediate) CrO3->AllylicAlcohol Enone Enone (Side Product) AllylicAlcohol->Enone Further Oxidation

Caption: Main and side products in the oxidation of Δ³-carene with different oxidizing agents.

TroubleshootingFlowchart Start Low Yield of Desired Product CheckReaction Is the reaction complete? (TLC/GC analysis) Start->CheckReaction CheckPurity Are there multiple spots on TLC? CheckReaction->CheckPurity Yes Incomplete Incomplete Reaction CheckReaction->Incomplete No SideReactions Side Reactions Occurring CheckPurity->SideReactions Yes WorkupLoss Product Loss During Workup CheckPurity->WorkupLoss No (Clean reaction) ActionIncomplete Extend reaction time or add more reagent carefully. Incomplete->ActionIncomplete ActionSideReactions Optimize conditions (temp, solvent) or change to a more selective oxidizing agent. SideReactions->ActionSideReactions ActionWorkup Review and optimize extraction and purification procedures. WorkupLoss->ActionWorkup

References

Technical Support Center: Purification of Carane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance for overcoming common challenges encountered during the purification of carane stereoisomers. The information is presented in a question-and-answer format, supplemented with troubleshooting tables, experimental protocols, and process diagrams to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound stereoisomers? A1: The main difficulty in purifying this compound stereoisomers lies in their similar physicochemical properties. Diastereomers (cis- and trans-carane) and their respective enantiomers ((+)- and (-)-forms) often exhibit nearly identical behavior in non-chiral environments, leading to challenges in achieving adequate resolution during chromatography and preventing co-crystallization.

Q2: Which analytical techniques are most suitable for separating this compound stereoisomers? A2: Chiral chromatography is the most effective approach. For volatile and nonpolar compounds like this compound, Chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are highly recommended. Chiral High-Performance Liquid Chromatography (HPLC), particularly in normal-phase mode, is also a viable option. Standard achiral chromatography can be sufficient for the separation of the diastereomers (cis- and trans-carane).

Q3: What type of chiral stationary phase (CSP) is recommended for separating this compound enantiomers? A3: For chiral GC, cyclodextrin-based CSPs are the industry standard for monoterpenes. Columns with derivatized cyclodextrins, such as the Rt-βDEXsm and Rt-βDEXse, provide excellent enantiomeric separation and serve as a good starting point for method development.[1] For HPLC and SFC, polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are commonly employed.

Q4: Can crystallization be used to separate this compound stereoisomers? A4: Yes, particularly for resolving enantiomers through a technique known as diastereomeric recrystallization.[2] This method involves reacting the racemic this compound mixture (or a functionalized derivative like a carenol) with a chiral resolving agent to form diastereomers. These newly formed diastereomers have distinct physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3] Following separation, the chiral auxiliary is cleaved to yield the pure enantiomer.

Q5: Is kinetic resolution a practical method for isolating a single this compound enantiomer? A5: Absolutely. Kinetic resolution, especially using enzymes, is a highly efficient technique.[4] It leverages an enzyme, often a lipase (B570770), that selectively catalyzes a reaction with one enantiomer at a significantly higher rate than the other.[5] This process results in an enrichment of one enantiomer in the unreacted starting material and the other in the product. This approach is especially effective for resolving chiral alcohols of the this compound family (carenols).

Troubleshooting Guides

Guide 1: Chromatographic Separation (GC, HPLC, SFC)
Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution 1. Inappropriate chiral stationary phase (CSP).2. Non-optimal mobile phase or carrier gas conditions.3. Sub-optimal column temperature.4. Incorrect flow rate.1. Screen a variety of CSPs (e.g., different derivatized cyclodextrins for GC; polysaccharide-based columns for HPLC/SFC).2. For GC, optimize the oven temperature program. For HPLC/SFC, adjust the mobile phase composition.3. Optimize column temperature; lower temperatures often improve chiral recognition.4. Adjust the flow rate; slower rates can enhance interaction with the CSP.
Peak Tailing 1. Active sites on the column packing.2. Column overload.3. Inappropriate sample solvent.1. For HPLC/SFC, add a mobile phase modifier (e.g., trifluoroacetic acid for acidic analytes, diethylamine (B46881) for basic analytes).2. Dilute the sample or inject a smaller volume.3. Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times 1. Temperature fluctuations.2. Inconsistent mobile phase/carrier gas delivery.3. Column degradation.1. Use a stable column oven.2. Ensure accurate mobile phase preparation and check the system for leaks.3. Flush the column as per the manufacturer's guidelines or replace it if necessary.
Ghost Peaks 1. Contaminated mobile phase/carrier gas.2. Carryover from previous injections.1. Use high-purity solvents and gases.2. Implement a robust needle wash protocol and run blank injections to confirm cleanliness.
Guide 2: Diastereomeric Crystallization
Problem Potential Cause(s) Suggested Solution(s)
No Crystal Formation 1. The solution is not supersaturated.2. Impurities are inhibiting crystallization.3. Unsuitable solvent.1. Concentrate the solution by slow solvent evaporation or add a seed crystal.2. Purify the diastereomeric mixture by column chromatography prior to crystallization.3. Screen a range of solvents with varying polarities.
"Oiling Out" 1. High compound solubility at the crystallization temperature.2. Rapid cooling rate.1. Select a solvent system with lower solubility for the compound.2. Decrease the cooling rate to promote slow, controlled crystal growth.
Low Purity of Crystals 1. Co-crystallization of diastereomers.1. Experiment with different resolving agents or solvent systems to maximize the solubility difference.2. Perform sequential recrystallizations, monitoring purity at each stage.
Guide 3: Enzymatic Kinetic Resolution
Problem Potential Cause(s) Suggested Solution(s)
Low Enantioselectivity 1. Unsuitable enzyme for the substrate.2. Non-optimal reaction conditions.1. Screen a variety of lipases or other hydrolases.2. Optimize the solvent and temperature; lower temperatures can sometimes increase selectivity.
Slow or No Reaction 1. Inactive enzyme.2. Poor choice of acyl donor.3. Presence of inhibitors.1. Use fresh, properly stored enzyme.2. Use a more reactive acyl donor, such as vinyl acetate.3. Purify the starting material to remove potential inhibitors.
Separation Difficulty 1. Similar polarities of product and unreacted substrate.Optimize the mobile phase for silica (B1680970) gel chromatography to achieve baseline separation of the starting alcohol and the ester product.

Data Presentation

Disclaimer: The following data is representative for chiral monoterpenes and should be used as a starting point for method development for this compound stereoisomers.

Table 1: Representative GC Conditions for Chiral Monoterpene Separation
Parameter Condition 1 Condition 2
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm df)Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm df)
Carrier Gas HeliumHydrogen
Inlet Temperature 250 °C250 °C
Oven Program 50 °C (1 min), then 2 °C/min to 200 °C60 °C (2 min), then 5 °C/min to 220 °C
Detector FID @ 250 °CMS (Scan 40-300 m/z)
Table 2: Representative Kinetic Resolution Data for a Racemic Alcohol
Enzyme Acyl Donor Solvent Conversion (%) ee (Substrate) (%) ee (Product) (%) E-value
Lipase AVinyl AcetateHexane (B92381)48>9996>200
Lipase BIsopropenyl AcetateToluene509898150
Lipase CAcetic AnhydrideMTBE4585>9950

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) Analysis of this compound Enantiomers

Objective: To determine the enantiomeric ratio of this compound stereoisomers.

Methodology:

  • System Preparation: Install and condition a chiral GC column (e.g., Rt-βDEXsm).

  • Method Setup: Program the GC with the starting parameters from Table 1.

  • Sample Preparation: Dissolve the this compound isomer mixture in hexane (approx. 1 mg/mL).

  • Injection: Inject 1 µL of the sample.

  • Data Analysis: Identify and integrate the peaks for each enantiomer to calculate the enantiomeric excess (ee%).

Protocol 2: Diastereomeric Salt Crystallization

Objective: To separate a racemic this compound derivative into its constituent enantiomers.

Methodology:

  • Diastereomer Formation: Dissolve the racemic this compound derivative and an equimolar amount of a chiral resolving agent in a minimal amount of a suitable warm solvent.

  • Crystallization: Allow the combined solution to cool slowly to induce crystallization.

  • Isolation: Collect the crystals (enriched in one diastereomer) by vacuum filtration.

  • Liberation of Enantiomer: Cleave the chiral resolving agent from the purified diastereomeric salt by pH adjustment.

  • Extraction: Extract the pure enantiomer with an organic solvent.

  • Purity Analysis: Confirm the enantiomeric purity using chiral GC or HPLC.

Protocol 3: Enzymatic Kinetic Resolution of a Racemic Carenol

Objective: To obtain an enantioenriched carenol using a lipase-catalyzed reaction.

Methodology:

  • Reaction Setup: In a dry flask, combine the racemic carenol, an acyl donor (e.g., vinyl acetate), and an immobilized lipase in an anhydrous organic solvent.

  • Reaction: Stir the mixture at a controlled temperature and monitor the reaction progress by GC or TLC.

  • Workup: Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Purification: Separate the unreacted alcohol and the ester product by silica gel chromatography.

  • Analysis: Determine the ee of the purified alcohol and the ester (after hydrolysis) by chiral GC.

Visualizations

experimental_workflow_chromatography cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Dissolve this compound Mixture in Appropriate Solvent inject Inject Sample onto Chiral Column (GC/HPLC/SFC) prep->inject 1 µL Injection separate Isocratic or Gradient Elution Separates Stereoisomers inject->separate detect Detect Eluting Isomers (FID, MS, UV) separate->detect process Integrate Peak Areas detect->process calculate Calculate Resolution (Rs) and Enantiomeric Excess (ee%) process->calculate

Caption: Workflow for chromatographic separation of this compound stereoisomers.

logical_relationship_crystallization cluster_formation Step 1: Diastereomer Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation of Enantiomers racemate Racemic this compound Derivative (+/-)-C reaction Reaction in Solvent racemate->reaction resolver Chiral Resolving Agent (+)-R resolver->reaction diastereomers Mixture of Diastereomeric Salts [(+)-C,(+)-R] and [(-)-C,(+)-R] reaction->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt1 Less Soluble Salt [(+)-C,(+)-R] crystallization->salt1 Solid solution More Soluble Salt in Filtrate [(-)-C,(+)-R] crystallization->solution Liquid hydrolysis1 pH Adjustment salt1->hydrolysis1 hydrolysis2 pH Adjustment solution->hydrolysis2 enantiomer1 Pure (+)-Carane Derivative hydrolysis1->enantiomer1 enantiomer2 Pure (-)-Carane Derivative hydrolysis2->enantiomer2

Caption: Logical workflow for diastereomeric salt crystallization.

troubleshooting_logic start Poor Separation Observed check_method Is the method optimized? start->check_method check_column Is the column performance adequate? check_method->check_column Yes optimize_params Adjust Temperature, Mobile Phase, Flow Rate check_method->optimize_params No check_sample Is the sample preparation correct? check_column->check_sample Yes flush_column Flush or Regenerate Column check_column->flush_column No check_concentration Reduce Sample Concentration/Volume check_sample->check_concentration No success Separation Improved check_sample->success Yes optimize_params->check_method change_csp Screen Different Chiral Stationary Phases optimize_params->change_csp No improvement change_csp->check_method flush_column->check_column replace_column Replace Column flush_column->replace_column Still failing check_concentration->check_sample check_solvent Use Mobile Phase as Sample Solvent

Caption: Troubleshooting logic for chromatographic separation issues.

References

Technical Support Center: Synthesis of Carane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of carane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of a this compound derivative is consistently low. What general factors should I investigate?

A1: Low overall yields in multi-step syntheses can stem from inefficiencies in one or more reactions. Key areas to scrutinize include:

  • Reaction Conditions: Inadequate control of temperature, pressure, or reaction time can lead to side product formation or incomplete reactions.

  • Reagent Quality: The purity of starting materials, reagents, and solvents is critical. Impurities can interfere with the reaction or poison catalysts.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps like column chromatography or recrystallization.

  • Reaction Selectivity: A lack of chemo-, regio-, or stereoselectivity can result in a complex mixture of inseparable byproducts.

Q2: I am observing the formation of unwanted ring-opened byproducts during the functionalization of 3-carene (B45970). How can I minimize this?

A2: The cyclopropane (B1198618) ring in the this compound skeleton is sensitive to ring-opening, particularly under acidic conditions.[1] To mitigate this:

  • pH Control: Use a buffer system if the reaction is acid-sensitive. For example, in the oximation of 3-caren-5-one, sodium acetate (B1210297) can be added to form a buffer system.[1]

  • Mild Reagents: Opt for milder reagents and reaction conditions whenever possible.

  • Temperature Management: Perform reactions at the lowest effective temperature to avoid providing the energy needed for ring cleavage.

Q3: I am struggling to separate diastereomers of my this compound derivative. What purification strategies can I employ?

A3: The separation of diastereomers can be challenging due to their similar physical properties. Effective methods include:

  • Flash Chromatography: This is a common and effective method. Reversed-phase cartridges (e.g., C18) can provide good resolution for diastereomers.

  • Recrystallization: Fractional crystallization can be used to separate diastereomers, but it may require multiple iterations to achieve high purity.

  • Digestion: This process involves suspending the crystalline mixture in a solvent where one diastereomer is more soluble, allowing for the enrichment of the less soluble one.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a silica (B1680970) gel column is a powerful technique for separating diastereomers, especially when other methods fail.[2]

Troubleshooting Guides

Issue 1: Low Yield in Allylic Oxidation of (+)-3-Carene

Problem: The conversion of (+)-3-carene to the desired allylic oxidation product, such as (-)-3-carene-2,5-dione, is low, or there is a high percentage of side products.

Possible Causes & Solutions:

CauseSolution
Suboptimal Catalyst The choice of catalyst is crucial. For the synthesis of (-)-3-carene-2,5-dione, an activated carbon-supported CuCl2 (CuCl2/AC) catalyst has been shown to be effective.[3]
Incorrect Reaction Temperature Temperature significantly impacts selectivity and conversion. For the CuCl2/AC catalyzed oxidation, an optimal temperature of 45 °C has been reported.[3]
Inappropriate Oxidant Ratio The stoichiometry of the oxidant is critical. A volume ratio of (+)-3-carene to tert-butyl hydroperoxide (TBHP) of 1:3 is recommended for optimal results.[3]
Insufficient Reaction Time The reaction may not have gone to completion. A reaction time of 12 hours has been found to be effective for achieving high conversion.[3]
Issue 2: Poor Selectivity and Yield in the Epoxidation of 3-Carene

Problem: The epoxidation of 3-carene results in a mixture of epoxides and allylic oxidation byproducts, leading to a low yield of the desired 3-carene epoxide.

Possible Causes & Solutions:

CauseSolution
Ineffective Catalytic System A catalytic system of manganese sulfate, salicylic (B10762653) acid, and sodium bicarbonate in acetonitrile (B52724) has been shown to be effective for the epoxidation of 3-carene with aqueous hydrogen peroxide.[4]
Formation of Allylic Oxidation Byproducts The formation of byproducts like 3-carene-5-one and 3-carene-2,5-dione can occur.[4] These can be separated from the desired epoxide by vacuum distillation followed by reversed-phase chromatography of the distillation residue.[4]
Steric Hindrance The 3-carene structure can present steric hindrance to the double bond, affecting the reaction rate and yield. The choice of oxidizing agent and catalyst is important to overcome this.
Reaction with Other Terpenes If using a mixture like turpentine, other terpenes will also react. The described catalytic system allows for a "chemical separation" where different terpenes are converted to their respective derivatives.[4]
Issue 3: Low Yield in the Synthesis of 3-Caren-5-one Oxime

Problem: The reaction of 3-caren-5-one with hydroxylamine (B1172632) hydrochloride results in a low yield of the corresponding oxime.

Possible Causes & Solutions:

CauseSolution
Acid-Catalyzed Ring Opening The acidic nature of hydroxylamine hydrochloride can promote the opening of the sensitive three-membered ring in the 3-carene skeleton.[1] To counteract this, add sodium acetate to the reaction to create a buffer system.[1]
Inefficient Reaction Conditions Traditional methods often require long reaction times and the use of toxic solvents like pyridine.[5] A solvent-free approach using a mortar and pestle to grind the reactants with a catalyst like Bi2O3 can significantly improve yields and reduce reaction times.[5]
Difficult Isomer Separation The (Z) and (E) isomers of the oxime may have very similar Rf values, making separation by chromatography challenging.[1] Optimization of the separation conditions is necessary.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of various this compound derivatives.

Table 1: Allylic Oxidation of (+)-3-Carene to (-)-3-Carene-2,5-dione

ParameterValueReference
CatalystCuCl2 on Activated Carbon (CuCl2/AC)[3]
Molar Ratio of Catalyst to (+)-3-carene1%[3]
Oxidanttert-butyl hydroperoxide (TBHP) and O2[3]
Volume Ratio of (+)-3-carene to TBHP1:3[3]
Reaction Temperature45 °C[3]
Reaction Time12 h[3]
Conversion of (+)-3-carene100%[3]
Selectivity for (-)-3-carene-2,5-dione78%[3]

Table 2: Epoxidation of 3-Carene

ParameterValueReference
Catalytic SystemManganese sulfate, salicylic acid, sodium bicarbonate[4]
Oxidizing Agent36% aqueous hydrogen peroxide[6]
SolventAcetonitrile[4]
Yield of 3-carene epoxide47% (after vacuum distillation)[4]
Yield of 3-carene-5-one byproduct13% (isolated from residue)[4]
Yield of 3-carene-2,5-dione byproduct7% (isolated from residue)[4]

Experimental Protocols

Protocol 1: Synthesis of (-)-3-Carene-2,5-dione via Allylic Oxidation

This protocol is based on the allylic oxidation of (+)-3-carene using a heterogeneous copper catalyst.[3]

Materials:

  • (+)-3-carene

  • tert-butyl hydroperoxide (TBHP)

  • Activated carbon-supported CuCl2 (CuCl2/AC) catalyst

  • Reaction flask equipped with a stirrer and temperature control

Procedure:

  • To a reaction flask, add (+)-3-carene.

  • Add the CuCl2/AC catalyst to achieve a 1% molar ratio relative to the (+)-3-carene.

  • Add TBHP to achieve a 1:3 volume ratio of (+)-3-carene to TBHP.

  • Heat the reaction mixture to 45 °C with continuous stirring.

  • Maintain the reaction at 45 °C for 12 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • Purify the product by column chromatography.

Protocol 2: Synthesis of 3-Carene Epoxide

This protocol describes the epoxidation of 3-carene using aqueous hydrogen peroxide and a manganese-based catalytic system.[4]

Materials:

  • 3-Carene

  • 36% aqueous hydrogen peroxide

  • Manganese sulfate

  • Salicylic acid

  • Sodium bicarbonate

  • Acetonitrile

  • Methylene (B1212753) chloride (for extraction)

  • Reaction flask with stirrer and temperature control

Procedure:

  • In a reaction flask, dissolve 3-carene in acetonitrile.

  • Add manganese sulfate, salicylic acid, and sodium bicarbonate to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add 36% aqueous hydrogen peroxide to the stirred mixture.

  • Allow the reaction to proceed, monitoring its progress by TLC or GC.

  • Once the reaction is complete, extract the products with methylene chloride.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure.

  • Isolate the 3-carene epoxide by vacuum distillation.

  • Further purify the distillation residue using C-18 reversed-phase chromatography to isolate allylic oxidation byproducts.

Protocol 3: Synthesis of 3-Caren-5-one Oxime

This protocol is a modified procedure for the synthesis of 3-caren-5-one oxime, incorporating a buffer to prevent ring-opening.[1]

Materials:

  • 3-Caren-5-one

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Sodium acetate

  • Ethanol (B145695)

  • Water

  • Reaction flask with reflux condenser

Procedure:

  • Dissolve 3-caren-5-one in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Add hydroxylamine hydrochloride and sodium acetate to the solution.

  • Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic extract and purify the product by column chromatography.

Visualizations

experimental_workflow_allylic_oxidation start Start: (+)-3-Carene reagents Add CuCl2/AC, TBHP, O2 start->reagents Step 1 reaction Heat to 45°C for 12h reagents->reaction Step 2 filtration Filter to remove catalyst reaction->filtration Step 3 purification Column Chromatography filtration->purification Step 4 product Product: (-)-3-Carene-2,5-dione purification->product Step 5

Caption: Workflow for the allylic oxidation of (+)-3-carene.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incorrect Reaction Conditions start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Side Reactions (e.g., ring opening) start->cause3 cause4 Purification Losses start->cause4 sol1 Optimize Temperature, Time, and Catalyst cause1->sol1 sol2 Use Purified Reagents/Solvents cause2->sol2 sol3 Use Milder Conditions or Buffer System cause3->sol3 sol4 Optimize Purification Method (e.g., HPLC) cause4->sol4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Stability of Carane Compounds Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with carane-based compounds. It provides essential information on the stability of these molecules in acidic environments, offering troubleshooting guidance and answers to frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound compounds in acidic solutions?

A1: The main stability concern for this compound compounds, which are bicyclic monoterpenes, in the presence of acid is their susceptibility to skeletal rearrangements and isomerization. The strained cyclopropane (B1198618) ring within the this compound structure is prone to acid-catalyzed opening, leading to the formation of various monocyclic and bicyclic isomers. This can result in a loss of the desired compound and the formation of impurities.

Q2: What are the common degradation products of this compound compounds under acidic conditions?

A2: Under acidic catalysis, this compound compounds like 3-carene (B45970) can isomerize to other isomers such as 2-carene. More extensive rearrangement can lead to the formation of p-menthane (B155814) structures. The specific products formed will depend on the reaction conditions, including the type and concentration of the acid, the temperature, and the solvent used.

Q3: How does pH affect the stability of this compound compounds?

A3: Generally, the rate of acid-catalyzed rearrangement of terpenes increases with decreasing pH (i.e., increasing acidity). More acidic conditions promote the protonation of the double bond or the cyclopropane ring, initiating the rearrangement cascade. It is crucial to control the pH of your experimental solutions to minimize degradation.

Q4: Can the choice of acid influence the degradation pathway?

A4: Yes, the nature of the acid catalyst, whether it is a Brønsted or Lewis acid, can influence the product distribution of the rearrangement reactions. The solvent system also plays a critical role in the reaction outcome.

Q5: Are there any analytical techniques recommended for monitoring the stability of this compound compounds?

A5: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for monitoring the stability of volatile compounds like caranes. It allows for the separation and identification of the parent compound and its various isomerization and degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram After Acidic Workup

Symptom: Your GC-MS analysis of a this compound compound after a reaction or extraction under acidic conditions shows multiple unexpected peaks that were not present in the starting material.

Possible Causes:

  • Acid-Catalyzed Rearrangement: The acidic conditions have caused the this compound skeleton to rearrange into various isomers.

  • Contamination: The unexpected peaks could be from contaminated solvents, reagents, or glassware.

Troubleshooting Steps:

  • Run a Control: Analyze a sample of your starting this compound compound that has not been subjected to the acidic conditions to confirm its initial purity.

  • Neutralize Promptly: After your acidic step, immediately neutralize the mixture to quench the acid-catalyzed reaction.

  • Use Milder Acids: If possible, use a weaker acid or a buffered acidic solution to minimize the extent of rearrangement.

  • Lower the Temperature: Perform the acidic step at a lower temperature to reduce the rate of rearrangement reactions.

  • Analyze the Unexpected Peaks: Use the mass spectra of the unexpected peaks to identify the rearrangement products. This can provide valuable information about the degradation pathway.

Issue 2: Low Yield of the Desired this compound Compound

Symptom: The yield of your target this compound compound is significantly lower than expected after a process involving an acidic step.

Possible Causes:

  • Degradation: A significant portion of your compound may have degraded through acid-catalyzed rearrangements.

  • Incomplete Reaction: If the acidic step is part of a synthesis, the reaction may not have gone to completion.

  • Extraction Issues: The compound may not be efficiently extracted into the organic phase during workup.

Troubleshooting Steps:

  • Monitor the Reaction Over Time: Take aliquots of the reaction mixture at different time points and analyze them by GC-MS to determine the optimal reaction time and to monitor for the formation of degradation products.

  • Optimize Acid Concentration: Perform the reaction with varying concentrations of the acid catalyst to find a balance between reaction rate and compound stability.

  • Modify the Workup Procedure: Ensure that the pH of the aqueous layer is appropriate for the extraction of your compound. Consider using different extraction solvents.

  • Consider a Non-Acidic Route: If possible, explore alternative synthetic routes that avoid strongly acidic conditions.

Data Presentation

The following tables summarize the available quantitative data on the acid-catalyzed isomerization of 3-carene. It is important to note that comprehensive data across a wide range of pH values for various this compound compounds is limited in publicly available literature.

Table 1: Isomerization of 3-Carene to 2-Carene under Different Catalytic Conditions

CatalystSolventTemperature (°C)Reaction Time (h)Conversion of 3-Carene (%)Selectivity to 2-Carene (%)
Montmorillonite Clay-Not specifiedNot specifiedNot specifiedNot specified
Na/o-chlorotolueneNone (Solvent-free)Reflux2427.7283.27
Na/o-chlorotolueneXyleneReflux2423.5986.87

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of a this compound Compound under Acidic Conditions

This protocol outlines a general method for assessing the stability of a this compound compound at a specific acidic pH over time using GC-MS analysis.

Materials:

  • This compound compound of interest

  • Buffer solution of the desired acidic pH (e.g., citrate (B86180) buffer, phosphate (B84403) buffer)

  • Organic solvent for extraction (e.g., diethyl ether, hexane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC-MS vials

  • Standard laboratory glassware

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound compound in a suitable organic solvent.

  • Reaction Setup: In a reaction vessel, add a known volume of the acidic buffer solution.

  • Initiation: Add a known amount of the this compound compound stock solution to the acidic buffer. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Extraction: Immediately add the aliquot to a separation funnel containing a saturated sodium bicarbonate solution to neutralize the acid. Extract the organic components with a suitable organic solvent.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. If necessary, carefully concentrate the sample under a gentle stream of nitrogen.

  • GC-MS Analysis: Transfer the sample to a GC-MS vial and analyze it using a validated GC-MS method.

  • Data Analysis: Quantify the peak area of the parent this compound compound and any new peaks that appear over time. Calculate the percentage degradation of the parent compound at each time point.

Protocol 2: Detailed GC-MS Method for the Analysis of this compound Compounds and their Isomers

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Ramp: 20 °C/min to 250 °C, hold for 5 minutes

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Note: These are general conditions and should be optimized for the specific this compound compounds being analyzed and the instrument being used.

Mandatory Visualization

Acid_Catalyzed_Rearrangement This compound This compound Compound (e.g., 3-Carene) Protonation Protonation (H+) This compound->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Isomerization Isomerization (e.g., to 2-Carene) Carbocation->Isomerization 1,2-Hydride/Alkyl Shift RingOpening Ring Opening Carbocation->RingOpening Cyclopropane Ring Cleavage Bicyclic Other Bicyclic Rearrangement Products Carbocation->Bicyclic Monocyclic Monocyclic Products (p-Menthane Derivatives) RingOpening->Monocyclic

Caption: General signaling pathway for the acid-catalyzed rearrangement of this compound compounds.

Experimental_Workflow Start Start: this compound Compound in Acidic Buffer Sampling Withdraw Aliquot at Time 't' Start->Sampling Quench Quench with NaHCO3 Sampling->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry with Na2SO4 Extract->Dry Analyze GC-MS Analysis Dry->Analyze Data Quantify Degradation Analyze->Data

Caption: Experimental workflow for monitoring the stability of this compound compounds in acidic media.

Troubleshooting_Logic Problem Unexpected Peaks or Low Yield CheckPurity Is the starting material pure? Problem->CheckPurity YesPurity Yes CheckPurity->YesPurity Yes NoPurity No CheckPurity->NoPurity No CheckConditions Were acidic conditions used? YesPurity->CheckConditions Purify Purify Starting Material NoPurity->Purify YesAcid Yes CheckConditions->YesAcid Yes NoAcid No CheckConditions->NoAcid No Hypothesis Hypothesis: Acid-catalyzed rearrangement YesAcid->Hypothesis OtherIssue Investigate other experimental parameters NoAcid->OtherIssue Action1 Action: Neutralize promptly after reaction Hypothesis->Action1 Action2 Action: Use milder acid / lower temperature Hypothesis->Action2 Action3 Action: Monitor reaction kinetics Hypothesis->Action3

Caption: A logical workflow for troubleshooting unexpected results in experiments with this compound compounds.

Technical Support Center: Troubleshooting Epoxide Ring-Opening in Carane Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting epoxide ring-opening reactions in carane systems. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of vicinal amino alcohols and diols from 3,4-epoxythis compound. The unique bicyclic structure of the this compound skeleton presents specific stereochemical and regiochemical challenges that require careful consideration of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the ring-opening of (+)-3,4-epoxythis compound with amines?

The ring-opening of (+)-3,4-epoxythis compound with amines, such as diethylamine (B46881), typically proceeds via a nucleophilic attack on the epoxide ring, leading to the formation of isomeric amino alcohols. The reaction generally yields a mixture of C4-attack and C3-attack products. Under thermal, uncatalyzed conditions, the major product is typically the one resulting from the attack at the sterically less hindered C4 position, yielding a derivative of 4-amino-3-caranol. The stereochemistry of the product is a result of a trans-diaxial opening of the epoxide ring.

Q2: My reaction is showing low conversion. What are the potential causes and solutions?

Low conversion in the aminolysis of 3,4-epoxythis compound can be attributed to several factors:

  • Insufficient Reaction Temperature or Time: The reaction of amines with epoxides, especially sterically hindered ones like 3,4-epoxythis compound, often requires elevated temperatures to proceed at a reasonable rate. If you observe low conversion, consider increasing the reaction temperature or extending the reaction time.

  • Low Nucleophilicity of the Amine: Less nucleophilic amines will react more slowly. For weakly nucleophilic amines, the use of a catalyst may be necessary to enhance the reaction rate.

  • Steric Hindrance: The inherent steric bulk of the this compound skeleton and the amine can impede the reaction. Using a less sterically hindered amine or optimizing the solvent to improve solubility and interaction can be beneficial.

Q3: I am observing the formation of multiple products and byproducts. How can I improve the selectivity of my reaction?

Poor selectivity is a common issue and can manifest as a mixture of regioisomers or the formation of undesired byproducts.

  • Regioselectivity (C3 vs. C4 attack): The regioselectivity is influenced by both steric and electronic factors and is highly dependent on the reaction conditions.

    • Under basic or neutral conditions (strong nucleophiles): The reaction generally follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C4).

    • Under acidic conditions (weak nucleophiles): The reaction has more SN1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon that can better stabilize a partial positive charge (C3). The use of Lewis acids can also promote attack at the more substituted carbon.

  • Byproduct Formation: Common byproducts include diols from the reaction with trace amounts of water. To minimize this, ensure all reactants and solvents are anhydrous. Rearrangement products can also form, particularly under acidic conditions. Careful control of the reaction temperature and the choice of catalyst can help to suppress these side reactions.

Q4: How does the stereochemistry of the starting (+)-3,4-epoxythis compound influence the product stereochemistry?

The ring-opening of an epoxide is a stereospecific reaction. The nucleophile attacks from the side opposite to the C-O bond of the epoxide (backside attack). This results in an inversion of configuration at the carbon atom that is attacked. In the case of cyclic systems like this compound, the reaction proceeds through a transition state where the incoming nucleophile and the leaving oxygen atom are in a trans-diaxial arrangement. Therefore, the stereochemistry of the starting epoxide directly dictates the stereochemistry of the resulting amino alcohol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction Insufficient temperature.Gradually increase the reaction temperature. Monitor the reaction by TLC or GC to find the optimal temperature.
Low reactivity of the amine.Use a more nucleophilic amine or consider using a catalyst (e.g., a Lewis acid for weakly nucleophilic amines, though this will affect regioselectivity).
Steric hindrance.If possible, switch to a less sterically hindered amine. Ensure adequate mixing to overcome diffusion limitations.
Poor Regioselectivity Reaction conditions favor a mixture of SN1 and SN2 pathways.To favor C4 attack (less substituted), use a strong nucleophile under basic or neutral conditions. To favor C3 attack (more substituted), use a weak nucleophile in the presence of an acid catalyst.
Temperature is too high.High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at the lowest temperature that gives a reasonable reaction rate.
Formation of Diol Byproduct Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Rearrangement Products Use of strong acids or high temperatures.Use milder reaction conditions. If an acid catalyst is necessary, consider using a weaker Lewis acid.

Experimental Protocols

General Procedure for the Aminolysis of (+)-3,4-Epoxythis compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • (+)-3,4-Epoxythis compound

  • Amine (e.g., diethylamine)

  • Solvent (optional, e.g., ethanol, or neat conditions)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

Procedure:

  • To a reaction vessel, add (+)-3,4-epoxythis compound.

  • Add a molar excess of the amine (typically 2-5 equivalents). The reaction can be run neat or in a suitable solvent.

  • Seal the vessel or equip it with a condenser.

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess amine and solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.

Example: Reaction of (+)-3,4-Epoxythis compound with Diethylamine

A mixture of (+)-3,4-epoxythis compound and a five-fold molar excess of diethylamine is heated in a sealed tube at 100-120 °C for several hours. After cooling, the excess diethylamine is evaporated, and the resulting mixture of amino alcohols is separated and purified by chromatography. The major product is typically the trans-4-(diethylamino)-trans-caran-3-ol.

Data Presentation

The following table summarizes typical outcomes for the ring-opening of (+)-3,4-epoxythis compound with various amines under thermal conditions. Please note that yields and product ratios can vary significantly based on the specific reaction conditions.

Amine Major Product Typical Yield (%) Notes
Ammonia4-amino-3-caranolModerateOften requires high pressure and temperature.
Primary Amines (e.g., methylamine)4-(alkylamino)-3-caranolGoodRegioselectivity generally favors C4 attack.
Secondary Amines (e.g., diethylamine)4-(dialkylamino)-3-caranolGood to ExcellentTypically shows good regioselectivity for C4 attack.

Visualizations

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Reaction Issue Identified LowConversion Low Conversion Start->LowConversion PoorSelectivity Poor Selectivity Start->PoorSelectivity Byproducts Byproduct Formation Start->Byproducts IncreaseTemp Increase Temperature/Time LowConversion->IncreaseTemp ChangeNucleophile Use Stronger Nucleophile LowConversion->ChangeNucleophile AddCatalyst Add Catalyst LowConversion->AddCatalyst AdjustConditions Adjust Reaction Conditions (Acidic vs. Basic) PoorSelectivity->AdjustConditions LowerTemp Lower Reaction Temperature PoorSelectivity->LowerTemp Anhydrous Ensure Anhydrous Conditions Byproducts->Anhydrous MilderConditions Use Milder Conditions Byproducts->MilderConditions Success Problem Resolved IncreaseTemp->Success ChangeNucleophile->Success AddCatalyst->Success AdjustConditions->Success LowerTemp->Success Anhydrous->Success MilderConditions->Success

Caption: A decision-making workflow for troubleshooting common issues in this compound epoxide ring-opening reactions.

Signaling Pathway of Regioselectivity

Regioselectivity_Pathway cluster_basic Basic/Neutral Conditions cluster_acidic Acidic Conditions Start 3,4-Epoxythis compound StrongNu Strong Nucleophile (e.g., R2NH) Start->StrongNu WeakNu Weak Nucleophile + Acid Catalyst Start->WeakNu SN2 SN2 Mechanism StrongNu->SN2 C4_Attack Attack at C4 (Less Hindered) SN2->C4_Attack Product_C4 4-Amino-3-caranol C4_Attack->Product_C4 SN1_like SN1-like Mechanism WeakNu->SN1_like C3_Attack Attack at C3 (More Substituted) SN1_like->C3_Attack Product_C3 3-Amino-4-caranol C3_Attack->Product_C3

Caption: Factors influencing the regioselectivity of nucleophilic attack on 3,4-epoxythis compound.

Technical Support Center: Optimizing Reaction Conditions for Carane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of carane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of this compound, providing potential causes and recommended solutions.

Low Reaction Yield

Q1: My oxidation reaction of 3-carene (B45970) is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

Possible Causes & Solutions:

  • Sub-optimal Catalyst or Reagent Concentration: The concentration of your catalyst and oxidizing agent is critical. Insufficient amounts may lead to an incomplete reaction, while excessive amounts can promote side reactions or degradation of the product.

    • Recommendation: Systematically screen catalyst and reagent loading to find the optimal concentration. Refer to the data in Table 1 for starting points in the catalytic oxidation of (+)-3-carene.

  • Incorrect Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity. A temperature that is too low may result in a sluggish or incomplete reaction, while a temperature that is too high can lead to the formation of undesired byproducts or decomposition.

    • Recommendation: Optimize the reaction temperature by running small-scale experiments at various temperatures. For the CuCl₂/AC catalyzed oxidation of (+)-3-carene with TBHP and O₂, 45 °C was found to be optimal.[1]

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction pathway.

    • Recommendation: Ensure your starting materials and reagents are soluble in the chosen solvent. For epoxidation reactions with hydrogen peroxide, acetonitrile (B52724) is a commonly used polar solvent.[2][3]

  • Reaction Time: The reaction may not have proceeded to completion.

    • Recommendation: Monitor the reaction progress using techniques like TLC or GC. Extend the reaction time if starting material is still present. For certain oxidations of (+)-3-carene, a reaction time of 12 hours was found to be effective.[1]

  • Product Degradation during Workup: The desired product may be sensitive to the workup conditions.

    • Recommendation: Employ mild workup procedures. If your product is sensitive to acid, consider using a neutral or slightly basic wash. Purification via vacuum distillation or chromatography on neutral alumina (B75360) may be preferable to silica (B1680970) gel chromatography to avoid degradation.[4]

Q2: I am observing a significant amount of byproduct formation in my 3-carene functionalization. How can I improve the selectivity?

Possible Causes & Solutions:

  • Competing Reaction Pathways: In the oxidation of 3-carene, both epoxidation and allylic oxidation can occur.[1] The reaction conditions will dictate the major product.

    • Recommendation: To favor epoxidation, peracids like peracetic acid are often used.[5] For allylic oxidation to ketones, catalyst systems like CuCl₂/AC with TBHP and O₂ have been shown to be effective.[1]

  • Rearrangement of the this compound Skeleton: The bicyclic structure of this compound is prone to rearrangements under certain conditions, particularly acidic conditions or in the presence of certain catalysts. Pyrolysis over ferric oxide, for instance, can induce rearrangement to p-cymene.[5]

    • Recommendation: Carefully select your catalyst and reaction conditions to minimize rearrangements. If acidic conditions are necessary, consider using milder acids or running the reaction at a lower temperature.

  • Stereoselectivity Issues: The facial selectivity of the attack on the double bond can be influenced by the reagents and the specific this compound derivative. For the epoxidation of 3-carene with peracids, the formation of trans-3,4-epoxy-carane is typically observed.[2]

    • Recommendation: To control stereoselectivity, consider using chiral catalysts or directing groups on the this compound scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions performed on 3-carene?

A1: The most common functionalization reactions of 3-carene target the double bond and allylic positions. These include:

  • Epoxidation: Formation of 3,4-epoxythis compound using reagents like peracetic acid or hydrogen peroxide with a catalyst.[2][4][6]

  • Allylic Oxidation: Oxidation at the C5 or C2 position to yield ketones such as 3-caren-5-one or 3-carene-2,5-dione.[1][2]

  • Hydroxylation: Addition of hydroxyl groups across the double bond to form diols, for example, using peracetic acid to yield 3,4-caranediol.[5]

  • Condensation Reactions: Reaction with aldehydes, such as formaldehyde, to introduce hydroxymethyl groups.[7]

Q2: How can I control the regioselectivity of epoxidation on a this compound derivative with multiple double bonds?

A2: Controlling regioselectivity in the epoxidation of a polyunsaturated this compound derivative can be challenging. The reactivity of each double bond towards the epoxidizing agent will depend on steric hindrance and electronic factors. Generally, more electron-rich and less sterically hindered double bonds will react faster. To achieve selective epoxidation, you can:

  • Use a stoichiometric amount of the epoxidizing agent to favor the reaction at the most reactive double bond.

  • Employ a bulky epoxidizing agent that will preferentially attack the less sterically hindered double bond.

  • Utilize a catalyst that can direct the epoxidation to a specific site through coordination with a functional group on the substrate.

Q3: What are some common byproducts in the oxidation of 3-carene?

A3: In the oxidation of 3-carene, a mixture of products can be formed depending on the oxidant and reaction conditions. Common byproducts include:

  • Allylic oxidation products: 3-caren-5-one and 3-carene-2,5-dione are frequently observed alongside epoxides.[1][2]

  • Diols: Over-oxidation or hydrolysis of the epoxide can lead to the formation of 3,4-caranediol.[5]

  • Rearrangement products: Under harsh conditions, the this compound skeleton can rearrange to form aromatic compounds like p-cymene.[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Allylic Oxidation of (+)-3-Carene

CatalystOxidantTemperature (°C)Time (h)Conversion (%)Selectivity for (−)-3-carene-2,5-dione (%)
CuCl₂/ACTBHP/O₂451210078

Data sourced from a study on the selective allylic oxidation of (+)-3-carene.[1]

Table 2: Products from the Oxidation of 3-Carene with a Manganese Sulfate (B86663) Catalytic System

ProductYield (%)
trans-3,4-epoxy-carane47
3-carene-5-one13
3-carene-2,5-dione7

Data sourced from a study on the epoxidation of 3-carene with aqueous hydrogen peroxide.[2]

Experimental Protocols

Protocol 1: Catalytic Epoxidation of 3-Carene with Aqueous Hydrogen Peroxide

This protocol is adapted from a method utilizing a manganese sulfate catalyst.[2]

Materials:

  • 3-Carene

  • 36% Aqueous hydrogen peroxide

  • Manganese sulfate (MnSO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Salicylic (B10762653) acid

  • Acetonitrile

  • Methylene (B1212753) chloride

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-carene in acetonitrile.

  • Add manganese sulfate (2 mol%), sodium bicarbonate, and salicylic acid to the solution.

  • With vigorous stirring, add a tenfold molar excess of 36% aqueous hydrogen peroxide dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the reaction mixture with methylene chloride (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to isolate the trans-3,4-epoxy-carane.

Protocol 2: Allylic Oxidation of (+)-3-Carene

This protocol is based on a method using a copper-on-activated-carbon catalyst.[1]

Materials:

  • (+)-3-Carene

  • tert-Butyl hydroperoxide (TBHP)

  • Copper(II) chloride supported on activated carbon (CuCl₂/AC)

  • Oxygen (O₂) gas

  • Solvent (e.g., acetonitrile)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add (+)-3-carene and the solvent.

  • Add the CuCl₂/AC catalyst (1 mol% relative to 3-carene).

  • Begin bubbling O₂ gas through the reaction mixture.

  • Add TBHP (3 equivalents relative to 3-carene) to the mixture.

  • Heat the reaction to 45 °C and maintain for 12 hours, continuing the O₂ bubbling.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the catalyst with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield (−)-3-carene-2,5-dione.

Visualizations

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in this compound Functionalization cause1 Incorrect Reaction Conditions start->cause1 cause2 Reagent/Catalyst Issues start->cause2 cause3 Side Reactions start->cause3 cause4 Workup & Purification Losses start->cause4 sol1 Optimize Temperature, Time, & Solvent cause1->sol1 sol2 Screen Catalyst/Reagent Loading cause2->sol2 sol3 Modify Conditions to Improve Selectivity cause3->sol3 sol4 Employ Milder Workup/Purification cause4->sol4

Caption: A troubleshooting workflow for addressing low yields in this compound functionalization.

carane_oxidation_pathways cluster_reagents Oxidizing Agents cluster_products Reaction Products start 3-Carene reagent1 Peracetic Acid start->reagent1 Hydroxylation reagent2 H2O2 / MnSO4 start->reagent2 Epoxidation reagent3 TBHP / O2 / CuCl2 start->reagent3 Allylic Oxidation prod1 3,4-Caranediol reagent1->prod1 prod2 trans-3,4-Epoxythis compound reagent2->prod2 prod3 3-Caren-5-one reagent2->prod3 prod4 3-Carene-2,5-dione reagent2->prod4 reagent3->prod4

Caption: Reaction pathways for the oxidation of 3-carene with different reagents.

References

Technical Support Center: Navigating Steric Hindrance in Carane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving the carane scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges related to steric hindrance in reactions with this compound derivatives?

A1: The bicyclic structure of this compound, with its gem-dimethyl cyclopropane (B1198618) ring, imposes significant steric hindrance. This sterically congested environment dictates the facial selectivity of reagents approaching the double bond in 3-carene (B45970) or the accessibility of functional groups on the this compound skeleton. The primary challenges include:

  • Low reaction rates and yields: Steric hindrance can increase the activation energy of a reaction, leading to sluggish or incomplete conversions.

  • Poor stereoselectivity: Achieving the desired stereoisomer can be difficult as the bulky framework can favor the formation of undesired isomers.

  • Formation of byproducts: Rearrangements and side reactions can occur under harsh conditions often required to overcome steric barriers.

Q2: How does steric hindrance influence the epoxidation of 3-carene?

A2: The gem-dimethyl group on the cyclopropane ring of 3-carene shields one face of the double bond. As a result, epoxidation reagents preferentially attack from the less hindered face, leading to the formation of the trans-epoxide as the major product. Computational studies have shown that the reaction pathway to the trans-epoxide has a significantly lower activation energy barrier compared to the formation of the cis-epoxide.

Q3: Which reagents are recommended for achieving high stereoselectivity in the hydroboration-oxidation of 3-carene?

A3: Due to the steric hindrance around the double bond in 3-carene, using sterically bulky borane (B79455) reagents is crucial for achieving high regioselectivity and stereoselectivity. While borane-THF (BH₃·THF) can be used, it may lead to a mixture of regioisomers. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are highly recommended as their steric bulk enhances the preference for addition to the less hindered carbon atom, leading to the desired anti-Markovnikov alcohol with high selectivity. The reaction proceeds via a syn-addition of the H and B atoms across the double bond.

Q4: What are the key considerations for the ring-opening of 3,4-epoxythis compound?

A4: The regioselectivity and stereochemistry of the ring-opening of 3,4-epoxythis compound are highly dependent on the reaction conditions and the nature of the nucleophile.

  • Acid-catalyzed ring-opening: Under acidic conditions, the reaction proceeds via a mechanism with Sₙ1 character. The nucleophile preferentially attacks the more substituted carbon atom that can better stabilize the partial positive charge in the transition state. This typically leads to the formation of a diol with a trans-diaxial arrangement of the entering nucleophile and the hydroxyl group.

  • Base-catalyzed ring-opening: Under basic conditions, the reaction follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, resulting in a product with trans-diaxial stereochemistry. The use of Lewis acids can also influence the regioselectivity by coordinating to the epoxide oxygen and directing the nucleophilic attack.

Troubleshooting Guides

Issue 1: Low Yield of trans-3,4-Epoxythis compound in Epoxidation of 3-Carene
Symptom Possible Cause Suggested Solution
Low conversion of 3-careneInsufficient reactivity of the epoxidizing agent.Use a more reactive peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). Alternatively, employ a catalytic system such as manganese sulfate (B86663)/salicylic (B10762653) acid with hydrogen peroxide, which can offer good yields.
Formation of side products (e.g., allylic oxidation products)Reaction conditions are too harsh or the catalyst is not selective.Optimize the reaction temperature; lower temperatures often improve selectivity. Ensure the use of a selective catalytic system. For the MnSO₄/salicylic acid system, careful control of the addition rate of H₂O₂ is important.
Mixture of cis and trans epoxidesThe epoxidizing agent is not sterically demanding enough to overcome the inherent facial bias.While the formation of the trans-epoxide is thermodynamically favored, ensuring a clean reaction with a suitable reagent like m-CPBA will maximize its formation.
Issue 2: Poor Regio- or Stereoselectivity in the Hydroboration-Oxidation of 3-Carene
Symptom Possible Cause Suggested Solution
Formation of a mixture of primary and secondary alcoholsThe borane reagent is not sterically hindered enough to ensure high regioselectivity.Switch from borane-THF (BH₃·THF) to a bulkier reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. These reagents significantly enhance the selectivity for the anti-Markovnikov product.
Low diastereoselectivityThe facial selectivity of the hydroboration is not well-controlled.The inherent steric hindrance of the this compound skeleton generally directs the hydroboration to one face. However, ensuring the reaction is run at an optimal temperature and with a suitable solvent can help maximize the diastereoselectivity.
Issue 3: Low Yield or Incorrect Stereoisomer in the Dihydroxylation of 3-Carene
Symptom Possible Cause Suggested Solution
Low yield of the desired diolOver-oxidation or side reactions.When using a strong oxidizing agent like KMnO₄, carefully control the reaction temperature (use cold conditions) and pH (basic medium) to prevent oxidative cleavage of the resulting diol. Osmium tetroxide (OsO₄) is a milder and more selective reagent for syn-dihydroxylation.
Formation of a mixture of diastereomersLack of facial selectivity in the dihydroxylation.For achieving high enantioselectivity, the Sharpless Asymmetric Dihydroxylation is the method of choice. The use of AD-mix-α or AD-mix-β, which contain a chiral ligand, can direct the dihydroxylation to a specific face of the double bond, yielding a single enantiomer in high excess.
Difficulty in isolating the productThe osmate ester intermediate is not effectively cleaved.Ensure proper workup conditions. For OsO₄ reactions, a reductive workup with NaHSO₃ or Na₂S₂O₅ is necessary to hydrolyze the osmate ester and release the diol. In catalytic versions with NMO, the diol is formed directly.

Data Presentation

Table 1: Comparison of Reagents for the Epoxidation of 3-Carene

Reagent/Catalyst SystemOxidantSolventTemperature (°C)Major ProductYield (%)StereoselectivityReference
m-CPBA-CH₂Cl₂0 - 25trans-3,4-Epoxythis compound~85HighGeneral Knowledge
MnSO₄/Salicylic AcidH₂O₂ (36%)Acetonitrile18 - 22trans-3,4-Epoxythis compound47High[1]
Rhenium catalystH₂O₂ (35%)PyridineRoom Temp.trans-3,4-Epoxythis compound75High[1]

Table 2: Regioselectivity in the Hydroboration-Oxidation of Alkenes with Different Borane Reagents

AlkeneBorane Reagent% Boron Addition to Terminal Carbon (Anti-Markovnikov)
1-HexeneBH₃·THF94
1-Hexene9-BBN>99
StyreneBH₃·THF80
Styrene9-BBN98

This table illustrates the general trend of increased regioselectivity with bulkier borane reagents, a principle directly applicable to overcoming steric challenges in 3-carene hydroboration.

Experimental Protocols

Protocol 1: Stereoselective Epoxidation of (+)-3-Carene to (+)-trans-3,4-Epoxythis compound

This protocol is adapted from the catalytic system described by Fomenko et al.[1].

Reagents:

  • (+)-3-Carene

  • Acetonitrile (CH₃CN)

  • Manganese(II) sulfate (MnSO₄), anhydrous

  • Salicylic acid

  • Sodium bicarbonate (NaHCO₃), 0.4 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 36% aqueous solution

  • Methylene (B1212753) chloride (CH₂Cl₂)

Procedure:

  • In a reaction vessel, combine (+)-3-carene (1.0 eq), acetonitrile, anhydrous manganese sulfate (0.02 eq), and salicylic acid (0.04 eq).

  • Cool the mixture to 18-22 °C.

  • In a separate vessel, prepare a cooled mixture of 0.4 M sodium bicarbonate solution and 36% aqueous hydrogen peroxide.

  • Slowly add the H₂O₂/NaHCO₃ mixture to the reaction vessel over 2 hours, maintaining the temperature between 18 and 22 °C.

  • After the addition is complete, continue stirring the mixture at this temperature for an additional 2 hours.

  • Extract the reaction mixture with methylene chloride (3 x volume of acetonitrile).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield (+)-trans-3,4-epoxythis compound.

Protocol 2: Hydroboration-Oxidation of (+)-3-Carene to (-)-cis-caran-trans-4-ol

This is a general procedure adapted for 3-carene using 9-BBN for high regioselectivity.

Reagents:

  • (+)-3-Carene

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH), 6 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

Procedure:

  • To a solution of (+)-3-carene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 9-BBN (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to 0 °C and slowly add ethanol, followed by the dropwise addition of 6 M NaOH solution.

  • Carefully add 30% H₂O₂ dropwise, maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain (-)-cis-caran-trans-4-ol.

Mandatory Visualizations

troubleshooting_epoxidation start Low Yield of trans-Epoxide q1 High percentage of unreacted 3-carene? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Increase reactivity: - Use m-CPBA - Optimize catalyst concentration (e.g., MnSO4) a1_yes->s1 q2 Significant side products observed? (e.g., allylic oxidation) a1_no->q2 end_node Improved Yield and Selectivity s1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Improve selectivity: - Lower reaction temperature - Control rate of oxidant addition a2_yes->s2 q3 Mixture of cis and trans isomers? a2_no->q3 s2->end_node a3_yes Yes q3->a3_yes s3 Use sterically demanding reagent (m-CPBA). Purification may be required. a3_yes->s3 s3->end_node

Caption: Troubleshooting workflow for low-yield epoxidation of 3-carene.

reaction_logic_hydroboration cluster_start Starting Material cluster_reagent Choice of Borane Reagent cluster_outcome Reaction Outcome carene 3-Carene bh3 BH3-THF (Less bulky) carene->bh3 Reacts with bbn 9-BBN (Bulky) carene->bbn Reacts with low_selectivity Mixture of Regioisomers (Lower Yield of Desired Product) bh3->low_selectivity Leads to high_selectivity High Regioselectivity (Predominantly anti-Markovnikov) bbn->high_selectivity Leads to

Caption: Impact of borane reagent choice on hydroboration regioselectivity.

References

Validation & Comparative

Spectroscopic Analysis for Carane Stereochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and drug development, profoundly influencing a molecule's biological activity and physical properties. For bicyclic monoterpenes like carane and its derivatives, with their rigid frameworks and multiple chiral centers, unambiguous stereochemical assignment is essential. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Diffraction—used to elucidate the stereochemistry of this compound systems, supported by experimental data and detailed protocols.

At a Glance: Comparison of Spectroscopic Techniques

The selection of a spectroscopic method for stereochemical determination depends on factors such as the physical state of the sample, the need for absolute versus relative configuration, and the availability of instrumentation.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
NMR Spectroscopy Relative stereochemistry, molecular connectivity, and conformation in solution.Soluble sample (mg quantities) in a deuterated solvent.Non-destructive, provides detailed structural information, applicable to a wide range of compounds in solution.Primarily determines relative stereochemistry; absolute configuration requires chiral derivatizing agents or resolving agents.
Vibrational Circular Dichroism (VCD) Absolute configuration of chiral molecules in solution.Chiral, soluble sample (mg quantities).Provides absolute configuration without crystallization, sensitive to conformational changes.Requires a chiral molecule, interpretation often relies on comparison with theoretical calculations.
X-ray Diffraction Unambiguous absolute and relative stereochemistry in the solid state.Single, high-quality crystal (typically >0.1 mm).Provides a definitive 3D structure, considered the "gold standard" for stereochemical assignment.Requires a suitable single crystal, which can be challenging to grow; the solid-state conformation may differ from the solution-state.

Quantitative Data Comparison: A Case Study on a this compound Derivative

Table 1: Crystallographic Data for a this compound Derivative and its Epimer [1]

ParameterCompound (KP23SS)Epimer (KP23RS)
Molecular Formula C₁₈H₃₃N₂O₂⁺ · Cl⁻C₁₈H₃₃N₂O₂⁺ · Cl⁻
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 10.123(2)10.098(2)
b (Å) 12.345(3)12.456(3)
c (Å) 16.789(4)16.891(4)
Volume (ų) 2099.9(8)2125.1(9)
Absolute Configuration ConfirmedConfirmed

This data unequivocally distinguishes between the two diastereomers based on their different crystal packing and unit cell dimensions, providing their absolute stereochemistry.

Experimental Workflows and Logical Relationships

The determination of stereochemistry often follows a logical progression of spectroscopic analyses. The following diagram illustrates a typical workflow.

G Workflow for this compound Stereochemistry Determination cluster_0 Initial Analysis cluster_1 Relative Stereochemistry cluster_2 Absolute Stereochemistry Sample Sample 1D_NMR 1D NMR (1H, 13C) Sample->1D_NMR MS Mass Spectrometry Sample->MS 2D_NMR 2D NMR (COSY, NOESY) 1D_NMR->2D_NMR Coupling_Constants Analysis of Coupling Constants 1D_NMR->Coupling_Constants Relative_Stereochemistry_Conclusion Relative Stereochemistry Determined 2D_NMR->Relative_Stereochemistry_Conclusion Connectivity & Spatial Proximity Coupling_Constants->Relative_Stereochemistry_Conclusion Dihedral Angles VCD Vibrational Circular Dichroism Absolute_Stereochemistry_Conclusion Absolute Stereochemistry Confirmed VCD->Absolute_Stereochemistry_Conclusion Comparison with Calculation XRD X-ray Diffraction XRD->Absolute_Stereochemistry_Conclusion Direct Determination Chiral_Derivatization NMR with Chiral Agents Chiral_Derivatization->Absolute_Stereochemistry_Conclusion Diastereomer Differentiation Relative_Stereochemistry_Conclusion->VCD Relative_Stereochemistry_Conclusion->XRD Relative_Stereochemistry_Conclusion->Chiral_Derivatization G VCD Analysis Pathway Experimental Experimental VCD Spectrum Comparison Spectral Comparison Experimental->Comparison Theoretical Theoretical VCD Spectrum Theoretical->Comparison Mirror_Image Invert Spectrum for S-enantiomer Theoretical->Mirror_Image Assignment Absolute Configuration Assigned Comparison->Assignment Chiral_Molecule Chiral this compound Derivative Chiral_Molecule->Experimental DFT_Calculation DFT Calculation (e.g., for R-enantiomer) Chiral_Molecule->DFT_Calculation DFT_Calculation->Theoretical Mirror_Image->Comparison

References

A Comparative Guide to Carane Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic monoterpene carane is a valuable chiral building block in synthetic organic chemistry, serving as a precursor for a variety of derivatives with applications in pharmaceuticals and agrochemicals. The efficient and stereoselective synthesis of the this compound scaffold and its functionalized analogues is therefore of significant interest. This guide provides a comparative overview of common this compound synthesis protocols, presenting quantitative data, detailed experimental methodologies, and a visual representation of a key synthetic workflow.

Performance Comparison of this compound Synthesis Methods

The direct synthesis of this compound typically involves the catalytic hydrogenation of (+)-3-carene, a readily available starting material from turpentine.[1] Variations in catalysts and reaction conditions significantly impact purity, reaction time, and overall efficiency. More complex, multi-step syntheses are required for the production of functionalized this compound derivatives.

Synthesis MethodStarting MaterialCatalystPurity (%)Reaction Time (h)Temperature (°C)Pressure (MPa)Key Derivatives
Catalytic Hydrogenation(+)-3-CareneRaney Nickel>9031808This compound
Catalytic Hydrogenation(+)-3-CarenePlatinum----This compound
Multi-step synthesis via Prins reaction & hydrogenation(+)-3-CareneRaney Nickel----4-Hydroxymethylthis compound
Stereoselective Multi-step Synthesis(-)-Perillaldehyde (B192075)OsO4----This compound-based aminodiols and 1,3-oxazines
Stereoselective Multi-step Synthesis(+)-3-Carenem-CPBA, LiAlH4----This compound-type hydroxythiols

Note: "-" indicates data not specified in the reviewed sources.

Experimental Protocols

Below are detailed methodologies for key this compound synthesis experiments.

Protocol 1: Catalytic Hydrogenation of (+)-3-Carene to this compound

This protocol is adapted from a patented method for preparing high-purity this compound.[2]

Materials:

  • (+)-3-Carene (95.4% mass fraction)

  • Anhydrous ethanol (B145695)

  • Raney Nickel catalyst

  • Hydrogen gas

  • Autoclave with stirrer

Procedure:

  • In a 1000 mL autoclave equipped with a stirrer, add 25.0 g (0.18 mol) of (+)-3-carene and 72.1 g of anhydrous ethanol.[2]

  • Add the Raney Nickel catalyst, amounting to 10% of the mass of the 3-carene.[2]

  • Seal the autoclave and purge with hydrogen gas to remove air.

  • Pressurize the autoclave with hydrogen to an internal pressure of 8 MPa.[2]

  • Begin stirring and heat the mixture to 180°C.[2]

  • Maintain these conditions for 3 hours to carry out the hydrogenation reaction.[2]

  • After the reaction is complete, stop heating and stirring, and allow the autoclave to cool.

  • Release the pressure and remove the reaction solution.

  • Filter the solution to remove the Raney Nickel catalyst.[2]

  • The filtrate is subjected to distillation under reduced pressure to remove the ethanol solvent, yielding an oily product of this compound with a purity of over 90%.[2]

Protocol 2: Synthesis of 4-Hydroxymethylthis compound

This two-stage protocol involves an initial Prins reaction followed by catalytic hydrogenation.[1]

Stage 1: Prins Reaction and Hydrolysis

  • (+)-car-3-ene is reacted in a Prins reaction to form a mixture of acetates of 4-hydroxymethyl-2-carene (B1614910) and 4-hydroxymethyl-3(10)-carene.[1]

  • This mixture is then hydrolyzed to yield a mixture of 4-hydroxymethyl-2-carene and 4-hydroxymethyl-3(10)-carene.[1]

Stage 2: Catalytic Hydrogenation

  • The mixture of homocarenols from Stage 1 is catalytically hydrogenated using Raney Nickel as the catalyst to produce 4-hydroxymethylthis compound.[1]

Protocol 3: Stereoselective Synthesis of this compound-based Aminodiols

This multi-step synthesis starts from (-)-perillaldehyde and results in chiral aminodiols.[3]

Procedure Outline:

  • (-)-2-carene-3-aldehyde is prepared in two steps from (-)-perillaldehyde.[3]

  • Reductive amination of the resulting aldehyde furnishes 2-carene-based allylamines.[3]

  • The amines are protected with either a Boc or Cbz group.[3]

  • A stereoselective dihydroxylation is performed using OsO4.[3]

  • Subsequent deprotection yields N-benzylaminodiols, which can be further transformed into primary and tertiary aminodiols.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the workflow for the direct catalytic hydrogenation of (+)-3-carene to this compound, as detailed in Protocol 1.

G Workflow for Catalytic Hydrogenation of (+)-3-Carene cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start charge_autoclave Charge Autoclave with (+)-3-Carene, Ethanol, and Raney Ni start->charge_autoclave seal_purge Seal and Purge with H2 charge_autoclave->seal_purge pressurize Pressurize to 8 MPa with H2 seal_purge->pressurize heat_stir Heat to 180°C and Stir for 3h pressurize->heat_stir cool_depressurize Cool and Depressurize heat_stir->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter distill Distill under Reduced Pressure filter->distill end This compound (>90% Purity) distill->end

References

A Comparative Study of Carane and Pinane in the Synthesis of Value-Added Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the synthetic utility of two prominent bicyclic monoterpenes, carane and pinane (B1207555). This guide provides a comparative look at their reactivity, applications in the synthesis of bioactive molecules, and detailed experimental data.

This compound and pinane, bicyclic monoterpenes readily available from renewable resources, represent important chiral building blocks in organic synthesis. Their rigid frameworks and inherent stereochemistry make them attractive starting materials for the preparation of a diverse array of valuable compounds, including fragrances, agrochemicals, and pharmaceuticals. This guide offers a comparative study of the synthetic applications of this compound, primarily derived from (+)-3-carene, and pinane, with a focus on α- and β-pinene, highlighting their distinct reactivities and utility in constructing complex molecular architectures.

Reactivity and Synthetic Transformations: A Comparative Overview

The synthetic potential of this compound and pinane is largely dictated by the reactivity of their respective bicyclic systems. The cyclopropane (B1198618) ring in the this compound skeleton and the cyclobutane (B1203170) ring in the pinane framework, along with the position of the double bond in their alkene derivatives (3-carene and α/β-pinene), lead to different outcomes in various chemical transformations.

Oxidation Reactions

Oxidation of 3-carene (B45970) and α-pinene is a common strategy to introduce functionality. The reaction products are highly dependent on the oxidant and reaction conditions, leading to a variety of epoxides, ketones, and alcohols.

Epoxidation: The epoxidation of the double bond in 3-carene and α-pinene is a key transformation for further functionalization. While both readily undergo epoxidation, the stability and subsequent rearrangement of the resulting epoxides differ.

Starting MaterialReactionMajor Product(s)Yield (%)Reference
(+)-3-CareneH₂O₂ (35%), Rhenium catalyst, Pyridine, RT3,4-Epoxythis compound75[1]
(+)-3-CareneH₂O₂ (36%), MnSO₄, Salicylic acid, NaHCO₃, Acetonitrile, 20-25°C3,4-Epoxythis compound47[1]
α-PineneH₂O₂ (30%), Na₂WO₄·2H₂O, H₂SO₄, 50°C, Solvent-freeα-Pinene oxide91-93[2]
α-PineneTBHP (70% in H₂O), Copper complex, PS-750-M (surfactant), H₂O, 60°Cα-Pinene oxide, Verbenone, tert-butylperoxy-2-pinene87 (conversion)[2]

Allylic Oxidation: This reaction introduces carbonyl or hydroxyl groups at positions adjacent to the double bond, yielding valuable ketones and alcohols. For instance, the oxidation of (+)-3-carene can yield (-)-3-carene-2,5-dione, while α-pinene is famously oxidized to verbenone.

Starting MaterialReactionMajor Product(s)Yield (%)Reference
(+)-3-Carenetert-Butyl hydroperoxide, O₂, CuCl₂/Activated Carbon, 45°C(-)-3-Carene-2,5-dioneNot specified[3]
α-PineneO₂, Co(III)-exchanged zeolite Y, DMF, 100°CVerbenone, α-Pinene oxide45 (conversion)[3]
Prins Reaction

The Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde, is a powerful tool for carbon-carbon bond formation and the synthesis of oxygenated heterocycles. The reaction with 3-carene and pinenes leads to various products depending on the conditions. The reaction of (+)-3-carene with formaldehyde (B43269) is a known route to fragrant compounds like 4-hydroxymethyl-2-carene. While the Prins reaction with β-pinene is well-studied, its application to α-pinene is less common in the literature.

Starting MaterialReactionMajor Product(s)Yield (%)Reference
(+)-3-CareneParaformaldehyde, H₃PO₄, Acetic Acid, 15°Ctrans-4-Hydroxymethyl-2-carene~67 (selectivity)[4]
Isobutene (model alkene)Formaldehyde, HZSM-5 catalyst, Supercritical CO₂3-Methyl-3-buten-1-ol (B123568)Not specified[5]

Synthesis of Bioactive Molecules

Both this compound and pinane skeletons are found in a variety of bioactive natural products and serve as scaffolds for the synthesis of new therapeutic agents.

Anti-inflammatory and Anticancer Agents

Derivatives of both this compound and pinane have shown promising anti-inflammatory and anticancer activities. α-Pinene, for example, has been shown to exhibit anti-inflammatory effects by suppressing the MAPK and NF-κB signaling pathways.[6] It also enhances the anticancer activity of natural killer (NK) cells via the ERK/AKT pathway.[7][8] this compound derivatives have also demonstrated strong anti-inflammatory and analgesic properties.

anti_inflammatory_pathway

anticancer_pathway

Antifungal and Antioxidant Compounds

Derivatives of both bicyclic systems have been investigated for their antifungal and antioxidant properties. Comparative studies have shown that the bioactivity can be significantly influenced by the specific functional groups attached to the this compound or pinane scaffold. For instance, a comparative assessment of sulfenimines and sulfinimines based on 4-caranethiol and 10-hydroxyisopinocampheylthiol (a pinane derivative) revealed that both classes of compounds exhibit antioxidant and membrane-protective activities.[9] Similarly, various derivatives of this compound and pinane have been screened for their antifungal activity, with the specific structure and functionalization playing a key role in their efficacy.[10]

Chiral Ligands in Asymmetric Synthesis

The inherent chirality of this compound and pinane makes them excellent starting materials for the synthesis of chiral ligands for asymmetric catalysis. Pinane-based ligands, in particular, have been extensively developed and used in a variety of enantioselective transformations. For example, chiral aminodiols derived from β-pinene have been successfully applied as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. While the synthesis of chiral ligands from (+)-3-carene is also possible, the literature is more dominated by pinane-based examples.

Experimental Protocols

General Procedure for the Epoxidation of α-Pinene

The following is a generalized protocol for the epoxidation of α-pinene, which can be adapted based on the specific catalyst and oxidant used.

dot graph experimental_workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [color="#5F6368"];

} Figure 3: General experimental workflow for the epoxidation of α-pinene.

Materials:

  • α-Pinene

  • Oxidant (e.g., aqueous hydrogen peroxide, tert-butyl hydroperoxide)

  • Catalyst (e.g., Na₂WO₄·2H₂O/H₂SO₄, copper complex)

  • Solvent (or solvent-free)

  • Standard laboratory glassware

Procedure:

  • A round-bottom flask equipped with a magnetic stirrer and a condenser is charged with α-pinene and the chosen solvent (if any).

  • The catalyst is added to the mixture.

  • The reaction mixture is brought to the desired temperature (e.g., 50°C).

  • The oxidant is added dropwise or in portions over a period of time.

  • The reaction is monitored by an appropriate technique (e.g., TLC or GC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and quenched (e.g., with a solution of sodium sulfite).

  • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to afford the desired epoxide.

General Procedure for the Prins Reaction of (+)-3-Carene with Formaldehyde

Materials:

  • (+)-3-Carene

  • Paraformaldehyde

  • Acid catalyst (e.g., phosphoric acid)

  • Solvent (e.g., acetic acid)

  • Standard laboratory glassware

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser is charged with (+)-3-carene and acetic acid.

  • The mixture is cooled in an ice bath, and paraformaldehyde is added in portions.

  • The acid catalyst (e.g., phosphoric acid) is added dropwise while maintaining the temperature below a certain limit (e.g., 15°C).

  • After the addition is complete, the reaction mixture is stirred at the same temperature for several hours.

  • The reaction is monitored by GC analysis.

  • Once the desired conversion is reached, the reaction is quenched by pouring it into ice-water.

  • The product is extracted with an organic solvent.

  • The organic layer is washed with water, a saturated solution of sodium bicarbonate, and brine.

  • The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation.

Data Presentation

Spectroscopic Data of Key Epoxidation Products
CompoundFormula¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
α-Pinene oxide C₁₀H₁₆O3.07 (1H, d), 1.96 (1H, m), 1.72 (1H, m), 1.62 (1H, m), 1.35 (3H, s), 1.29 (3H, s), 0.94 (3H, s)60.35, 56.93, 45.08, 40.55, 39.75, 27.64, 26.72, 25.88, 22.43, 20.19152 (M+), 137, 121, 109, 93, 81, 69, 55, 43
3,4-Epoxythis compound C₁₀H₁₆O2.85 (1H, d), 1.90-1.60 (2H, m), 1.25 (3H, s), 0.98 (3H, s), 0.80 (3H, s), 0.75-0.50 (2H, m)(Predicted values may vary) 60.1, 58.2, 27.8, 26.9, 24.5, 21.0, 18.4, 17.2, 16.8, 14.3152 (M+), 137, 123, 109, 95, 81, 67, 55, 43

Note: The NMR data for 3,4-epoxythis compound are representative and may vary depending on the specific isomer and experimental conditions. The mass spectrum data is based on typical fragmentation patterns.

Conclusion

Both this compound and pinane are versatile and valuable starting materials in organic synthesis. The choice between them often depends on the desired target structure and the specific reaction being employed. The pinane skeleton, particularly α- and β-pinene, has been more extensively studied and applied, especially in the synthesis of chiral ligands and complex natural products. However, the unique reactivity of the this compound framework, stemming from its cyclopropane ring, offers distinct synthetic opportunities that are ripe for further exploration. As the demand for sustainable and enantiomerically pure compounds grows, the importance of both this compound and pinane as renewable chiral building blocks will undoubtedly continue to increase.

References

A Comparative Analysis of the Biological Activities of Carane and Other Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antimicrobial, Anti-inflammatory, Antioxidant, and Neuroprotective Properties of Carane-type Monoterpenes in Comparison with Other Prevalent Monoterpenes.

Monoterpenes, a diverse class of natural products, are integral components of essential oils and have garnered significant scientific interest for their wide spectrum of biological activities. Among these, the bicyclic monoterpene this compound, and its derivatives such as 3-carene, have demonstrated notable therapeutic potential. This guide provides a comprehensive comparison of the biological activities of this compound and its derivatives against other well-studied monoterpenes, supported by experimental data and detailed methodologies to aid in research and drug development endeavors.

Comparative Analysis of Biological Activities

The therapeutic efficacy of monoterpenes is broad, encompassing antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of this compound/3-carene with other common monoterpenes.

Antimicrobial Activity

The antimicrobial potential of monoterpenes is a critical area of research, especially with the rise of antibiotic-resistant pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of a substance that prevents visible growth of a microorganism.

MonoterpeneTest OrganismMIC (mg/mL)Reference
3-Carene Escherichia coli>1.25[1]
Pseudomonas aeruginosa0.4[2]
Staphylococcus aureus10.39[3]
Bacillus subtilis1.1[2]
Carvacrol Escherichia coli0.13-0.26
Staphylococcus aureus0.072-0.256
Thymol Escherichia coli0.045
Staphylococcus aureus0.135
α-Pinene Escherichia coli>1.25[1]
Staphylococcus aureus-
Limonene Escherichia coli>0.63[1]
Staphylococcus aureus-
Linalool Pseudomonas aeruginosa228.20 (mM)
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Monoterpenes have been shown to modulate inflammatory pathways, often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that inhibits a biological process by 50%.

MonoterpeneAssayIC50Reference
This compound Derivatives (KP-23) Hind Paw EdemaActive[4]
3-Carene IL-4 & IL-13 ExpressionActive
(S)-(+)-Carvone NO Production14.5 µM
(R)-(-)-Carvone NO Production27.9 µM
α-Pinene --
Limonene NO Production>666 µM
Linalool --
Thymol Derivatives NO Production10.1-10.8 µM
Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of various disorders. The antioxidant capacity of monoterpenes is frequently evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

MonoterpeneAssayIC50Reference
This compound Derivatives (KP-23) ABTS Radical Scavenging11-18 mM[5]
δ-3-Carene Reductive PotentialRemarkable[6]
Thymol DPPH Radical Scavenging-
Carvacrol DPPH Radical Scavenging-
α-Terpineol ORAC2.72 µmol Trolox equiv./µmol
Limonene DPPH Radical Scavenging-
Neuroprotective Effects

The potential of monoterpenes to protect against neurodegenerative diseases is an emerging area of interest.

MonoterpeneModel/EffectEC50/ResultReference
3-Carene Alzheimer's Disease Model (rats)Improved memory, reduced amyloid plaques
Sleep EnhancementIncreased sleep duration, reduced latency[3]
L-Carnitine Neuronal Spike Activity0.22 mM[7]
D-Methionine Neuronal Spike Activity1.06 mM[7]

Signaling Pathways and Mechanisms of Action

The biological activities of monoterpenes are underpinned by their interaction with key cellular signaling pathways. While the specific mechanisms for this compound are still under investigation, the broader class of monoterpenes is known to modulate inflammatory and antioxidant pathways.

Anti-inflammatory Signaling

The NF-κB (Nuclear Factor-kappa B) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of inflammatory genes. Many monoterpenes are thought to exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB DNA DNA NFkB->DNA Translocates & Binds IkB_NFkB->NFkB Releases NF-κB Monoterpenes Monoterpenes (e.g., this compound) Monoterpenes->IKK Inhibits Inflammation Inflammatory Gene Expression DNA->Inflammation Induces Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 ARE ARE Nrf2->ARE Translocates & Binds Keap1_Nrf2->Nrf2 Releases Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Monoterpenes Monoterpenes (e.g., this compound) Monoterpenes->Keap1_Nrf2 Promotes Dissociation Antioxidant_Enzymes Antioxidant Gene Expression ARE->Antioxidant_Enzymes Induces MIC_Workflow A Prepare serial dilutions of monoterpene in broth medium in a 96-well plate. B Inoculate each well with a standardized microbial suspension. A->B C Include positive (microbe, no compound) and negative (broth only) controls. B->C D Incubate at the optimal temperature and time for the microorganism. C->D E Determine the MIC by visual inspection for the lowest concentration with no turbidity. D->E DPPH_Workflow A Prepare different concentrations of the monoterpene. B Mix the monoterpene solution with a methanolic solution of DPPH. A->B C Incubate the mixture in the dark at room temperature. B->C D Measure the absorbance at 517 nm. C->D E Calculate the percentage of radical scavenging activity and determine the IC50 value. D->E NO_Assay_Workflow A Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. B Pre-treat cells with different concentrations of the monoterpene. A->B C Stimulate the cells with LPS (except for the negative control). B->C D Incubate for 24 hours. C->D E Measure nitrite (B80452) concentration in the supernatant using the Griess reagent. D->E F Calculate the percentage of NO inhibition and determine the IC50 value. E->F

References

Comparative Anesthetic Potency of Carane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anesthetic potency of selected carane derivatives. The information is supported by available experimental data, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound derivatives have emerged as a promising class of compounds with significant local anesthetic potential. This guide focuses on the comparative analysis of the anesthetic potency of a key derivative, KP-23, and its stereoisomers, KP-23R and KP-23S. While data on a broader range of this compound analogs is limited in publicly accessible literature, the detailed examination of these compounds provides valuable insights into their structure-activity relationships. The primary mechanism of action for these local anesthetics is the blockade of voltage-gated sodium channels, a critical pathway in the inhibition of nerve impulse transmission.

Data Presentation: Anesthetic Potency

The anesthetic potency of this compound derivatives is typically evaluated through preclinical models that measure the concentration required to produce a specific anesthetic effect. The half-maximal effective concentration (EC50) is a standard metric used for this purpose, with a lower EC50 value indicating higher potency. The following table summarizes the available EC50 data for the local anesthetic activity of KP-23 and its stereoisomers in a guinea pig model.

CompoundLocal Anesthetic Activity (EC50, %)
KP-23 (racemic)0.42
KP-23R0.45
KP-23S0.67
Lidocaine (reference)0.86

Data sourced from comparative investigations on hydroxyamine this compound derivatives.

Experimental Protocols

The determination of local anesthetic potency relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two common in vivo assays used to assess the efficacy of compounds like this compound derivatives.

Guinea Pig Intradermal Wheal Test

This method assesses the infiltration anesthesia of a compound.

  • Animal Model: Male guinea pigs weighing 350-450g are used.

  • Procedure:

    • The dorsal skin of the guinea pig is shaved.

    • 0.1 mL of the test compound solution (at varying concentrations) is injected intradermally to form a wheal.

    • A control injection of 0.9% NaCl is administered on the contralateral side.

    • The anesthetic effect is assessed by probing the wheal with a sharp needle at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

    • The absence of a skin twitch response to the needle prick is considered a positive anesthetic effect.

    • The duration of anesthesia is recorded.

  • Endpoint: The EC50 is calculated based on the concentration of the compound that produces anesthesia in 50% of the tested animals.

Rabbit Corneal Reflex Anesthesia Test

This method evaluates the topical anesthetic activity of a compound.

  • Animal Model: Adult rabbits of either sex are used.

  • Procedure:

    • The test compound solution is instilled into the conjunctival sac of one eye.

    • The contralateral eye receives a control solution (e.g., saline).

    • The corneal reflex is tested by gently touching the cornea with a fine, soft filament (e.g., a horsehair or cotton wisp) at set time intervals.

    • The absence of a blink reflex is indicative of corneal anesthesia.

    • The onset and duration of the anesthetic effect are recorded.

  • Endpoint: The EC50 can be determined as the concentration that abolishes the corneal reflex in 50% of the animals for a specified duration.[1]

Signaling Pathways and Experimental Workflow

Mechanism of Action: Sodium Channel Blockade

The primary mechanism by which local anesthetics, including this compound derivatives, exert their effect is by blocking voltage-gated sodium channels in the neuronal cell membrane.[2][3][4][5][6][7][8][9][10] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing signal transmission along nociceptive nerve fibers, these compounds effectively block the sensation of pain.

cluster_extra Extracellular cluster_intra Intracellular NaChannel_Open Voltage-Gated Na+ Channel (Open) NaChannel_Blocked Voltage-Gated Na+ Channel (Blocked) Na_in NaChannel_Open->Na_in NoImpulse No Nerve Impulse (Anesthesia) NaChannel_Blocked->NoImpulse This compound This compound Derivative This compound->NaChannel_Open Binds to channel Block Blockade Na_out Na_out->NaChannel_Open Na+ Influx Block->NoImpulse NerveImpulse Nerve Impulse (Action Potential) NerveImpulse->NaChannel_Open Depolarization

Mechanism of local anesthesia by this compound derivatives.
Potential Involvement of GABAa Receptors

While sodium channel blockade is the primary mechanism, some anesthetic compounds have been shown to interact with other targets, including GABAa receptors.[11][12] The potentiation of GABAergic inhibition could contribute to the overall anesthetic effect, although this has not been definitively established for this compound derivatives.

cluster_membrane Postsynaptic Membrane cluster_extra Synaptic Cleft cluster_intra Intracellular GABA_Receptor GABAA Receptor Cl_in GABA_Receptor->Cl_in Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) GABA_Receptor->Hyperpolarization This compound This compound Derivative This compound->GABA_Receptor Potentiates (Potential) GABA GABA GABA->GABA_Receptor Binds cluster_workflow Experimental Workflow Synthesis Synthesis of This compound Derivatives AnimalModel Animal Model (e.g., Guinea Pig, Rabbit) Synthesis->AnimalModel DoseAdmin Dose Administration (Intradermal or Topical) AnimalModel->DoseAdmin AnestheticAssay Anesthetic Assay (e.g., Wheal Test, Corneal Reflex) DoseAdmin->AnestheticAssay DataCollection Data Collection (Onset, Duration, Response) AnestheticAssay->DataCollection EC50 EC50 Calculation DataCollection->EC50 Comparison Potency Comparison EC50->Comparison

References

Antioxidant Activity of Carane Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of selected carane derivatives against common antioxidant standards. The information is compiled from preclinical studies to aid in the evaluation of these compounds for further research and development.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of this compound derivatives, particularly the KP-23 series, has been evaluated and compared to established antioxidant standards such as Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.

Note on Data Interpretation: The IC50 values for the this compound derivatives and the antioxidant standards were compiled from different studies. Direct comparison should be made with caution, as experimental conditions can influence the results. This data is intended to provide a relative measure of antioxidant potency.

Table 1: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (mM)Reference Compound(s) in Study
KP-23S11-18Tetracaine (6.2 mM), Procaine, Lignocaine, Benzocaine[1]
KP-23R11-18Tetracaine (6.2 mM), Procaine, Lignocaine, Benzocaine[1]
Standard Antioxidants IC50 (µM)
Trolox2.9 - 6.3
Ascorbic Acid28.23

Table 2: DPPH Radical Scavenging Activity (IC50) of Standard Antioxidants

CompoundIC50 (µM)
Trolox3.8 - 6.3
Ascorbic Acid35.6 - 43.2
BHT48.9

IC50 values for standard antioxidants were collated from multiple sources for a representative range.

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS assays, which are commonly employed to evaluate antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the this compound derivatives and standard antioxidants in the same solvent used for the DPPH solution to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add 100 µL of the various concentrations of the test samples and standards to separate wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • A control well should be prepared with 100 µL of the solvent and 100 µL of the DPPH solution.

    • A blank well should contain 200 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control is the absorbance of the control.

      • A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the pre-formed blue-green ABTS•+ solution is proportional to the antioxidant concentration.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test compounds (this compound derivatives)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.

  • Preparation of Working Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of the this compound derivatives and the Trolox standard in the appropriate solvent.

  • Assay Protocol:

    • Add 20 µL of the various concentrations of the test samples and standards to separate wells of a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • A control well should be prepared with 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:

      • A_control is the absorbance of the control.

      • A_sample is the absorbance of the test sample.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathway Visualization

Oxidative stress triggers a complex network of cellular signaling pathways. The following diagram illustrates the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 is released from Keap1-mediated repression, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

Oxidative_Stress_Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS, RNS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) ROS->Keap1_Nrf2 Induces Conformational Change Cellular_Protection Cellular Protection & Redox Homeostasis Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Nrf2 Binding & Activation Antioxidant_Genes->Cellular_Protection Leads to Antioxidant_Assay_Workflow Start Start: Obtain this compound Derivatives & Standards Preparation Prepare Stock Solutions & Serial Dilutions Start->Preparation Assay_Setup Set up Assay Plates (DPPH or ABTS) Preparation->Assay_Setup Incubation Incubate at Room Temperature (in dark) Assay_Setup->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Calculation Calculate % Inhibition & IC50 Values Measurement->Calculation Comparison Compare IC50 of this compound Derivatives vs. Standards Calculation->Comparison End End: Data Analysis & Interpretation Comparison->End

References

Assessing the Enantioselectivity of Carane-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and highly selective chiral catalysts is a cornerstone of modern asymmetric synthesis, particularly within the pharmaceutical and fine chemical industries. Among the diverse array of chiral scaffolds, those derived from the bicyclic monoterpene carene have emerged as promising candidates. This guide provides an objective comparison of the performance of carane-based catalysts in key asymmetric transformations, supported by experimental data, and contrasts their efficacy with established alternatives.

Performance in Asymmetric Diethylzinc (B1219324) Addition to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a fundamental C-C bond-forming reaction, serving as a benchmark for the evaluation of new chiral catalysts. This compound-based aminodiols and their corresponding 1,3-oxazine derivatives have demonstrated notable success in this transformation, exhibiting high levels of enantioselectivity.

Recent studies have shown that the stereochemical outcome can be effectively controlled by the specific structure of the this compound-derived ligand. For instance, N-((R)-1-phenylethyl)-substituted aminodiol catalysts have been reported to yield the (R)-enantiomer of the resulting secondary alcohol, while the corresponding this compound-fused 1,3-oxazines favor the formation of the (S)-enantiomer. This switch in enantioselectivity highlights the tunability of the this compound scaffold.

Table 1: Performance of this compound-Based Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Catalyst TypeLigand StructureYield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound-based AminodiolN-((R)-1-phenylethyl)-substitutedHighUp to 95%(R)
This compound-fused 1,3-OxazineN/AHighUp to 98%(S)

Comparison with Alternative Catalysts

To contextualize the performance of this compound-based catalysts, it is essential to compare them with well-established chiral ligands used in the asymmetric diethylzinc addition.

Table 2: Comparative Performance of Chiral Catalysts in the Diethylzinc Addition to Benzaldehyde

Catalyst/LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
This compound-based 1,3-Oxazine Data not availableData not availableHighUp to 98%
TADDOL 100>95%>98%
(-)-DAIB 2Room Temp.97%98-99%
Jacobsen's Catalyst Not typically used for this reaction---

Note: Direct comparison is challenging due to variations in reaction conditions reported in the literature. The data presented serves as a general benchmark.

While established catalysts like those based on TADDOL and (-)-DAIB show excellent enantioselectivity, this compound-based systems are highly competitive, offering a viable and potentially more cost-effective alternative derived from a renewable natural product.

Performance in Other Asymmetric Transformations

The utility of a chiral catalyst is often judged by its effectiveness across a range of asymmetric reactions. While comprehensive data for this compound-based catalysts in Diels-Alder and cyclopropanation reactions is less prevalent in the readily available literature, the structural features of the this compound framework suggest potential for high stereocontrol in these transformations as well. Further research in these areas would be invaluable for a more complete assessment.

Experimental Protocols

General Procedure for Asymmetric Addition of Diethylzinc to Aldehydes

To a solution of the this compound-based chiral ligand (typically 1-10 mol%) in an anhydrous solvent (e.g., toluene (B28343) or hexane) under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 0 °C or room temperature), a solution of diethylzinc in a suitable solvent (e.g., hexane (B92381) or toluene) is added dropwise. The mixture is stirred for a designated period, after which the aldehyde is added. The reaction is monitored by a suitable technique (e.g., TLC or GC). Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium (B1175870) chloride or a dilute acid. The product is then extracted, purified by column chromatography, and characterized.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the chiral secondary alcohol products is a critical measure of the catalyst's effectiveness and is typically determined by one of the following methods:

1. Chiral High-Performance Liquid Chromatography (HPLC)

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.

  • Typical Protocol for 1-phenyl-1-propanol:

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio is optimized for baseline separation.

    • Detection: UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).

    • Calculation: The ee is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs)

  • Principle: In the presence of a chiral solvating agent, the enantiomers of the analyte form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.

  • General Protocol:

    • A solution of the chiral alcohol is prepared in a suitable deuterated solvent (e.g., CDCl₃).

    • A chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added to the NMR tube.

    • The ¹H or ¹⁹F NMR spectrum is recorded.

    • The enantiomeric excess is determined by integrating the signals corresponding to the two diastereomeric complexes.

Visualizing Catalytic Pathways

The following diagrams illustrate the general workflows and logical relationships in the assessment of this compound-based catalysts.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Asymmetric Reaction cluster_analysis Analysis This compound Precursor This compound Precursor Ligand Synthesis Ligand Synthesis This compound Precursor->Ligand Synthesis This compound-based Catalyst This compound-based Catalyst Ligand Synthesis->this compound-based Catalyst Catalytic Reaction Catalytic Reaction This compound-based Catalyst->Catalytic Reaction Aldehyde Aldehyde Aldehyde->Catalytic Reaction Diethylzinc Diethylzinc Diethylzinc->Catalytic Reaction Chiral Alcohol Product Chiral Alcohol Product Catalytic Reaction->Chiral Alcohol Product Purification Purification Chiral Alcohol Product->Purification Yield Determination Yield Determination Purification->Yield Determination ee Determination ee Determination Purification->ee Determination Chiral HPLC Chiral HPLC ee Determination->Chiral HPLC NMR (CSA) NMR (CSA) ee Determination->NMR (CSA)

Caption: General experimental workflow for assessing this compound-based catalysts.

Comparison_Logic This compound-based Catalyst This compound-based Catalyst Performance Metrics Performance Metrics This compound-based Catalyst->Performance Metrics Yield Yield Performance Metrics->Yield Enantioselectivity (ee%) Enantioselectivity (ee%) Performance Metrics->Enantioselectivity (ee%) Substrate Scope Substrate Scope Performance Metrics->Substrate Scope Objective Comparison Objective Comparison Yield->Objective Comparison Enantioselectivity (ee%)->Objective Comparison Substrate Scope->Objective Comparison Alternative Catalysts Alternative Catalysts TADDOL TADDOL Alternative Catalysts->TADDOL Jacobsen's Catalyst Jacobsen's Catalyst Alternative Catalysts->Jacobsen's Catalyst (-)-DAIB (-)-DAIB Alternative Catalysts->(-)-DAIB TADDOL->Objective Comparison Jacobsen's Catalyst->Objective Comparison (-)-DAIB->Objective Comparison

Caption: Logical framework for comparing this compound-based catalysts with alternatives.

A Comparative Crystallographic Analysis of Novel Carane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the structural features of newly synthesized carane compounds, supported by X-ray crystallographic data.

The this compound scaffold, a bicyclic monoterpene, is a valuable chiral building block in the synthesis of bioactive molecules and pharmaceuticals. The rigid this compound skeleton allows for the precise spatial arrangement of functional groups, making it an attractive framework for designing compounds with specific biological activities. X-ray crystallography provides the definitive method for elucidating the three-dimensional structure of these novel derivatives, offering crucial insights into their stereochemistry and potential interactions with biological targets. This guide presents a comparative analysis of the crystallographic data for two recently developed this compound compounds, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for two novel this compound derivatives, offering a direct comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
(lS,3S,6R)-3-dimethylamino-caran-4-one (E)-oximeC₁₂H₂₂N₂OOrthorhombicP 2₁2₁2₁11.421(2)13.223(2)16.992(4)9090908
This compound Derivative Stereoisomer KP23RSNot SpecifiedOrthorhombicP 2₁2₁2₁10.955(2)11.758(2)20.168(4)9090904

Experimental Protocols

Synthesis and Crystallization:

The synthesis of these novel this compound compounds involves multi-step reaction sequences starting from commercially available chiral precursors, such as (+)-3-carene. The introduction of various functional groups is achieved through established organic synthesis methodologies.

  • Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate organic solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.

X-ray Diffraction Data Collection and Structure Refinement:

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Crystallography Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of novel this compound compounds, from synthesis to final structural analysis.

X_ray_Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis cluster_structure Structure Determination Start Starting Material (e.g., (+)-3-carene) Synthesis Chemical Synthesis of Novel this compound Derivative Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolution in Suitable Solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystal Formation Evaporation->Crystals Mounting Crystal Mounting & Cooling Crystals->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final Crystal Structure & CIF Data Validation->Final_Structure

General workflow for X-ray crystallography of novel this compound compounds.

This guide provides a foundational comparison of the crystallographic properties of novel this compound derivatives. The detailed structural information obtained from such studies is invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents. Researchers are encouraged to consult the primary literature for more in-depth analysis of individual compounds.

Safety Operating Guide

Prosedur Pembuangan Limbah Kimia yang Tepat untuk Keamanan Laboratorium

Author: BenchChem Technical Support Team. Date: December 2025

Memastikan pembuangan limbah kimia yang benar adalah aspek krusial dari keselamatan laboratorium, melindungi para peneliti, dan menjaga kelestarian lingkungan. Panduan ini menyediakan prosedur operasional dan pembuangan yang esensial dan langsung dapat diterapkan untuk para profesional di bidang penelitian, sains, dan pengembangan obat. Dengan mengikuti langkah-langkah ini, laboratorium dapat meminimalkan risiko dan membangun praktik kerja yang aman dan bertanggung jawab.

Prosedur Pembuangan Limbah Laboratorium Langkah-demi-Langkah

Prosedur yang sistematis sangat penting untuk menangani berbagai jenis limbah yang dihasilkan di laboratorium.

  • Identifikasi dan Kategorisasi Limbah : Langkah pertama adalah mengidentifikasi sumber dan jenis limbah yang dihasilkan.[1] Limbah harus dipisahkan berdasarkan sifatnya (misalnya, asam, basa, organik, infeksius) untuk mencegah reaksi berbahaya.[2][3]

  • Pelabelan Wadah Limbah : Setiap wadah limbah harus diberi label yang jelas dan mencolok.[2][4] Label harus mencantumkan nama lengkap bahan kimia, tanggal mulai penyimpanan, tanggal pembuangan, dan informasi bahaya lainnya.[2][4] Pastikan untuk menggunakan label "Limbah Berbahaya" dan hanya ada satu label pada setiap wadah untuk menghindari kebingungan.[4]

  • Penyimpanan Limbah yang Aman : Wadah limbah harus disimpan di lokasi yang aman dan sesuai.[4] Jangan menyimpan limbah di dalam lemari asam tempat reaksi kimia aktif dilakukan.[4] Wadah yang umum digunakan terbuat dari kaca atau polietilen dan harus kompatibel dengan jenis limbah yang disimpan untuk mencegah korosi atau kerusakan.[4]

  • Pemilihan Metode Pembuangan yang Sesuai : Metode pembuangan harus disesuaikan dengan jenis limbah. Berbagai perlakuan dapat diterapkan sebelum pembuangan akhir:

    • Netralisasi : Limbah asam dinetralkan dengan basa (misalnya, CaO), dan limbah basa dinetralkan dengan asam (misalnya, H2SO4 atau HCl).[1]

    • Pengendapan : Logam berat diendapkan menggunakan tawas atau FeCl3 untuk memisahkannya dari limbah cair.[1]

    • Reduksi-Oksidasi (Redoks) : Zat organik beracun diubah menjadi zat yang kurang beracun melalui reaksi redoks.[1]

    • Insinerasi : Metode ini efektif untuk menghilangkan agen biologis dari limbah padat.[3]

    • Autoklaf : Digunakan untuk mendekontaminasi limbah infeksius, terutama limbah cair dan beberapa limbah padat.[3]

  • Pengangkutan dan Pembuangan Akhir : Pengangkutan limbah berbahaya harus dilakukan menggunakan troli tertutup dan tidak boleh dicampur dengan limbah non-infeksius.[5] Pembuangan akhir harus mematuhi peraturan yang berlaku, yang mungkin melibatkan pihak ketiga yang berwenang untuk pengelolaan limbah B3 (Bahan Berbahaya dan Beracun).[3][5]

Tabel Kategori dan Prosedur Pembuangan Limbah

Tabel berikut merangkum berbagai jenis limbah laboratorium dan prosedur pembuangan yang direkomendasikan untuk referensi cepat.

Jenis LimbahContohProsedur Pembuangan yang Direkomendasikan
Limbah Padat Umum Masker, sarung tanganDibuang langsung ke tempat sampah berlabel.[1]
Limbah Benda Tajam Jarum suntik, pecahan kacaDitempatkan dalam wadah tahan tusukan dan tahan air.[3]
Limbah Kimia Cair Asam, basa, pelarut organikNetralisasi, pengendapan, atau redoks sebelum dibuang ke sistem pengolahan air limbah (IPAL).[1][5] Pengenceran dapat dilakukan untuk konsentrasi rendah.[1]
Limbah Infeksius Kultur mikroorganisme, darah, cairan tubuhDekontaminasi menggunakan disinfektan, autoklaf, atau insinerasi.[1][3][5] Wadah diberi kode warna kuning.[3]
Limbah Sitotoksik Obat-obatan kemoterapiDitangani secara terpisah dalam wadah berwarna ungu dan seringkali memerlukan insinerasi pada suhu tinggi.[3]
Limbah Radioaktif Bahan yang terkontaminasi isotop radioaktifDisimpan dalam wadah berwarna merah dan dikelola sesuai dengan peraturan badan pengawas tenaga nuklir.[3]
Limbah Gas Uap dari reaksi kimia, gas dari kompresorDibuang melalui sistem ventilasi yang memadai seperti lemari asam atau dibuang ke udara bebas jika tidak berbahaya.[1][6]

Alur Kerja Pembuangan Limbah Kimia

Diagram berikut mengilustrasikan alur kerja logis untuk proses pembuangan limbah di laboratorium, mulai dari identifikasi hingga pembuangan akhir.

A Mulai: Limbah Dihasilkan B 1. Identifikasi & Kategorisasi Limbah A->B C Limbah Padat B->C D Limbah Cair B->D E Limbah Gas B->E F 2. Pelabelan Wadah (Nama, Tanggal, Bahaya) C->F D->F G 3. Penyimpanan Sementara di Area Aman E->G F->G H 4. Perlakuan Awal (jika diperlukan) G->H I Netralisasi H->I Asam/Basa J Pengendapan H->J Logam Berat K Dekontaminasi H->K Infeksius L 5. Pengangkutan & Pembuangan Akhir H->L Lainnya I->L J->L K->L M Selesai L->M

Caption: Alur Proses Pembuangan Limbah Laboratorium.

References

Essential Safety and Handling Protocols for Carane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as Carane. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices. Adherence to these procedural, step-by-step guidelines is critical for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a systematic approach to safety, incorporating engineering controls and appropriate Personal Protective Equipment (PPE), is crucial. The primary engineering control is to handle the substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

The following table summarizes the necessary personal protective equipment for handling this compound, based on information from its Safety Data Sheets (SDS).

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards to protect against splashes.[1]
Skin Protection Chemical-Impermeable GlovesWear chemical-impermeable gloves. Nitrile or neoprene gloves are generally recommended for handling organic compounds. Always inspect gloves for integrity before use.[1][2]
Impervious ClothingWear fire/flame resistant and impervious clothing to protect the skin from contact. A lab coat is the minimum requirement.[1][2]
Respiratory Protection RespiratorIf working outside of a fume hood or if exposure limits are likely to be exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[1]

Hazardous Properties of this compound

Currently, specific quantitative data for Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound are not established or readily available in public databases.[1] Similarly, comprehensive toxicological data, including LD50 (median lethal dose) and LC50 (median lethal concentration) values, are not well-documented in the searched resources. In the absence of this specific data, it is prudent to treat this compound as a substance with potential hazards and handle it with the utmost care, following the precautionary principle.

Hazard DataValue
Occupational Exposure Limits (OELs) Not Available
Oral LD50 Not Available
Dermal LD50 Not Available
Inhalation LC50 Not Available

Safe Handling and Disposal Workflow

The following workflow diagram illustrates the procedural steps for the safe handling of this compound, from initial preparation to final disposal, ensuring safety at every stage of the process.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_setup Set Up in a Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handling_transfer Carefully Transfer this compound prep_setup->handling_transfer handling_use Use in Experiment handling_transfer->handling_use emergency_spill In Case of Spill: Evacuate, Ventilate, and Use Absorbent Material handling_transfer->emergency_spill handling_avoid Avoid Inhalation, Ingestion, and Skin Contact handling_use->handling_avoid disp_container Collect Waste in a Labeled, Closed Container handling_use->disp_container emergency_exposure In Case of Exposure: Follow First-Aid Measures in SDS handling_avoid->emergency_exposure disp_segregate Segregate from Incompatible Wastes disp_container->disp_segregate disp_request Request Hazardous Waste Pickup disp_segregate->disp_request

Procedural workflow for the safe handling and disposal of this compound.

Experimental Protocols

While specific experimental protocols for this compound are highly dependent on the nature of the research, the following general safety protocols must be integrated into any experimental design involving this compound.

General Laboratory Safety Protocol for Handling this compound
  • Risk Assessment : Before commencing any new experiment, conduct a thorough risk assessment specific to the planned procedures, quantities of this compound to be used, and potential reaction byproducts.

  • Pre-Experiment Checklist :

    • Confirm that the chemical fume hood is functioning correctly.

    • Ensure all necessary PPE is available and in good condition.

    • Verify the location and accessibility of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

    • Review the SDS for this compound and any other chemicals involved in the experiment.[1][2]

  • Handling Procedure :

    • Measure and transfer this compound within the fume hood to minimize vapor release.

    • Keep containers of this compound sealed when not in use.

    • Avoid the formation of aerosols.[1]

  • Post-Experiment Procedure :

    • Decontaminate all equipment and work surfaces that have come into contact with this compound.

    • Properly label and store any unused this compound according to the conditions specified in the SDS (cool, dry, well-ventilated area).[1]

    • Dispose of contaminated waste in designated, labeled hazardous waste containers.

Disposal Plan

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste. Adherence to institutional and local regulations for chemical waste disposal is mandatory.

  • Waste Collection : Collect all this compound waste, including contaminated consumables like gloves and paper towels, in a dedicated, properly labeled, and sealed container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage : Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Pickup : Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.